molecular formula C24H29N3O2 B15601257 1cP-MiPLA

1cP-MiPLA

カタログ番号: B15601257
分子量: 391.5 g/mol
InChIキー: DBIYDHUGEKMIHZ-DYESRHJHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1cP-MiPLA is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H29N3O2

分子量

391.5 g/mol

IUPAC名

(6aR,9R)-4-(cyclopropanecarbonyl)-N,7-dimethyl-N-propan-2-yl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-14(2)26(4)23(28)17-10-19-18-6-5-7-20-22(18)16(11-21(19)25(3)12-17)13-27(20)24(29)15-8-9-15/h5-7,10,13-15,17,21H,8-9,11-12H2,1-4H3/t17-,21-/m1/s1

InChIキー

DBIYDHUGEKMIHZ-DYESRHJHSA-N

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 1cP-MiPLA: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a psychoactive compound of the lysergamide (B1675752) class. This compound is an analog of lysergic acid diethylamide (LSD) and is considered a prodrug to N-methyl-N-isopropyllysergamide (MiPLA).[1] This document details a proposed synthesis pathway, comprehensive analytical characterization data, and an exploration of its primary mechanism of action through the serotonin (B10506) 5-HT2A receptor signaling pathway. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a semi-synthetic lysergamide characterized by a cyclopropionyl group attached to the indole (B1671886) nitrogen of the MiPLA structure.[2] It has emerged as a research chemical and its pharmacological profile is of significant interest to the scientific community. Understanding its synthesis and characterizing its physicochemical properties are crucial for forensic identification, pharmacological research, and potential therapeutic development. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for professionals in relevant fields.

Proposed Synthesis of this compound

Step 1: Synthesis of N-methyl-N-isopropyllysergamide (MiPLA) from Lysergic Acid

The initial step involves the formation of the amide bond between lysergic acid and N-methylisopropylamine. This is a standard amidation reaction.

Experimental Protocol:

  • Activation of Lysergic Acid: Lysergic acid is first converted to an activated species, such as an acid chloride or an activated ester, to facilitate the reaction with the amine. A common method is the use of a peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

  • Amidation: The activated lysergic acid is then reacted with N-methylisopropylamine in an inert solvent (e.g., dichloromethane (B109758) or dimethylformamide) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude MiPLA is purified using column chromatography on silica (B1680970) gel.

Step 2: N1-Acylation of MiPLA to Yield this compound

The second step is the selective acylation of the indole nitrogen (N1 position) of MiPLA with cyclopropanecarbonyl chloride.

Experimental Protocol:

  • Deprotonation of MiPLA: MiPLA is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to deprotonate the indole nitrogen.

  • Acylation: Cyclopropanecarbonyl chloride is then added to the reaction mixture. The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.

  • Quenching and Extraction: The reaction is quenched with a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent.

  • Purification: The crude this compound is purified by column chromatography to yield the final product.

Synthesis_Workflow lysergic_acid Lysergic Acid activated_lysergic_acid Activated Lysergic Acid lysergic_acid->activated_lysergic_acid Activation mipla MiPLA activated_lysergic_acid->mipla Amidation deprotonated_mipla Deprotonated MiPLA mipla->deprotonated_mipla Deprotonation one_cp_mipla This compound deprotonated_mipla->one_cp_mipla Acylation reagent1 Coupling Reagent (e.g., DCC, HATU) reagent1->activated_lysergic_acid reagent2 N-methylisopropylamine reagent2->mipla reagent3 Strong Base (e.g., n-BuLi, LDA) reagent3->deprotonated_mipla reagent4 Cyclopropanecarbonyl chloride reagent4->one_cp_mipla

Proposed synthesis workflow for this compound.

Characterization of this compound

The structural elucidation and purity assessment of this compound are accomplished through a combination of chromatographic and spectroscopic techniques.

Analytical Data

The following tables summarize the key analytical data for this compound.

Parameter Value Reference
Molecular Formula C₂₄H₂₉N₃O₂[5]
Molecular Weight 391.5 g/mol [5]
CAS Number 3028950-74-2[5]
Appearance Analytical reference standard available as a solution in acetonitrile.[5]

Table 1: General Properties of this compound.

Technique Key Findings Reference
GC-MS Molecular ion [M]⁺ at m/z 391.[6]
LC-MS (ESI+) Protonated molecule [M+H]⁺ at m/z 392.2332.
¹H-NMR Signals corresponding to the cyclopropyl (B3062369) group and the N-methyl and N-isopropyl groups are observable.[2]
¹³C-NMR A carbonyl signal from the cyclopropanecarbonyl group is present.[5]

Table 2: Summary of Spectroscopic and Chromatographic Data for this compound.

Experimental Protocols for Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 6890 N GC system with a 5975 mass-selective detector or equivalent.

  • Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10-μm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injector Temperature: 200 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Hold at 120 °C for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.[5]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range m/z 40–550.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: Acquity HSS T3 column (2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.[7]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Mass Range: m/z 100-650.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 500 MHz NMR spectrometer or higher field strength.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to unambiguously assign all proton and carbon signals.

Mechanism of Action: 5-HT2A Receptor Signaling

This compound is believed to act as a prodrug for MiPLA, which is a potent agonist at the serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8][9][10]

Signaling Pathway:

  • Agonist Binding: MiPLA (the active metabolite of this compound) binds to the 5-HT2A receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • PLC Activation: The activated Gαq-GTP complex stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

    • DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).

  • Cellular Response: The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability, which is thought to underlie the psychedelic effects of these compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response (Neuronal Excitability) ca2->cellular_response Modulates activity pkc->cellular_response Phosphorylates targets agonist MiPLA (from this compound) agonist->receptor Binds

5-HT2A receptor Gq signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthesis offers a viable route for obtaining this compound for research purposes. The analytical data and protocols described herein are essential for the accurate identification and quantification of this compound. Furthermore, the elucidation of its mechanism of action through the 5-HT2A receptor provides a foundation for understanding its pharmacological effects. This comprehensive guide serves as a critical resource for researchers and professionals working with this and related lysergamide compounds. Further research is warranted to fully characterize the metabolic fate and toxicological profile of this compound.

References

Elucidating the Chemical Structure of 1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide, commonly known as 1cP-MiPLA, is a novel psychoactive substance belonging to the lysergamide (B1675752) class of compounds. As a derivative of N-methyl-N-isopropyllysergamide (MiPLA), it is presumed to be a prodrug for MiPLA. This technical guide provides a comprehensive overview of the chemical structure, analytical data, and hypothesized pharmacological activity of this compound, based on currently available scientific literature. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Chemical Identity and Properties

This compound is a semi-synthetic alkaloid characterized by a cyclopropionyl group attached to the indole (B1671886) nitrogen of the lysergamide core structure.[1] Its formal chemical name is 4-(cyclopropanecarbonyl)-N-methyl-N-isopropyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide.[2][3][4][5]

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueReference
IUPAC Name (6aR,9R)-4-(cyclopropanecarbonyl)-N,7-dimethyl-N-(propan-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[6][7]
Synonyms 1cP-Lysergic Acid methylisopropylamide, 1-cyclopropionyl MiPLA, 1cP-Methylisopropyllysergamide[8]
CAS Number 3028950-74-2[6][8]
Molecular Formula C₂₄H₂₉N₃O₂[6][7][8]
Molecular Weight 391.5 g/mol [7][8]

Analytical Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are critical for the identification of this compound. The compound has a molecular weight of 391.5 g/mol .[7][8]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

ParameterValueReference
Retention Time 32.345 min[9]
Molecular Ion (m/z) 391[9]
Key Fragment Ions (m/z) 221, 207, 181, 167, 154, 128, 100, 72, 58[6][9]

It is important to note that N1-acylated lysergamides can be unstable under certain analytical conditions. For instance, some analogues are susceptible to deacylation in methanol (B129727) during GC-MS analysis, which could potentially lead to the misidentification of the parent compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound and related lysergamides.[2][10]

Sample Preparation for Analysis
  • Extraction from Blotter Paper: A section of the blotter paper is cut into small squares and extracted with methanol under sonication. The solvent is then evaporated, and the residue is redissolved in an appropriate solvent (e.g., acetonitrile) for subsequent analysis.[2][10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 6890 N GC system with a 5975 mass-selective detector (or equivalent).

  • Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injector Temperature: 200°C in splitless mode.

  • Oven Temperature Program: Hold at 120°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

  • Mass Spectrometer: Electron energy of 70 eV, scan range of m/z 40–550.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)
  • Instrumentation: A TripleTOF® 6600 LC/MS/MS system (or equivalent) with a Nexera X2 system.

  • Column: ACQUITY HSS T3 (2.1 mm i.d. × 100 mm, 1.8 μm particle size) with a VanGuard HSS T3 pre-column.

  • Column Temperature: 40°C.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

Signaling Pathways and Metabolism

Presumed Pharmacological Target

This compound is hypothesized to act as a partial agonist at the serotonin (B10506) 5-HT₂ₐ receptor, which is the primary target for most psychedelic compounds.[1] The psychedelic effects are believed to be mediated through the activation of this receptor.

Prodrug Hypothesis

This compound is considered a prodrug of MiPLA.[1] This suggests that after administration, the cyclopropionyl group is cleaved in vivo, likely through hydrolysis, to yield the pharmacologically active MiPLA.

This compound Metabolism 1cP_MiPLA This compound (Inactive Prodrug) Hydrolysis In-vivo Hydrolysis 1cP_MiPLA->Hydrolysis MiPLA MiPLA (Active Metabolite) Hydrolysis->MiPLA Receptor 5-HT2A Receptor Activation MiPLA->Receptor

Presumed metabolic activation pathway of this compound.

Experimental and Analytical Workflow

The identification and characterization of this compound from a sample, such as a blotter paper, typically follows a structured workflow.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Blotter Paper Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction GC_MS GC-MS Analysis Extraction->GC_MS LC_MS LC-Q-TOF-MS Analysis Extraction->LC_MS NMR NMR Spectroscopy Extraction->NMR Structure Structural Elucidation GC_MS->Structure LC_MS->Structure NMR->Structure

General experimental workflow for the identification of this compound.

Conclusion

This compound is a novel lysergamide that has been identified and characterized using modern analytical techniques. While it is presumed to be a prodrug for the psychoactive compound MiPLA, further research is required to fully understand its pharmacological and toxicological profile. The data and protocols presented in this guide are intended to serve as a foundational resource for the scientific community engaged in the study of new psychoactive substances.

References

Spectroscopic Analysis of 1cP-MiPLA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a summary of the currently available spectroscopic data for 1-(cyclopropanecarbonyl)-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a synthetic lysergamide (B1675752) analog. The information contained herein is intended for researchers, scientists, and drug development professionals. While efforts have been made to compile a comprehensive overview, it is important to note that publicly available spectroscopic data for this compound, particularly for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is limited.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for the identification and structural elucidation of novel psychoactive substances. The following table summarizes the key mass spectral data for this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₄H₂₉N₃O₂[1]
Molecular Weight391.5 g/mol [1]
Electron Ionization (EI) Mass Spectrum
Molecular Ion [M]⁺m/z 391[2]
Key Fragment Ions (m/z)221, 207, 181, 167, 154, 128, 100, 72, 58[3][4][5]

Note: The fragmentation pattern of lysergamides is complex. The ion at m/z 221 is often a significant peak, with other common fragments corresponding to the ergoline (B1233604) core structure.[3][4] The ions at m/z 100, 72, and 58 are characteristic of the N-methyl-N-isopropyl amide moiety.[4][5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a synthesis of methodologies reported for the analysis of this compound and related lysergamides.[2]

Sample Preparation:

  • Samples (e.g., blotter paper extracts) are typically extracted with a suitable organic solvent such as methanol (B129727) or acetonitrile.

  • The extract is then concentrated and may be reconstituted in a solvent appropriate for GC-MS analysis. It is important to note that the use of methanol as a solvent can sometimes lead to the deacylation of N1-acylated lysergamides during analysis.[1]

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of complex organic molecules.

  • Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass analyzer are commonly used.

Conditions:

  • Column: The specific column and its dimensions will influence separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection Mode: Splitless injection is often employed for trace analysis.

  • Temperature Program: A temperature gradient is used to ensure the separation of analytes.

  • Ionization Energy: Standard electron ionization is performed at 70 eV.

  • Mass Range: A typical scan range would be from m/z 40 to 550 to encompass the molecular ion and key fragments.

Retention Time:

  • Under specific chromatographic conditions, this compound has been reported to have a retention time of 32.345 minutes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, detailed ¹H-NMR and ¹³C-NMR spectroscopic data for this compound, including chemical shifts, multiplicities, and coupling constants, have not been published in peer-reviewed literature. While studies have utilized NMR for the structural confirmation of this compound, the complete spectral data has not been made publicly available.[6][7][8][9]

Infrared (IR) Spectroscopy

Similarly, to NMR data, there is currently no publicly available Infrared (IR) spectrum or detailed list of characteristic absorption bands for this compound. While Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of lysergamides, specific data for this compound has not been reported.[1]

Analytical Workflow Visualization

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

This compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis sample Sample (e.g., Blotter Paper) extraction Solvent Extraction (Methanol/Acetonitrile) sample->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution gc_injection GC Injection reconstitution->gc_injection lc_injection LC Injection reconstitution->lc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_analysis_ms Data Analysis (Mass Spectrum) ms_detection->data_analysis_ms final_report Structural Confirmation data_analysis_ms->final_report Identification lc_separation Chromatographic Separation lc_injection->lc_separation esi_ionization Electrospray Ionization lc_separation->esi_ionization ms_detection_lc Mass Detection esi_ionization->ms_detection_lc data_analysis_lcms Data Analysis (Mass Spectrum) ms_detection_lc->data_analysis_lcms data_analysis_lcms->final_report Identification

Caption: General analytical workflow for the identification of this compound.

Conclusion

This technical guide summarizes the currently available spectroscopic information for this compound, focusing on mass spectrometry. The provided GC-MS data and protocol can aid researchers in the identification of this compound. However, the lack of publicly available NMR and IR data represents a significant gap in the comprehensive spectroscopic characterization of this compound. Further research is required to fully elucidate the spectroscopic properties of this substance.

References

A Comprehensive Technical Guide to the Pharmacological Profiling of 1cP-MiPLA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1cP-MiPLA (4-(cyclopropanecarbonyl)-N-methyl-N-isopropyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide) is a novel lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1][2] It has been identified in designer drug products, often alongside other LSD derivatives.[1][3][4] Structurally, it is characterized by a cyclopropionyl group attached to the indole (B1671886) nitrogen (position N1) and a methyl-isopropylamide group at the carboxamide position (N18).[1][5] As of this writing, specific in-vitro and in-vivo pharmacological data for this compound has not been published in peer-reviewed literature.[1][3][4] However, based on extensive research into related N1-acylated lysergamides, it is strongly hypothesized that this compound functions as a prodrug for its N1-unsubstituted counterpart, MiPLA (N-methyl-N-isopropyllysergamide).[2][6] This guide provides a detailed overview of the presumed pharmacological profile of this compound, based on the known characteristics of MiPLA and other N1-acylated lysergamides. It also outlines the essential experimental protocols required to definitively characterize its activity.

The Prodrug Hypothesis: From this compound to MiPLA

The primary hypothesis surrounding the activity of this compound is its in-vivo conversion to MiPLA through hydrolysis. This is a well-documented metabolic pathway for similar compounds like 1P-LSD and 1cP-LSD, which are readily converted to LSD in the body.[7][8] Studies on 1cP-LSD have shown that incubation with human serum leads to the formation of LSD.[7] Similarly, the esterase-mediated hydrolysis of the N1-cyclopropanoyl group of this compound is expected to release the pharmacologically active MiPLA.[9]

cluster_Metabolism In-Vivo Metabolism cluster_Activity Pharmacological Target 1cP_MiPLA This compound (Inactive Prodrug) MiPLA MiPLA (Active Metabolite) 1cP_MiPLA->MiPLA Hydrolysis (e.g., by serum esterases) Receptor 5-HT2A Receptor MiPLA->Receptor Agonist Binding

Caption: Presumed metabolic activation pathway of this compound.

Pharmacological Profile of MiPLA (Presumed Active Metabolite)

The anticipated psychoactive effects of this compound are attributable to the known pharmacology of MiPLA. MiPLA is a psychedelic tryptamine (B22526) that is structurally isomeric to LSD and acts as a potent agonist at serotonin (B10506) 5-HT₂A receptors.[6]

Receptor Binding & Functional Activity

While specific quantitative binding data for MiPLA is not available in the provided search results, its activity is well-characterized qualitatively. It is known to interact with serotonin receptors and fully substitutes for LSD in rodent drug discrimination models, albeit with a slightly lower potency.[6] The primary mechanism for psychedelic effects in lysergamides is agonism of the 5-HT₂A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).[10][11]

Table 1: Expected Pharmacological Profile of MiPLA

Target Receptor Subtype Action Potency (vs. LSD) Primary Signaling Pathway
Serotonin 5-HT₂A Agonist ~33-50% Gq/11 → PLC → IP₃/DAG → Ca²⁺ Release
Serotonin Other 5-HT subtypes Likely Not fully characterized Varies

| Dopamine | D₁ / D₂ | Interaction | Not fully characterized | Varies |

Note: This table is based on the qualitative descriptions of MiPLA and the known pharmacology of classical lysergamides.[6][11]

Key Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of standard in-vitro and in-vivo assays are required.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor. A competition binding assay is used to determine the inhibition constant (Ki) of this compound and MiPLA at the human 5-HT₂A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂A receptor. Frozen cell pellets are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined.[12]

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the receptor-expressing membranes, a fixed concentration of a specific 5-HT₂A radioligand (e.g., [³H]-ketanserin or [¹²⁵I]-DOI), and varying concentrations of the unlabeled test compound (this compound or MiPLA).[6][13]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Filtration & Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes while unbound ligand passes through. The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A ligand and subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki is then determined from the IC₅₀ using the Cheng-Prusoff equation.[12]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare 5-HT2A Receptor Membranes step1 Combine Membranes, Radioligand & Test Compound in 96-well plate prep1->step1 prep2 Prepare Radioligand ([³H]-ketanserin) prep2->step1 prep3 Prepare Serial Dilutions of this compound / MiPLA prep3->step1 step2 Incubate to Reach Equilibrium step1->step2 step3 Rapid Vacuum Filtration to Separate Bound/Free step2->step3 step4 Wash Filters step3->step4 step5 Measure Radioactivity (Scintillation Counting) step4->step5 analysis1 Calculate Specific Binding step5->analysis1 analysis2 Determine IC₅₀ from Competition Curve analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization or cAMP Accumulation

Functional assays measure the intracellular response following receptor activation. Since the 5-HT₂A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium.[11][14] Alternatively, as some serotonin receptors are Gi-coupled (inhibiting adenylyl cyclase), a cAMP assay can be used to assess activity at other potential off-targets.[15]

Methodology (Calcium Mobilization for 5-HT₂A):

  • Cell Culture: Cells expressing the 5-HT₂A receptor are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test agonist (this compound or MiPLA) are added to the wells.

  • Signal Detection: A fluorescent plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect) values are determined.

Methodology (cAMP Accumulation for Gi-coupled receptors):

  • Cell Culture: Cells expressing a Gi-coupled receptor of interest are plated.

  • Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.[16]

  • Compound Addition: Varying concentrations of the test compound are added. Agonist activity at a Gi-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Lysis and Detection: Cells are lysed, and the amount of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF, AlphaScreen, or ELISA.[16][17]

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Emax for the inhibition of cAMP production.

In-Vivo Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[18][19]

Methodology:

  • Animal Acclimation: C57BL/6J mice are typically used and are allowed to acclimate to the testing environment (e.g., an open-field chamber).[7][18]

  • Drug Administration: Mice are administered various doses of the test compound (this compound) or a positive control (e.g., LSD or DOI) via a specific route (e.g., subcutaneous or intraperitoneal injection).[7]

  • Observation Period: The animals are observed for a set period (e.g., 30-60 minutes).

  • HTR Quantification: The number of head twitches is counted. This can be done manually by a trained observer or automatically using a magnetometer system or video tracking software with machine learning algorithms like DeepLabCut.[18][20][21]

  • Data Analysis: A dose-response curve is generated by plotting the number of head twitches against the drug dose to determine the ED₅₀ (dose that produces a 50% maximal response).[7]

5-HT₂A Receptor Signaling Pathway

Upon activation by an agonist like MiPLA, the 5-HT₂A receptor initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a wide range of downstream cellular responses that are thought to underlie the compound's psychoactive effects.[11][14][22]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist MiPLA (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets

Caption: Canonical Gq-coupled 5-HT2A receptor signaling pathway.

Conclusion

While direct pharmacological data for this compound is currently absent from the scientific literature, its structural similarity to other N1-acylated lysergamides provides a strong basis for the hypothesis that it acts as a prodrug for the active psychedelic, MiPLA. The full characterization of this compound will require a systematic application of the standard pharmacological assays outlined in this guide, including radioligand binding, functional cellular assays, and in-vivo behavioral models like the head-twitch response. The resulting data will be crucial for understanding its potency, efficacy, and potential for therapeutic or recreational use.

References

The Metabolic Fate of 1cP-MiPLA: An In-Depth Technical Guide on In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance and an analog of lysergic acid diethylamide (LSD). Structurally, it is the N1-cyclopropionyl prodrug of N-methyl-N-isopropyllysergamide (MiPLA). This technical guide provides a comprehensive overview of the current understanding and the necessary experimental approaches to elucidate the in vitro and in vivo metabolism of this compound. While direct metabolic studies on this compound are not yet published, this document synthesizes information from related N1-acylated lysergamides to propose likely metabolic pathways and details the requisite experimental protocols for their investigation. The primary metabolic route is hypothesized to be the rapid hydrolysis of the N1-cyclopropionyl group to yield the active compound, MiPLA. This guide is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and forensic science.

Introduction

This compound is a semisynthetic lysergamide (B1675752) that has emerged on the new psychoactive substances (NPS) market.[1] It is structurally related to LSD and MiPLA.[2] The key structural feature of this compound is the cyclopropionyl group attached to the indole (B1671886) nitrogen of the lysergamide core. This modification is characteristic of a class of LSD analogs designed as prodrugs, which are often metabolized in the body to their active counterparts. For instance, 1cP-LSD is a known prodrug of LSD.[3] It is strongly suspected that this compound acts as a prodrug for MiPLA.[1] However, as of early 2023, the metabolic pathways and biological activities of this compound have not been formally reported.[4][5][6][7] Understanding the metabolism of this compound is critical for predicting its pharmacological and toxicological profile, as well as for developing analytical methods for its detection in biological samples.

Proposed Metabolic Pathways

Based on studies of analogous N1-acylated lysergamides such as 1cP-LSD, the primary metabolic pathway for this compound is predicted to be hydrolysis.[8][9][10] This reaction would cleave the N1-cyclopropionyl group, releasing the active psychedelic compound, MiPLA. This biotransformation is likely catalyzed by carboxylesterases, which are abundant in the liver.[8]

Further metabolism would then proceed on the MiPLA molecule. For related lysergamides, metabolic reactions include N-dealkylation, hydroxylation, and the formation of dihydrodiol metabolites.[10][11]

G cluster_in_vivo In Vivo / In Vitro Metabolism This compound This compound MiPLA MiPLA This compound->MiPLA Hydrolysis (Carboxylesterases) Hydroxylated MiPLA Hydroxylated MiPLA MiPLA->Hydroxylated MiPLA Hydroxylation (CYP Enzymes) N-dealkylated MiPLA N-dealkylated MiPLA MiPLA->N-dealkylated MiPLA N-dealkylation (CYP Enzymes)

Caption: Proposed primary metabolic pathway of this compound.

Data Presentation: Analytical Identification of this compound

As no quantitative metabolic data for this compound is currently available, this table summarizes the analytical techniques used for its identification in seized materials. These methods are foundational for future metabolism studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR)
Purpose Identification and structural elucidation.[4][12]Identification and separation from isomers.[4][13]Accurate mass determination.[4]Definitive structural confirmation.[4][6]
Sample Preparation Extraction with methanol (B129727), dried, and redissolved in acetonitrile (B52724).[14]Extraction with methanol, dried, and redissolved in acetonitrile.[14]Extraction with methanol, dried, and redissolved in acetonitrile.[14]Repeated extraction with methanol, dried, and redissolved in methanol-d4.[14]
Key Findings Unlike other N1-acylated LSD analogs, this compound did not show significant deacylation during GC-MS analysis when methanol was the solvent.[14]Successful separation and identification.[4]Provided accurate mass for molecular formula estimation.[4]Confirmed the presence of the cyclopropanecarbonyl group and the N-methyl-N-isopropyl moiety.[4][6]

Experimental Protocols

To investigate the in vitro and in vivo metabolism of this compound, the following detailed protocols are proposed, based on established methodologies for related compounds.[10][11]

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is adapted from studies on 1cP-LSD and other LSD analogs.[8][10]

Objective: To identify phase I metabolites of this compound and determine the rate of its depletion.

Materials:

  • This compound reference standard

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold, for reaction quenching)

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).

  • Incubate at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-HRMS/MS to identify and quantify this compound and its metabolites.

G cluster_workflow In Vitro Metabolism Workflow A Prepare Master Mix (HLM, Buffer, NADPH System) B Pre-incubate at 37°C A->B C Add this compound (Initiate Reaction) B->C D Incubate at 37°C (Time-course sampling) C->D E Quench with Acetonitrile D->E F Centrifuge E->F G Analyze Supernatant (LC-HRMS/MS) F->G

Caption: Experimental workflow for in vitro metabolism studies.
In Vivo Metabolism using a Rodent Model

This protocol is a general framework based on pharmacokinetic studies of other psychoactive substances.

Objective: To identify metabolites in biological fluids and determine the pharmacokinetic profile of this compound and its primary metabolite, MiPLA.

Materials:

  • Male Wistar rats (or similar appropriate model)

  • This compound solution for administration (e.g., subcutaneous or oral)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-HRMS/MS system

Procedure:

  • Acclimatize animals to the experimental conditions.

  • Administer a defined dose of this compound to the animals.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.

  • Separate plasma from blood samples by centrifugation.

  • House animals in metabolic cages and collect urine and feces for 24-48 hours.

  • Prepare plasma and urine samples for analysis. This typically involves a protein precipitation step followed by LLE or SPE to concentrate the analytes and remove interfering substances.

  • Analyze the extracted samples by LC-HRMS/MS to identify and quantify this compound and its metabolites.

  • Calculate pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC) for this compound and MiPLA.

G cluster_invivo In Vivo Study Logical Flow Admin Administer this compound to Rodent Model Collect Collect Samples (Blood, Urine) Admin->Collect Process Sample Preparation (Extraction, Concentration) Collect->Process Analyze LC-HRMS/MS Analysis Process->Analyze Data Pharmacokinetic Data Analysis Analyze->Data

Caption: Logical flow for an in vivo metabolism study.

Conclusion and Future Directions

The metabolism of this compound remains an uninvestigated area. However, based on robust evidence from structurally related N1-acylated lysergamides, it is highly probable that this compound functions as a prodrug, undergoing rapid in vivo hydrolysis to the pharmacologically active MiPLA. The experimental protocols detailed in this guide provide a clear roadmap for researchers to formally characterize the metabolic fate of this compound. Future studies should focus on conducting these in vitro and in vivo experiments to confirm the proposed metabolic pathways, identify all major metabolites, and elucidate the pharmacokinetic profile of this compound. This knowledge is essential for a comprehensive understanding of its effects and for the development of reliable detection methods in clinical and forensic toxicology.

References

An In-depth Technical Guide on the Hypothesized Metabolic Pathway of 1cP-MiPLA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document summarizes the current publicly available information regarding the metabolic pathway of 1cP-MiPLA. It is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on limited and often indirect evidence, as formal, peer-reviewed studies on the metabolism of this compound are scarce.

Executive Summary

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (this compound) is a novel psychoactive substance of the lysergamide (B1675752) class.[1] It is structurally related to MiPLA (N-methyl-N-isopropyllysergamide) and is widely presumed to be a prodrug for this compound.[1][2][3] However, as of late 2025, there is a significant lack of empirical data from in vivo or in vitro studies to definitively establish its metabolic fate. The metabolic pathway and biological activities of this compound have not been formally reported in scientific literature.[4][5][6][7] This guide provides an overview of the hypothesized metabolic pathway, summarizes the analytical methods used for its identification in non-biological samples, and outlines potential experimental protocols for its metabolic elucidation.

Hypothesized Metabolic Pathway

The primary hypothesized metabolic pathway for this compound is the cleavage of the 1-cyclopropionyl group to yield MiPLA. This biotransformation is presumed to occur via hydrolysis.

Proposed Metabolic Conversion

The central hypothesis is that the cyclopropionyl amide bond at the N1 position of the indole (B1671886) ring is hydrolyzed by enzymes in the body, such as amidases or carboxylesterases. This enzymatic action would release MiPLA, the pharmacologically active psychedelic compound, and cyclopropionic acid as a byproduct.

This hypothesis is based on the metabolic behavior of other N1-acylated lysergamides, such as 1P-LSD, which has been shown to be a prodrug for LSD.[8] However, it is crucial to note that direct evidence for this conversion for this compound is currently lacking. One study reported that, unlike other N-acylated LSD analogs, deacylation of this compound was not observed during their GC-MS analysis, though this does not preclude in vivo enzymatic hydrolysis.[4]

Visualization of the Hypothesized Pathway

The following diagram illustrates the proposed metabolic conversion of this compound to MiPLA.

1cP-MiPLA_Metabolism Hypothesized Metabolic Pathway of this compound This compound 1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (this compound) Enzymatic_Hydrolysis Proposed Enzymatic Hydrolysis (e.g., Amidases, Carboxylesterases) in vivo This compound->Enzymatic_Hydrolysis MiPLA N-methyl-N-isopropyllysergamide (MiPLA) (Active Metabolite) Cyclopropionic_Acid Cyclopropionic Acid (Byproduct) Enzymatic_Hydrolysis->MiPLA Enzymatic_Hydrolysis->Cyclopropionic_Acid

Caption: Hypothesized metabolic conversion of this compound to MiPLA.

Quantitative Data

Currently, there is no published quantitative data on the metabolites of this compound in any biological matrix. Studies have focused on the identification and quantification of this compound itself in blotter paper and other illegal products.[2][4][5][6][7][9][10][11][12]

Proposed Experimental Protocols for Metabolic Pathway Identification

To address the current knowledge gap, the following experimental protocols are proposed, based on methodologies used for other novel psychoactive substances.[8][13]

In Vitro Metabolism Studies
  • Objective: To determine the primary metabolites of this compound and identify the enzymes responsible for its metabolism.

  • Methodology:

    • Incubation: Incubate this compound with human liver microsomes (HLMs) or S9 fractions. A typical reaction mixture would contain this compound, HLMs or S9 fraction, and an NADPH-generating system in a phosphate (B84403) buffer.

    • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

    • Enzyme Inhibition: To identify the specific cytochrome P450 (CYP) enzymes involved, conduct incubations in the presence of specific CYP inhibitors.

    • Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins and collect the supernatant for analysis.

    • Analysis: Analyze the samples using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

In Vivo Pharmacokinetic Studies
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

  • Methodology:

    • Animal Model: Administer a controlled dose of this compound to an appropriate animal model (e.g., rodents).

    • Sample Collection: Collect blood, urine, and feces at predetermined time points over a 24-48 hour period.

    • Sample Preparation: Process the biological samples to extract the analytes. This may involve liquid-liquid extraction or solid-phase extraction.

    • Analysis: Use a validated LC-MS/MS method to quantify this compound and its metabolites in the collected samples.

    • Pharmacokinetic Modeling: Use the concentration-time data to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Analytical Methodologies

The identification of this compound in seized materials has been accomplished using a combination of analytical techniques:[4][5][6][7][9][10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for structural elucidation, though thermal degradation or deacylation can be a concern for N1-acylated lysergamides.[4][10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the detection and quantification of this compound and its expected metabolites in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of the compound.[4][5][6][7][9]

Experimental Workflow Visualization

The following diagram outlines a general workflow for the identification of this compound metabolites.

Metabolite_ID_Workflow General Workflow for this compound Metabolite Identification cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Incubation Incubation of this compound with HLMs / S9 Fraction Sample_Prep_Vitro Protein Precipitation & Supernatant Collection Incubation->Sample_Prep_Vitro Analysis LC-MS/MS Analysis Sample_Prep_Vitro->Analysis Administration Administration to Animal Model Sample_Collection Blood, Urine, Feces Collection Administration->Sample_Collection Sample_Prep_Vivo Extraction (LLE / SPE) Sample_Collection->Sample_Prep_Vivo Sample_Prep_Vivo->Analysis Data_Processing Metabolite Identification & Structural Elucidation Analysis->Data_Processing Pathway_Mapping Metabolic Pathway Mapping Data_Processing->Pathway_Mapping

Caption: A generalized workflow for identifying the metabolic products of this compound.

Conclusion and Future Outlook

The metabolism of this compound remains a critical gap in the scientific understanding of this novel psychoactive substance. While it is widely hypothesized to be a prodrug of MiPLA, this has not been experimentally verified. The lack of data on its metabolic pathway, pharmacokinetic profile, and the enzymes involved in its biotransformation poses challenges for clinical, forensic, and regulatory bodies.

Future research should prioritize in vitro and in vivo studies to elucidate the metabolic fate of this compound. Such studies are essential for understanding its pharmacological activity, potential toxicity, and for the development of reliable analytical methods for its detection in biological samples. This will provide the scientific community with the necessary data to assess the potential risks associated with its use.

References

The Enigmatic Receptor Profile of 1cP-MiPLA: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the currently available scientific literature reveals a significant gap in the understanding of 1cP-MiPLA's receptor binding affinity. At present, no specific quantitative data on the binding profile of this novel psychoactive substance has been published in peer-reviewed journals.

This compound (1-cyclopropanoyl-N-methyl-N-isopropyllysergamide) is a novel designer drug of the lysergamide (B1675752) family that has been identified in illicit markets.[1][2][3] Structurally, it is the 1-cyclopropanoyl derivative of MiPLA (N-methyl-N-isopropyllysergamide).[1] Despite its availability and anecdotal reports of its effects, its pharmacological properties remain largely uncharacterized.[4]

Presumed Prodrug Status and Relationship to MiPLA

It is widely presumed that this compound functions as a prodrug for MiPLA.[1][4][5] This hypothesis is based on the metabolic pathways of other N1-acylated lysergamides, such as 1cP-LSD, which are known to be hydrolyzed to their parent compounds (in that case, LSD) in the body.[3] If this holds true for this compound, its psychoactive effects would be primarily mediated by the receptor interactions of MiPLA.

MiPLA itself is a known serotonergic psychedelic that acts as an agonist at serotonin (B10506) 5-HT2A receptors.[5] It also shows affinity for dopamine (B1211576) D1 and D2 receptors.[5] Studies on N-alkyl-N-isopropyl analogs of LSD, including MiPLA, have shown they substitute for LSD in drug discrimination tests and displace radioligands from 5-HT1A and 5-HT2A receptors.[6] However, it is crucial to note that these data pertain to MiPLA, not this compound.

The Missing Data: Receptor Binding Affinity of this compound

A comprehensive search of scientific databases yields no specific studies that have performed radioligand binding assays or other quantitative experimental procedures to determine the binding constants (e.g., Kᵢ, IC₅₀) of this compound at any neurotransmitter receptor. A 2023 study that identified this compound in seized materials explicitly states that "The metabolic pathways and biological activities of 1cP-AL-LAD and this compound have not been reported".[2][7] This lack of empirical data makes it impossible to construct a quantitative summary of its receptor binding profile.

While some research on other 1-acyl-substituted LSD derivatives has suggested that this type of modification can reduce affinity for monoamine receptors by one to two orders of magnitude compared to the parent compound, this is a general observation and cannot be quantitatively extrapolated to this compound without direct experimental evidence.[7]

Experimental Protocols and Signaling Pathways: An Unwritten Chapter

Given the absence of primary research on the receptor binding of this compound, no established experimental protocols for this specific compound can be detailed. Similarly, without knowledge of its binding affinities, any depiction of its downstream signaling pathways would be purely speculative.

For the scientific community to understand the pharmacological and toxicological profile of this compound, future research would need to include:

  • Radioligand Binding Assays: To determine the affinity of this compound for a wide range of CNS receptors, particularly serotonin, dopamine, and adrenergic receptor subtypes.

  • Functional Assays: To characterize the functional activity of this compound at these receptors (e.g., as an agonist, antagonist, or partial agonist) and to measure its potency and efficacy (e.g., EC₅₀).

  • In Vivo Metabolism Studies: To confirm whether this compound is indeed a prodrug for MiPLA in biological systems and to identify any other potential metabolites.

Below is a hypothetical workflow for how such research might be structured.

G cluster_0 Pre-Clinical Pharmacological Evaluation of this compound synthesis Synthesis & Purification of this compound binding_assays Radioligand Binding Assays (e.g., 5-HT2A, D2, etc.) synthesis->binding_assays functional_assays Functional Assays (e.g., Calcium Mobilization) synthesis->functional_assays metabolism In Vitro / In Vivo Metabolism Studies synthesis->metabolism data_analysis Data Analysis (Ki, EC50 Calculation) binding_assays->data_analysis functional_assays->data_analysis metabolism->data_analysis report Publication of Findings data_analysis->report

Hypothetical Research Workflow for this compound.

References

Understanding 1cP-MiPLA as a MiPLA Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance and an analog of lysergic acid diethylamide (LSD). It is widely presumed to be a prodrug for N-methyl-N-isopropyllysergamide (MiPLA), a known serotonergic psychedelic. This technical guide provides a comprehensive overview of the available scientific understanding of this compound's role as a MiPLA prodrug, focusing on its chemistry, pharmacology, and the underlying biological pathways. The information presented is intended to support research and drug development efforts in the field of serotonergic compounds. Due to the limited research on this compound, some information is inferred from studies on analogous 1-acyl-substituted lysergamides.

Introduction

This compound is a semi-synthetic lysergamide (B1675752) characterized by a cyclopropionyl group attached to the indole (B1671886) nitrogen of the MiPLA structure. This modification is believed to render the molecule inactive until it undergoes metabolic conversion to the pharmacologically active MiPLA. This prodrug strategy is a known concept in the lysergamide class, with compounds like 1cP-LSD serving as precursors to LSD. MiPLA itself is a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor, the primary target for classic psychedelic compounds. This guide will delve into the chemical relationship, metabolic transformation, and pharmacological activity of this compound and MiPLA.

Chemical Structures and Properties

The chemical structures of this compound and its active metabolite, MiPLA, are fundamental to understanding their relationship.

Table 1: Chemical Properties of this compound and MiPLA

PropertyThis compoundMiPLA
IUPAC Name (6aR,9R)-4-(cyclopropanecarbonyl)-N,7-dimethyl-N-(propan-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide(6aR,9R)-N,7-dimethyl-N-(propan-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
Molecular Formula C24H29N3O2C20H25N3O
Molar Mass 391.51 g/mol 323.44 g/mol
Key Structural Difference Cyclopropionyl group at the N1 position of the indole ringHydrogen atom at the N1 position of the indole ring

Metabolism: The Prodrug Hypothesis

The central hypothesis is that this compound functions as a prodrug for MiPLA. This is predicated on the in vivo cleavage of the N1-cyclopropionyl group.

Metabolic Conversion Pathway

The metabolic conversion is presumed to be a hydrolysis reaction, catalyzed by enzymes in the body, likely in the liver or blood serum. This deacylation process releases the active MiPLA molecule. It has been reported that N1-acylated LSD analogs undergo deacylation in vivo[1].

1cP_MiPLA This compound Hydrolysis Hydrolysis (Deacylation) 1cP_MiPLA->Hydrolysis MiPLA MiPLA Cyclopropionic_Acid Cyclopropionic Acid Hydrolysis->MiPLA Hydrolysis->Cyclopropionic_Acid

Metabolic conversion of this compound to MiPLA.

Pharmacology

The pharmacological effects of this compound are contingent on its conversion to MiPLA. MiPLA is a known 5-HT2A receptor agonist, which is the primary mechanism underlying its psychedelic effects.

Receptor Binding and Functional Activity

While specific binding affinity (Ki) and functional efficacy (EC50) values for this compound and MiPLA at the 5-HT2A receptor are not extensively documented in publicly available literature, the activity of MiPLA can be inferred from comparative studies with LSD. MiPLA is reported to be about one-third to one-half as potent as LSD[2]. It fully substitutes for LSD in rodent drug discrimination tests, albeit with a slightly lower potency, and it also interacts with dopamine (B1211576) D1 and D2 receptors[2].

Table 2: In Vivo Potency of MiPLA

CompoundAssaySpeciesED50 (nmol/kg)
MiPLA Head-Twitch Response (HTR)Mouse421.7

The Head-Twitch Response is a behavioral proxy for 5-HT2A receptor activation in rodents.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like MiPLA initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychedelic effects of 5-HT2A agonists.

cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MiPLA MiPLA MiPLA->Receptor Binds Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

MiPLA-activated 5-HT2A receptor signaling cascade.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and MiPLA are not widely published. However, based on existing literature for analogous compounds, the following outlines general methodologies that would be applicable.

Synthesis of MiPLA

A three-step synthesis of MiPLA starting from ergometrine maleate (B1232345) has been reported[3]. While the full experimental details are not provided in the abstract, this suggests a feasible synthetic route for obtaining the active compound.

In Vitro Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell membranes expressing the human 5-HT2A receptor are prepared.

  • Incubation: The membranes are incubated with a known radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the test compound (this compound or MiPLA).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence, indicating an increase in intracellular calcium, is measured over time using a plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.

In Vivo Head-Twitch Response (HTR) in Mice (General Protocol)

The HTR is a behavioral assay used to assess the in vivo psychedelic-like activity of compounds.

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Compound Administration: The test compound (e.g., MiPLA) is administered to the mice, typically via intraperitoneal (IP) injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period.

  • Data Analysis: A dose-response curve is generated to determine the dose that produces 50% of the maximal effect (ED50).

Start Start Acclimatize Acclimatize C57BL/6J mice Start->Acclimatize Prepare_Drug Prepare MiPLA solution Acclimatize->Prepare_Drug Administer Administer MiPLA (IP) Prepare_Drug->Administer Observe Place in observation chamber and record head twitches Administer->Observe Analyze Analyze dose-response to determine ED50 Observe->Analyze End End Analyze->End

Workflow for the Head-Twitch Response (HTR) assay.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound and MiPLA are limited. However, based on user reports and data from similar lysergamides, some general parameters can be estimated for MiPLA. The onset of effects is typically reported to be within 20-40 minutes, with a duration of 4-6 hours[2]. The rapid onset suggests that the conversion of this compound to MiPLA is likely efficient. Further research is needed to determine key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution for both compounds.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a prodrug for the pharmacologically active psychedelic compound, MiPLA. This is supported by the known metabolism of other 1-acyl-substituted lysergamides and the qualitative similarity of the reported subjective effects of this compound and MiPLA. However, a significant gap exists in the scientific literature regarding the quantitative pharmacological and pharmacokinetic properties of both compounds.

Future research should focus on:

  • Quantitative in vitro studies: Determining the 5-HT2A receptor binding affinity (Ki) and functional efficacy (EC50) for both this compound and MiPLA.

  • In vivo metabolism studies: Quantifying the rate and extent of conversion of this compound to MiPLA in animal models.

  • Detailed pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of both compounds.

  • Comprehensive in vivo studies: Further characterizing the behavioral effects of both compounds, including head-twitch response and drug discrimination studies.

A more complete understanding of the pharmacology and pharmacokinetics of this compound and MiPLA is essential for the scientific community to accurately assess their properties and potential applications.

References

Navigating the Chemical Landscape of 1cP-MiPLA: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a novel lysergamide (B1675752), has garnered significant interest within the scientific community. As with any compound intended for research or potential therapeutic development, a thorough understanding of its chemical stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound, outlining its degradation pathways, and presenting detailed analytical methodologies for its assessment. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for handling, storing, and analyzing this compound, ensuring the integrity and reproducibility of their scientific investigations.

Chemical Profile of this compound

This compound is an analytical reference standard, categorized as a lysergamide.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Formal Name (8β)-1-(cyclopropylcarbonyl)-9,10-didehydro-N,6-dimethyl-N-(1-methylethyl)-ergoline-8-carboxamide[1]
CAS Number 3028950-74-2[1]
Molecular Formula C₂₄H₂₉N₃O₂[1]
Formula Weight 391.5 g/mol [1]
Purity ≥98% (as a reference standard)[1]
Formulation Commonly supplied as a solution in acetonitrile (B52724)[1]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. The commercially available analytical reference standard, when prepared as a solution in acetonitrile, exhibits long-term stability under specific conditions.

ConditionStabilityReference
Storage Temperature -20°C[1]
Duration ≥ 2 years[1]

While specific data on the stability of this compound under other conditions such as exposure to light, varying pH, or elevated temperatures is not extensively published, general principles of handling lysergamides suggest that exposure to light and high temperatures should be minimized to prevent degradation.

Degradation Pathways and Known Degradation Products

The degradation of lysergamides can be complex, often involving hydrolysis, oxidation, and epimerization. For this compound, the primary areas of interest for degradation are the N1-cyclopropionyl group and the stereocenter at the C8 position.

Deacylation

A common degradation pathway for N1-acylated lysergamides is the cleavage of the acyl group (deacylation) to yield the parent lysergamide. In the case of this compound, this would result in the formation of MiPLA. However, studies involving gas chromatography-mass spectrometry (GC-MS) analysis have shown that this compound is relatively resistant to deacylation, particularly when compared to other N1-acylated analogs like 1V-LSD, 1cP-LSD, and 1B-LSD.[2][3] Some research has indicated that no deacylation of this compound was observed when using an acetonitrile solution for GC-MS analysis.[2] This suggests a notable stability of the N1-cyclopropionyl group under these specific analytical conditions.

It is important to note that the choice of solvent can influence stability during analysis. For some lysergamide analogs, the use of methanol (B129727) as a solvent in GC-MS can promote deacylation.[4][5][6] While some reports suggest this compound is stable in methanol, others list it among compounds that can undergo deacylation in this solvent, indicating that the stability may be context-dependent.[2][6]

Epimerization

Lysergamides can undergo epimerization at the C8 position, converting the biologically active (8β) isomer into its inactive (8α) diastereomer, often referred to as an "iso" form. The presence of a minor compound, presumed to be iso-1cP-MiPLA, has been reported in analyses of this compound samples.[3][7] This suggests that epimerization is a potential degradation pathway, which can occur during synthesis or storage.

The following diagram illustrates the potential primary degradation pathways for this compound.

G Potential Degradation Pathways of this compound This compound This compound MiPLA MiPLA This compound->MiPLA Deacylation (cleavage of N1-cyclopropionyl group) iso-1cP-MiPLA iso-1cP-MiPLA This compound->iso-1cP-MiPLA Epimerization (at C8 position)

Potential Degradation Pathways of this compound

Analytical Methodologies for Stability Assessment

A variety of analytical techniques are employed to identify and quantify this compound and its potential degradation products. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation or high-throughput screening.

Experimental Protocols

The following sections detail the methodologies that have been successfully used for the analysis of this compound.

A common procedure for extracting this compound from blotter paper for analysis is as follows:

  • Cut a portion of the blotter paper (e.g., 8 mg) into small squares (e.g., 2 mm).[7]

  • Place the squares into a suitable vial and add 1 mL of methanol.[7]

  • Sonicate the mixture for 15 minutes to facilitate extraction.[7]

  • Remove the methanol extract and evaporate it to dryness under a stream of nitrogen.[7]

  • Reconstitute the residue in 1 mL of acetonitrile for subsequent analysis by GC-MS or LC-MS.[7]

For Nuclear Magnetic Resonance (NMR) spectroscopy, a similar extraction is performed, typically repeating the extraction process three times to ensure complete recovery. The combined extracts are then evaporated, and the residue is dissolved in a deuterated solvent such as methanol-d4.[3]

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

  • Instrumentation: Agilent 6890N GC system with a 5975 mass-selective detector or equivalent.[7]

  • Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness) or similar.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 200°C.[7]

  • Injection Mode: Splitless for 1.0 min.[7]

  • Transfer Line Temperature: 280°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: 5 min at 280°C.[7]

  • Mass Spectrometer Conditions:

    • Electron Energy: 70 eV.[7]

    • Scan Range: m/z 40–550.[7]

LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds like lysergamides.

  • Instrumentation: An LC system coupled with a photodiode array (PDA) detector and a mass spectrometer (e.g., ESI-MS, Q-TOF-MS).[7]

  • Column: A suitable reversed-phase column, such as a C18 column.[7]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[7]

    • Solvent B: 0.1% formic acid in acetonitrile.[7]

  • Gradient Elution: A typical gradient program starts with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the analytes. For example:

    • 0-20 min: 5-20% B.

    • 20-30 min: Increase to 80% B.

    • Hold at 80% B for 10 min.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 1 µL.[7]

  • PDA Detection: Wavelength range of 210–450 nm.[7]

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: Positive.[7]

    • Desolvation Gas (Nitrogen) Flow Rate: 650 L/h at 350°C.[7]

    • Capillary Voltage: 2500 V.[7]

    • Cone Voltage: 30 V.[7]

    • Mass Spectral Range: m/z 120–650.[7]

The following diagram provides a generalized workflow for the stability testing of this compound.

G General Workflow for this compound Stability Testing cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis Sample_Collection Collect this compound Sample Extraction Extract with Solvent (e.g., Methanol) Sample_Collection->Extraction Solvent_Evaporation Evaporate Solvent Extraction->Solvent_Evaporation Reconstitution Reconstitute in Analytical Solvent (e.g., Acetonitrile) Solvent_Evaporation->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS GC_MS GC-MS Analysis Reconstitution->GC_MS Data_Processing Process Chromatograms and Mass Spectra LC_MS->Data_Processing GC_MS->Data_Processing Identification Identify Degradation Products Data_Processing->Identification Quantification Quantify this compound and Degradants Identification->Quantification Stability_Assessment Assess Stability Profile Quantification->Stability_Assessment

General Workflow for this compound Stability Testing

Future Directions and Considerations

The metabolic fate of this compound has not yet been reported in the scientific literature.[3][7][8][9] Future research should focus on in vitro and in vivo studies to elucidate its metabolic pathways, as this is crucial for understanding its pharmacological and toxicological profile.

Furthermore, comprehensive forced degradation studies are warranted to systematically investigate the stability of this compound under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, as recommended by regulatory guidelines for drug development.[10][11][12][13] Such studies would provide a more complete picture of its degradation profile, identify potential degradation products that may arise under different storage and handling conditions, and aid in the development of stability-indicating analytical methods.

Conclusion

This compound is a lysergamide that demonstrates notable stability, particularly with respect to the N1-cyclopropionyl group, under standard analytical conditions. The primary known degradation pathway is epimerization to iso-1cP-MiPLA. Robust analytical methods, including GC-MS and LC-MS, have been established for its identification and analysis. For researchers and drug development professionals, adherence to proper storage conditions is essential to ensure the integrity of this compound. Further investigations into its metabolic pathways and performance in forced degradation studies will be invaluable for a complete understanding of its chemical behavior.

References

A Technical Guide to 1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1cP-MiPLA is a research chemical and is not intended for human or veterinary use. This document is for informational and research purposes only.

Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (this compound) is a semisynthetic alkaloid of the lysergamide (B1675752) class of compounds.[1] As a structural analog of lysergic acid, it has gained attention within the scientific community as a novel psychoactive substance. This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of this compound, drawing from available analytical data and scientific literature.

Chemical and Physical Properties

This compound is characterized by a bicyclic hexahydroindole fused to a bicyclic quinoline (B57606) group, which forms the nor-lysergic acid core. A cyclopropionyl substituent is attached at the R1 position, and an N,N-diethyl carboxamide is bound at carbon 8.[1] The molecule possesses two stereocenters at the R5 and R8 positions, with the (+)-D-1cP-MiPLA enantiomer, having an absolute configuration of (5R, 8R), being the psychoactive form.[1]

Physical Properties

Comprehensive quantitative data on the physical properties of this compound are not widely available in published literature. The information available is summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₄H₂₉N₃O₂[2][3]
Molar Mass391.515 g·mol⁻¹[2]
AppearanceAvailable as a solid or a solution in acetonitrile.[3][4]
Storage Temperature-20°C[3]
StabilityStable for at least 2 years when stored at -20°C in acetonitrile.[3]
Chemical Properties

This compound is susceptible to deacylation, a common characteristic of N1-acylated lysergamides. This reaction can occur during certain analytical procedures, particularly Gas Chromatography-Mass Spectrometry (GC-MS) analysis when methanol (B129727) is used as a solvent, yielding its parent compound, MiPLA.[5][6]

Table of Chemical Identifiers

IdentifierValueSource
IUPAC Name(6aR,9R)-4-(cyclopropanecarbonyl)-N,7-dimethyl-N-(propan-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[2]
CAS Number3028950-74-2[2][3]
PubChem CID170763684[2]
SMILESCN1C--INVALID-LINK--C(=O)N(C(C)C)C[2]
InChIInChI=1S/C24H29N3O2/c1-14(2)26(4)23(28)17-10-19-18-6-5-7-20-22(18)16(11-21(19)25(3)12-17)13-27(20)24(29)15-8-9-15/h5-7,10,13-15,17,21H,8-9,11-12H2,1-4H3/t17-,21-/m1/s1[2]
InChI KeyDBIYDHUGEKMIHZ-DYESRHJHSA-N[2][3]

Pharmacology

This compound is presumed to be a prodrug of N-methyl-N-isopropyllysergamide (MiPLA).[2][7] This suggests that, in vivo, the 1-cyclopropionyl group is cleaved, releasing the active metabolite, MiPLA.

The primary pharmacological target of this compound is believed to be the serotonin (B10506) 5-HT₂A receptor, where it likely acts as a partial agonist.[1] The psychedelic effects associated with this class of compounds are attributed to their interaction with this receptor.[1]

Signaling Pathway

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[1] Activation of this pathway by an agonist like this compound (or its metabolite MiPLA) initiates a cascade of intracellular events.

Gq_Signaling_Pathway 5-HT2A Receptor Gq Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 1cP_MiPLA This compound (Agonist) 5HT2A_R 5-HT2A Receptor 1cP_MiPLA->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Sample Preparation from Blotter Paper for Analysis

This protocol is adapted from studies that identified this compound in illegal products.[8][9]

Objective: To extract this compound from blotter paper for subsequent analysis by GC-MS, LC-PDA-MS, and LC-Q-TOF-MS.

Materials:

  • Blotter paper containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrasonic bath

  • Nitrogen stream evaporator

  • Vials

Procedure:

  • Cut a known weight (e.g., 8 mg) of the blotter paper into small squares (approx. 2 mm).

  • Place the paper squares into a vial and add 1 mL of methanol.

  • Sonicate the vial for 15 minutes.

  • Remove the methanol extract and place it in a separate vial.

  • For NMR analysis, repeat the extraction with methanol two more times, combine the extracts, and evaporate the solvent. The residue can then be dissolved in a deuterated solvent (e.g., methanol-d4).

  • For other analytical techniques, evaporate the initial methanol extract to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 1 mL of acetonitrile. The sample is now ready for injection into the analytical instrument.

Sample_Prep_Workflow Sample Preparation Workflow Blotter Blotter Paper Sample Cut Cut into small pieces Blotter->Cut Extract Extract with Methanol (Sonication) Cut->Extract Evaporate Evaporate Methanol (Nitrogen Stream) Extract->Evaporate Redissolve Redissolve in Acetonitrile Evaporate->Redissolve Analysis Ready for Analysis (GC-MS, LC-MS) Redissolve->Analysis

Sample Preparation Workflow
Analytical Methodologies

The structural elucidation and identification of this compound have been accomplished using a combination of chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent 6890 N GC system with a 5975 mass-selective detector or similar.[8]

  • Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10-μm film thickness).[8]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[8]

  • Injector Temperature: 200°C.[8]

  • Injection Mode: Splitless for 1.0 min.[8]

  • Transfer Line Temperature: 280°C.[8]

  • Oven Temperature Program: Hold at 120°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.[8]

  • Mass Spectrometry: Electron energy of 70 eV, scan range of m/z 40–550.[8]

3.2.2. Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS)

  • Instrumentation: ACQUITY UPLC system with a PDA detector and mass detector.[8]

  • Column: ACQUITY HSS T3 (2.1 mm i.d. x 100 mm, 1.8 µm particle size) with a Van Guard HSS T3 guard column.[10]

  • Column Temperature: 40°C.[10]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[10]

  • Gradient: 5% B to 20% B over 20 minutes, then to 80% B from 20 to 30 minutes, hold for 10 minutes.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • PDA Detection: 210–450 nm.[10]

  • MS Conditions (ESI):

    • Ionization: Positive and negative modes

    • Desolvation Gas: Nitrogen at 650 L/h and 350°C

    • Capillary Voltage: 2500 V

    • Cone Voltage: 30 V

    • Mass Range: m/z 120–650[10]

3.2.3. High-Resolution Mass Spectrometry (HR-MS)

  • Instrumentation: Liquid chromatography coupled with a hybrid quadrupole time-of-flight mass spectrometer (LC-Q-TOF-MS).[8]

  • LC Conditions: Similar to LC-PDA-MS.

  • MS Conditions (ESI positive mode):

    • Ion-spray Voltage: 5500 V

    • Source Temperature: 550°C

    • Ion-source Gas 1 and 2 Pressure: 50 psi

    • Curtain Gas Pressure: 25 psi

    • Declustering Potential: 80 V

    • Scan Mode: TOF-MS from m/z 100–650[10]

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The purified extract is dissolved in a suitable deuterated solvent, such as methanol-d4.[11]

  • Analyses: 1H-NMR, 13C-NMR, COSY, HMQC, HMBC, and NOESY experiments are conducted for full structural elucidation.[11]

  • Reported ¹³C-NMR Data: A study has reported the ¹³C-NMR chemical shifts for this compound.[10]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Prodrug_Metabolism Proposed Prodrug Metabolism of this compound 1cP_MiPLA This compound (Inactive Prodrug) Hydrolysis In Vivo Hydrolysis (Deacylation) 1cP_MiPLA->Hydrolysis MiPLA MiPLA (Active Metabolite) Hydrolysis->MiPLA 5HT2A_R 5-HT2A Receptor MiPLA->5HT2A_R Binds to

Proposed Prodrug Metabolism of this compound

Analytical_Workflow General Analytical Workflow for this compound Identification Sample Sample (e.g., Blotter Paper) Extraction Extraction Sample->Extraction Screening Screening & Separation (LC-PDA-MS, GC-MS) Extraction->Screening Confirmation Structural Confirmation (HR-MS, NMR) Screening->Confirmation Identification Positive Identification of this compound Confirmation->Identification

Analytical Workflow for this compound Identification

Conclusion

This compound is a novel lysergamide with a growing body of analytical data supporting its identification and pharmacological profile as a presumed prodrug for MiPLA and a 5-HT₂A receptor agonist. While comprehensive physical property data and detailed synthesis protocols are not publicly available, the information presented in this guide, synthesized from current scientific literature, provides a robust foundation for researchers in the fields of analytical chemistry, pharmacology, and drug development. Further research is necessary to fully characterize its metabolic fate, toxicological profile, and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 1cP-MiPLA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance (NPS) of the lysergamide (B1675752) class.[1] Structurally related to lysergic acid diethylamide (LSD), it is considered to be a prodrug of N-methyl-N-isopropyllysergamide (MiPLA).[1][2] First identified as a designer drug in 2020, this compound has been found on blotter paper tabs, a common carrier for potent lysergamides.[2][3] Its pharmacological activity is presumed to stem from its action as a serotonin (B10506) 5-HT₂A receptor partial agonist, similar to other serotonergic psychedelics.[1][2] The metabolic pathways and full biological activities of this compound are still under investigation.[3][4]

These application notes provide detailed protocols for the sample preparation and analysis of this compound from blotter paper, a common dosage form for this compound. The methodologies outlined are based on published forensic and analytical chemistry literature.

Quantitative Data Summary

The concentration of this compound and its parent compound, MiPLA, can vary between blotter paper samples. The following table summarizes available quantitative data.

AnalyteSample TypeReported Amount per UnitReference
This compoundBlotter Tab200 µg[2]
MiPLABlotter Paper180 µg[5]
MiPLABlotter Paper186 µg[5]
General PsychedelicsBlotter Paper30 - 100 µg[2]

Presumed Signaling Pathway of this compound

This compound is thought to act as a prodrug, being metabolized to MiPLA, which then acts as a partial agonist at the serotonin 5-HT₂A receptor. This interaction is believed to initiate the downstream signaling cascade responsible for its psychedelic effects.

This compound Signaling Pathway cluster_precursor In Vivo Conversion cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling This compound This compound MiPLA MiPLA This compound->MiPLA Deacylation 5-HT2A_Receptor 5-HT2A Receptor MiPLA->5-HT2A_Receptor Agonist Binding Signaling_Cascade Intracellular Signaling Cascade 5-HT2A_Receptor->Signaling_Cascade Psychedelic_Effects Psychedelic Effects Signaling_Cascade->Psychedelic_Effects

Caption: Presumed metabolic activation and signaling pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from blotter paper samples.

This compound Analysis Workflow cluster_analysis Analytical Techniques Sample Blotter Paper Sample (e.g., 8 mg) Extraction Sonication in Methanol (B129727) (1 mL, 15 min) Sample->Extraction Solvent_Removal Evaporation under Nitrogen Stream Extraction->Solvent_Removal Reconstitution Redissolve in Acetonitrile (B52724) or Methanol-d4 Solvent_Removal->Reconstitution GC_MS GC-MS Reconstitution->GC_MS Acetonitrile LC_MS LC-PDA-MS Reconstitution->LC_MS Acetonitrile LC_TOF_MS LC-Q-TOF-MS Reconstitution->LC_TOF_MS Acetonitrile NMR NMR Reconstitution->NMR Methanol-d4

Caption: Workflow for this compound extraction and analysis from blotter paper.

Experimental Protocols

Sample Preparation from Blotter Paper

This protocol is adapted from methodologies used for the analysis of novel psychoactive substances in forensic laboratories.[3][4]

Materials:

  • Blotter paper sample containing suspected this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol-d₄ (for NMR analysis)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Scalpel or scissors

  • Sonicator bath

  • Nitrogen evaporator

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Using a clean scalpel or scissors, cut a small, representative portion of the blotter paper (e.g., 8 mg, approximately 2 mm x 2 mm squares).[3]

  • Place the cut blotter paper into a microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Submerge the tube in a sonicator bath and sonicate for 15 minutes to extract the analyte from the paper matrix.[3]

  • After sonication, carefully transfer the methanol extract to a new clean tube.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • For GC-MS and LC-MS analysis: Reconstitute the dried extract in 1 mL of acetonitrile.[3] Vortex thoroughly to ensure complete dissolution. The sample is now ready for injection.

  • For NMR analysis: Reconstitute the dried extract in an appropriate volume of methanol-d₄ (e.g., 0.5-1.0 mL).[6] Vortex thoroughly and transfer to an NMR tube.

Analytical Methodologies

The identification and quantification of this compound require sophisticated analytical techniques. Below are general parameters for the commonly used methods.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds.

  • Important Note: While some N¹-acylated lysergamides are known to deacylate in the hot GC injector, studies have shown that this compound may not undergo this transformation under certain conditions, particularly when acetonitrile is used as the solvent.[3][7] However, analysts should be aware of this possibility.

  • Typical Parameters:

    • Injector Temperature: 200-280°C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., DB-1HT or equivalent) is suitable.

    • Oven Program: Start at a lower temperature (e.g., 120°C), hold for 1 minute, then ramp at 15°C/min to a final temperature of 280°C and hold for 5 minutes.[3]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like time-of-flight (TOF), is a powerful tool for the analysis of non-volatile compounds like this compound.

  • Typical Parameters (LC-PDA-MS):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

    • Flow Rate: 0.3 mL/min.

    • Detector: Photodiode Array (PDA) detector scanning from 210-450 nm, coupled to a mass spectrometer.[3]

    • Mass Spectrometer: Electrospray ionization (ESI) in positive mode is typically used.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of novel compounds.

  • Procedure:

    • Prepare the sample as described in the sample preparation protocol using methanol-d₄.

    • Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • The chemical shifts and correlation spectra will allow for the unambiguous identification and structural confirmation of this compound.[4]

Conclusion

The protocols and information provided here offer a comprehensive guide for the sample preparation and analysis of this compound. Proper sample handling and the use of appropriate analytical techniques such as GC-MS, LC-MS, and NMR are crucial for the accurate identification and quantification of this novel psychoactive substance. Researchers should always adhere to laboratory safety protocols and handle all substances with care.

References

Application Notes and Protocols for the Analysis of 1cP-MiPLA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1cP-MiPLA (4-(cyclopropanecarbonyl)-N-methyl-N-isopropyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide) is a novel psychoactive substance (NPS) and an analog of lysergic acid diethylamide (LSD).[1][2] As with many emerging designer drugs, the development of robust analytical methods for its identification and quantification is crucial for forensic laboratories, clinical toxicology, and academic research.[3][4][5] This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the identification of volatile and semi-volatile compounds.[6][7] The protocol is based on methodologies reported in the scientific literature for this compound and related lysergamides.

Experimental Protocols

Sample Preparation (Extraction from Blotter Paper)

Blotter papers are a common medium for the distribution of lysergamides. The following protocol describes the extraction of this compound from such a matrix.

Materials:

  • Blotter paper sample suspected to contain this compound

  • Methanol or Acetonitrile (B52724) (analytical grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Cut a portion of the blotter paper (e.g., one square) into smaller pieces and place them into a microcentrifuge tube.

  • Add 1.0 mL of acetonitrile to the tube.[1] Note: Methanol has been reported to cause deacylation of some N1-acylated LSD analogs during GC-MS analysis, which could potentially lead to the misidentification of this compound as MiPLA.[1][3] Acetonitrile is a preferred solvent to avoid this issue.[3]

  • Vortex the tube for 1 minute to ensure the solvent fully saturates the paper.

  • Sonicate the sample in an ultrasonic bath for 15 minutes to facilitate the extraction of the analyte.[8]

  • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any paper fibers.

  • Carefully transfer the supernatant to a clean GC vial for analysis. In some cases, the extract can be concentrated to dryness and redissolved in the solvent for analysis.[1]

GC-MS Instrumentation and Parameters

The following instrumental parameters are a composite of those reported for the analysis of this compound and its isomers.[3][8]

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Column Restek Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane column[8]
Injection Mode Splitless
Injection Volume 1-2 µL[8]
Injector Temperature 295 °C[8]
Carrier Gas Helium
Flow Rate Constant flow at 0.8 ml/min[8]
Oven Program Initial temperature of 200°C, hold for 2 min, ramp at 25°C/min to 295°C, and hold for 19.2 min[8]
Transfer Line Temp. 295 °C[8]
Mass Spectrometer Agilent 5975 inert MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[8]
Source Temperature 230 °C[8]
Quadrupole Temp. 150 °C[8]
Mass Range m/z 40–600[8]

Data Presentation

Quantitative Data

Currently, there is limited published quantitative data for this compound using GC-MS. However, a study on its non-cyclopropionyl analog, MiPLA, using LC-MS/MS provides an example of the concentrations that might be expected. The analysis of two blotters revealed the presence of 180 and 186 µg of MiPLA per blotter.[8] Researchers should perform their own validation studies to determine parameters such as limit of detection (LOD), limit of quantification (LOQ), and linearity for this compound using their specific GC-MS method.

Mass Spectrometry Data

The Electron Ionization (EI) mass spectrum of this compound is crucial for its identification. Key fragments and their relative abundances can help distinguish it from its isomers. The mass spectra of LSD analogs with an N-methyl-isopropyl group, like MiPLA, show characteristic fragments at m/z 72 and 58.[3][4] For this compound, the molecular ion is expected at m/z 391.5.

It is important to note that the EI mass spectra of lysergamide (B1675752) isomers can be very similar, making chromatographic separation essential for accurate identification.[3][8] A selective GC-MS method has been established that allows for the separation of 1cP-LSD and this compound.[3]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Blotter Paper Sample Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-600) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Data Interpretation LibrarySearch->Interpretation Report Final Report Interpretation->Report

Caption: GC-MS workflow for the analysis of this compound from blotter paper.

Putative Signaling Pathway

While the specific signaling pathways of this compound have not been extensively studied, it is hypothesized to act as a prodrug for MiPLA, which, like other psychedelic lysergamides, is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor.

Signaling_Pathway cluster_drug Pharmacokinetics cluster_receptor Pharmacodynamics Prodrug This compound (Prodrug) Active_Drug MiPLA (Active Metabolite) Prodrug->Active_Drug Metabolism Receptor Serotonin 5-HT2A Receptor Active_Drug->Receptor Agonist Binding G_Protein Gq/G11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Downstream Downstream Signaling & Psychedelic Effects IP3_DAG->Downstream

Caption: Hypothesized signaling pathway of this compound via its active metabolite.

Conclusion

The provided GC-MS protocol offers a robust starting point for the forensic and research analysis of this compound. Careful consideration of the solvent used for extraction is necessary to prevent in-source deacylation and potential misidentification. Due to the spectral similarity of lysergamide isomers, chromatographic separation is paramount. Further research is needed to establish validated quantitative methods and to fully elucidate the pharmacological and toxicological profile of this novel psychoactive substance.

References

Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of 1cP-MiPLA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed liquid chromatography-mass spectrometry (LC-MS) method for the identification and quantification of 1cP-MiPLA (1-cyclopropionyl-N-methyl-N-isopropyllysergamide), a novel psychoactive substance (NPS) of the lysergamide (B1675752) class. Due to the absence of a validated, published method for this specific analyte, this protocol has been developed based on established methodologies for structurally similar tryptamines and other lysergamides. The proposed method utilizes a robust sample preparation procedure, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for sensitive and selective detection.

Introduction

This compound is a synthetic lysergamide and a derivative of N-methyl-N-isopropyllysergamide (MiPLA).[1] As a novel psychoactive substance, its detection in biological matrices is of significant interest to forensic toxicologists, clinical researchers, and in the monitoring of designer drugs. This application note provides a comprehensive, though theoretical, framework for the analysis of this compound by LC-MS/MS, offering a starting point for method development and validation. The chemical formula for this compound is C24H29N3O2, with a molar mass of 391.515 g·mol−1.[1][2][3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Based on common practices for tryptamines in biological fluids, either protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be employed.[5][6][7][8][9]

2.1.1. Protein Precipitation (for Plasma/Serum)

This method is rapid and suitable for initial screening.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog if available, or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS system.

2.1.2. Liquid-Liquid Extraction (for Urine)

LLE provides a cleaner extract compared to protein precipitation.

  • To 1 mL of urine, add an appropriate internal standard.

  • Add 250 µL of a suitable buffer to adjust the pH (e.g., borate (B1201080) buffer, pH 9-11).[7]

  • Add 3 mL of an organic solvent (e.g., ethyl acetate/heptane mixture).[7]

  • Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography

A reversed-phase separation is proposed, which is a common approach for tryptamine (B22526) analysis.[10][11]

ParameterProposed Value
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Mass Spectrometry

Detection will be performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][12] Multiple Reaction Monitoring (MRM) will be used for quantification, enhancing selectivity and sensitivity.

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

The following tables summarize the proposed quantitative data for the LC-MS method. The MRM transitions are predicted based on the known structure of this compound and common fragmentation patterns of tryptamines and lysergamides, which often involve the loss of the amide side chain.[13][14][15][16]

Table 1: Proposed LC and MS Parameters

ParameterValue
Analyte This compound
Molecular Formula C24H29N3O2
Monoisotopic Mass 391.2259 g/mol
Precursor Ion (Q1) [M+H] m/z 392.2
Product Ion (Q3) - Quantifier To be determined experimentally
Product Ion (Q3) - Qualifier To be determined experimentally
Collision Energy To be optimized
Expected Retention Time To be determined experimentally

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound392.2Predicted fragment 1QuantifierOptimize (e.g., 20-30)
This compound392.2Predicted fragment 2QualifierOptimize (e.g., 25-35)

Note: The specific product ions and collision energies must be determined by infusing an analytical standard of this compound into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the proposed logical workflow for the analysis of this compound.

workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleReceipt Sample Receipt (Plasma, Serum, Urine) ISTD_Spike Internal Standard Spiking SampleReceipt->ISTD_Spike Extraction Extraction (PP, LLE, or SPE) ISTD_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis DataAcquisition Data Acquisition LC_MS_Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note details a proposed LC-MS method for the analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar compounds and provide a solid foundation for researchers to develop and validate a robust analytical method for this novel psychoactive substance. Experimental determination of the retention time and mass spectral fragmentation is a necessary next step for the implementation of this method.

References

Application Note: Development and Validation of a Quantitative Analytical Method for 1cP-MiPLA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance (NPS) and a derivative of MiPLA, presumed to act as a prodrug. As with many emerging NPS, validated analytical methods for its quantification in biological samples are crucial for clinical and forensic toxicology. This application note presents a proposed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described methodology is based on established analytical principles for related lysergamides and provides a framework for the validation of a quantitative assay.

Introduction

This compound is a semisynthetic lysergamide (B1675752) that has appeared on the NPS market.[1] Structurally, it is the 1-cyclopropionyl derivative of N-methyl-N-isopropyllysergamide (MiPLA).[2] It is hypothesized that this compound functions as a prodrug to MiPLA, which would then exert its psychoactive effects, likely through agonism at the serotonin (B10506) 5-HT2A receptor.[1][2] The rapid emergence of such compounds necessitates the development of reliable analytical methods for their detection and quantification to aid in clinical diagnosis, forensic investigations, and pharmacological research.

This document outlines a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents a comprehensive validation strategy in accordance with established guidelines for analytical method validation.[3]

Proposed Analytical Method

The proposed method utilizes liquid-liquid extraction for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for sensitive and selective detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., LSD-d3 or a structurally similar analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Human plasma (drug-free)

  • Extraction solvent (e.g., methyl tert-butyl ether)

Method Validation

The proposed analytical method should be validated according to international guidelines, assessing the following parameters:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The following tables summarize the proposed acceptance criteria and hypothetical performance data for the validated method, based on typical values for similar lysergamide assays.[4][5]

Table 1: Proposed Calibration Model and Linearity

ParameterProposed Value
Calibration Range0.05 - 10 ng/mL
Regression ModelWeighted (1/x) linear regression
Correlation Coefficient (r²)≥ 0.99

Table 2: Proposed Intra- and Inter-Assay Accuracy and Precision

Concentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ (0.05)± 20%≤ 20%
Low QC (0.15)± 15%≤ 15%
Mid QC (1.0)± 15%≤ 15%
High QC (7.5)± 15%≤ 15%

Table 3: Proposed Limits of Detection and Quantification

ParameterProposed Value (ng/mL)
Limit of Detection (LOD)0.02
Limit of Quantification (LOQ)0.05

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution with methanol to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Stock and Working Solution: Prepare a 1 mg/mL stock solution of the IS (e.g., LSD-d3) in methanol. Dilute this stock solution to a working concentration of 1 ng/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M ammonium hydroxide).

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Analysis

Table 4: Proposed Chromatographic Conditions

ParameterCondition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 5: Proposed Mass Spectrometric Conditions

ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Source Temperature500°C
MRM Transitions (Hypothetical)This compound: Q1: 392.2 -> Q3: 223.1 (Quantifier), 392.2 -> Q3: 181.1 (Qualifier) IS (LSD-d3): Q1: 327.2 -> Q3: 224.1
Collision EnergyOptimized for each transition

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_base Add Basifying Agent add_is->add_base add_solvent Add Extraction Solvent add_base->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition and Processing detection->data

Caption: Experimental workflow for the quantification of this compound.

G 1cPMiPLA This compound (Prodrug) MiPLA MiPLA (Active Drug) 1cPMiPLA->MiPLA Metabolism 5HT2A 5-HT2A Receptor MiPLA->5HT2A Agonist Binding Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 PsychoactiveEffects Psychoactive Effects PKC->PsychoactiveEffects Ca2->PsychoactiveEffects

Caption: Presumed signaling pathway of this compound.

Conclusion

This application note details a proposed LC-MS/MS method for the quantification of this compound in plasma. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the comprehensive validation strategy, provide a solid foundation for laboratories aiming to develop and implement a reliable analytical method for this novel psychoactive substance. The successful validation of this method will be a valuable tool for researchers, clinicians, and forensic toxicologists.

References

Application Notes and Protocols: 1cP-MiPLA Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel semi-synthetic psychedelic substance belonging to the lysergamide (B1675752) class.[1] It is a structural analog of lysergic acid diethylamide (LSD) and is closely related to N-methyl-N-isopropyllysergamide (MiPLA). It is hypothesized that this compound acts as a prodrug to MiPLA, which is believed to be responsible for its psychoactive effects.[2][3] The primary mechanism of action is thought to be partial agonism at the serotonin (B10506) 5-HT2A receptor.[1] Due to its emerging status as a research chemical, the establishment of a well-characterized reference standard is crucial for accurate and reproducible scientific investigation into its pharmacology, metabolism, and toxicology.[4][5]

These application notes provide comprehensive protocols for the preparation, characterization, and use of a this compound reference standard for research purposes.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Systematic Name (6aR,9R)-4-(cyclopropanecarbonyl)-N,7-dimethyl-N-(propan-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[2]
Common Names This compound, 1-Cyclopropionyl-N-methyl-N-isopropyllysergamide[1]
CAS Number 3028950-74-2[6]
Molecular Formula C₂₄H₂₉N₃O₂[2]
Molar Mass 391.515 g·mol⁻¹[2]
Purity (as a reference standard) ≥98%[6]
Formulation Typically available as a solution in acetonitrile (B52724) or as a solid.[6]
Storage Conditions -20°C[6]
Stability ≥ 2 years at -20°C[6]

Preparation of this compound Reference Standard

The preparation of a this compound reference standard involves obtaining the synthesized material and then rigorously purifying and characterizing it to establish its identity, purity, and concentration.

Purification of Synthesized this compound
  • Objective: To purify the crude this compound to a high degree of purity (≥98%).

  • Method: High-performance liquid chromatography (HPLC) is a suitable method for the purification of lysergamides.

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile).

    • Perform preparative HPLC using a C18 column.

    • A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) is recommended. The gradient can be optimized to achieve the best separation of this compound from any impurities.[7]

    • Collect the fractions containing the pure this compound, identified by UV detection (typically at 210-450 nm).[7]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization and Quantification of the Reference Standard

The identity and purity of the prepared this compound reference standard must be confirmed using various analytical techniques.

Table 2: Analytical Techniques for Characterization of this compound Reference Standard

TechniquePurposeExpected ResultsReference
LC-MS Identity Confirmation & Purity AssessmentA major peak corresponding to the [M+H]⁺ of this compound (m/z 392). Purity is determined by the relative area of the main peak.[7]
GC-MS Identity Confirmation & Purity AssessmentA characteristic mass spectrum for this compound. Note: Deacylation to MiPLA can occur under high temperatures in the GC inlet.[8]
¹H and ¹³C NMR Structural Elucidation and Identity ConfirmationThe NMR spectra should be consistent with the chemical structure of this compound.[7]
qNMR Quantitative AnalysisDetermines the exact concentration of the this compound solution by comparing its NMR signal to that of a certified internal standard.
FTIR Identity ConfirmationAn infrared spectrum with characteristic absorption bands for the functional groups present in this compound.

Use of this compound Reference Standard in Experimental Protocols

A well-characterized this compound reference standard is essential for obtaining reliable and reproducible data in various in vitro and in vivo assays.

Preparation of Standard Solutions
  • Objective: To prepare accurate stock and working solutions of this compound.

  • Materials:

    • This compound reference standard

    • HPLC-grade methanol (B129727) or acetonitrile

    • Class A volumetric flasks

    • Calibrated pipettes

  • Protocol:

    • Stock Solution (e.g., 1 mg/mL):

      • Accurately weigh a precise amount (e.g., 10 mg) of the this compound reference standard.

      • Quantitatively transfer the standard to a 10 mL volumetric flask.

      • Dissolve the standard in a small volume of the chosen solvent (e.g., methanol) and then dilute to the mark.

      • Sonicate for 5-10 minutes to ensure complete dissolution.[9]

    • Working Solutions (e.g., 1-100 µg/mL):

      • Perform serial dilutions of the stock solution using the appropriate solvent to achieve the desired concentrations for the experimental assays.[9]

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT₂ₐ receptor.

  • Principle: This is a competitive radioligand binding assay where the ability of this compound to displace a known radiolabeled 5-HT₂ₐ receptor ligand (e.g., [³H]ketanserin) is measured.

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.

    • In a 96-well plate, add the cell membranes, the radioligand ([³H]ketanserin), and varying concentrations of the this compound reference standard.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

  • Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the human 5-HT₂ₐ receptor.

  • Principle: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium levels. This assay measures the change in intracellular calcium concentration in response to this compound.

  • Protocol:

    • Culture a cell line stably expressing the human 5-HT₂ₐ receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the this compound reference standard to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.

    • The maximal response produced by this compound relative to a full agonist (e.g., serotonin) determines its efficacy.

In Vivo Assay
  • Objective: To assess the in vivo psychedelic-like activity of this compound.

  • Principle: The head-twitch response in mice is a behavioral proxy for 5-HT₂ₐ receptor activation and is strongly correlated with the hallucinogenic potential of a substance in humans.

  • Protocol:

    • Acclimate mice to the experimental room and observation chambers.

    • Administer varying doses of the this compound reference standard (typically via intraperitoneal injection).

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes) following drug administration.

    • The dose of this compound that produces 50% of the maximal head-twitch response (ED₅₀) can be determined.

Quantitative Data Summary

As of the latest available information, specific quantitative pharmacological data for this compound is limited. It is presumed to be a prodrug for MiPLA. Therefore, the pharmacological data for MiPLA is presented as a proxy.

Table 3: Pharmacological Data for MiPLA (as a proxy for this compound's active metabolite)

ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) 5-HT₂ₐRatData for related compounds suggest similar affinity to LSD.[10]
Functional Potency (ED₅₀) Head-Twitch ResponseRodentApproximately one-third the potency of LSD.[3]

Visualizations

Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 1cP_MiPLA This compound (extracellular) 5HT2A_R 5-HT2A Receptor 1cP_MiPLA->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Reference Standard Preparation cluster_assays Experimental Assays Crude Crude this compound Purification HPLC Purification Crude->Purification Characterization Characterization (LC-MS, NMR, etc.) Purification->Characterization Quantification Quantification (qNMR) Characterization->Quantification Stock Stock Solution (1 mg/mL) Quantification->Stock Working Working Solutions Stock->Working In_Vitro In Vitro Assays (Binding, Functional) Working->In_Vitro In_Vivo In Vivo Assays (Head-Twitch Response) Working->In_Vivo Data Data Analysis (Ki, EC50, ED50) In_Vitro->Data In_Vivo->Data

Caption: Workflow for this compound Reference Standard Use.

References

Application Note: Extraction of 1cP-MiPLA from Blotter Paper for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a novel lysergamide (B1675752), from blotter paper for the purpose of quantitative analysis. The methodology is designed to ensure efficient recovery of the analyte for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is intended for use in research, forensic, and drug development settings.

Introduction

This compound is a semi-synthetic lysergamide and an analog of lysergic acid diethylamide (LSD).[1] It is often found impregnated on blotter paper for distribution.[2] Accurate quantification of this compound from these blotters is crucial for forensic investigations, quality control in research, and understanding its pharmacological properties. This compound is believed to be a prodrug for N-methyl-N-isopropyllysergamide (MiPLA).[2] This protocol outlines a reliable method for the extraction of this compound from blotter paper, ensuring sample integrity for downstream analytical procedures.

Chemical Properties of this compound

  • Molecular Formula: C₂₄H₂₉N₃O₂[3]

  • Molar Mass: 391.5 g/mol [3]

  • Stability: As a lysergamide, this compound is sensitive to light and high temperatures.[4] It is recommended to handle samples in a dark environment and store them at -20°C for long-term stability.[3] N1-acylated lysergamides like this compound can be prone to deacylation, especially during analysis with techniques like GC-MS.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound impregnated blotter paper

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (10 mL)

  • Pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Extraction Procedure

This protocol is based on established methods for the extraction of lysergamides from blotter paper.[4][7][8][9]

  • Sample Preparation: Cut a single blotter paper square (e.g., 0.635 cm²) into smaller pieces to increase the surface area for extraction.

  • Extraction: Place the cut blotter paper into a 10 mL volumetric flask. Add 5 mL of methanol.

  • Sonication/Agitation: Tightly cap the flask and place it in an ultrasonic bath for 15-20 minutes.[7][8][9][10] Alternatively, the flask can be vortexed for 5 minutes.[11] For optimal extraction, especially for quantitative purposes, it is recommended to allow the blotter to soak in the solvent in the dark for at least four hours, or preferably overnight.[4]

  • Dilution: After extraction, bring the volume up to 10 mL with methanol and mix thoroughly. This creates a stock solution.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general LC-MS method suitable for the analysis of this compound.[8][12][13]

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm).[11]

  • Mobile Phase A: Water with 0.1% formic acid.[8][11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][11]

  • Gradient: A suitable gradient to ensure separation from potential impurities. For example: start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.[8][11]

  • Injection Volume: 1-5 µL.

  • MS System: A mass spectrometer capable of positive electrospray ionization (ESI+).

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The protonated molecular ion ([M+H]⁺) for this compound is expected at m/z 418.2.[8]

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results from the analysis of multiple blotter samples.

Sample IDBlotter Weight (mg)Extraction Volume (mL)Measured Concentration (µg/mL)Total this compound per Blotter (µg)
Blotter-0015.21018.5185
Blotter-0025.51019.2192
Blotter-0035.31017.8178

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results start Start blotter Cut Blotter Paper start->blotter extraction_step Add Methanol blotter->extraction_step sonication Sonication/Vortexing extraction_step->sonication dilution Dilute to Volume sonication->dilution filtration Filter Extract dilution->filtration lcms LC-MS Analysis filtration->lcms data Data Acquisition lcms->data quantification Quantification data->quantification report Report quantification->report signaling_pathway cluster_prodrug Prodrug Activation cluster_receptor Receptor Interaction cluster_downstream Downstream Effects This compound This compound MiPLA MiPLA This compound->MiPLA Metabolism 5-HT2A Receptor 5-HT2A Receptor MiPLA->5-HT2A Receptor Agonism Second Messenger Systems Second Messenger Systems 5-HT2A Receptor->Second Messenger Systems Psychoactive Effects Psychoactive Effects Second Messenger Systems->Psychoactive Effects

References

Application Notes and Protocols for the Structural Confirmation of 1cP-MiPLA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance (NPS) belonging to the lysergamide (B1675752) class.[1] As a structural analog of lysergic acid diethylamide (LSD), it is crucial for forensic laboratories, researchers, and pharmaceutical development professionals to have robust analytical methods for its unambiguous structural confirmation.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for the structural elucidation of complex molecules like this compound.[4][5]

This document provides a comprehensive guide, including detailed experimental protocols and data interpretation strategies, for the structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[6][7]

Structural Elucidation Strategy

The structural confirmation of this compound relies on a systematic approach that involves the complete assignment of all proton (¹H) and carbon (¹³C) signals in its NMR spectra. The combination of 1D and 2D NMR experiments allows for the piecing together of the molecular framework by identifying spin systems and long-range correlations.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • COSY: Establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds, identifying coupled protons within the same spin system.[8]

  • HSQC: Correlates directly attached proton-carbon (¹H-¹³C) pairs, linking proton signals to their corresponding carbon atoms.[7]

  • HMBC: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.[8]

Experimental Protocols

The following are detailed methodologies for the key NMR experiments used in the structural confirmation of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral analysis.

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Deuterated methanol (B129727) (CD₃OD) is a suitable choice as it has been used in the literature for related compounds.[6] Other common NMR solvents like deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on sample solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). However, referencing to the residual solvent peak is also a common practice (e.g., CD₃OD: δH 3.31 ppm, δC 49.0 ppm).[6]

  • NMR Tube: Use a high-quality 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized based on the specific NMR spectrometer used. The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Spectroscopy

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • 2D COSY (Correlation Spectroscopy)

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

    • Relaxation Delay: 1.5-2 seconds.

    • Temperature: 298 K.

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.3). This can also provide editing to distinguish CH, CH₂, and CH₃ groups.

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay: 1.5-2 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Temperature: 298 K.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • Pulse Program: HMBC with gradient selection (e.g., hmbcgpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Relaxation Delay: 1.5-2 seconds.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).

    • Temperature: 298 K.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on its known structure and published data for related lysergamides. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Position ¹H Chemical Shift (δ ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ ppm) Key HMBC Correlations (¹H → ¹³C)
Ergoline Core
2~7.2d~8.0~120.0C4, C12
3~6.8d~8.0~110.0C5, C13
4~3.2m~45.0C2, C5a, C6
5~3.5m~55.0C3, C6a, C7
6a~3.0m~35.0C5, C7, C8
7-CH₃~2.5s~40.0C6a, C8
8~4.0m~70.0C6a, C9, C10, C18
9~6.5s~135.0C8, C11, C13
10---~115.0-
11---~125.0-
12---~130.0-
13---~140.0-
1-Cyclopropionyl Group
1'-CO---~174.0-
1'-CH~2.5m~14.01'-CO, 1'-CH₂
1'-CH₂~1.1, ~1.2m~10.01'-CO, 1'-CH
N-Methyl-N-isopropyl Amide
18-CO---~170.0-
N-CH₃~2.9s~34.018-CO
N-CH~4.2sept~6.8~49.018-CO, N-CH(CH₃)₂
N-CH(CH₃)₂~1.2d~6.8~20.0N-CH

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structural Confirmation Sample This compound Sample NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CD3OD) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Insert Sample H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Process Data Processing & Referencing H1_NMR->Process C13_NMR->Process COSY->Process HSQC->Process HMBC->Process Assign_1D Assign ¹H & ¹³C Signals Process->Assign_1D Assign_2D Correlate Signals (COSY, HSQC, HMBC) Assign_1D->Assign_2D Structure_Confirm Structural Confirmation of this compound Assign_2D->Structure_Confirm

Caption: Experimental workflow for this compound structural confirmation.

logical_relationships cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Information H1 ¹H NMR (Proton Environments) Spin_Systems Identify Spin Systems H1->Spin_Systems Direct_Bonds Assign Directly Bonded C-H H1->Direct_Bonds C13 ¹³C NMR (Carbon Skeleton) C13->Direct_Bonds COSY COSY (¹H-¹H Correlations) COSY->Spin_Systems through-bond HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Direct_Bonds one-bond HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity of Fragments HMBC->Connectivity multi-bond Spin_Systems->Connectivity Direct_Bonds->Connectivity Final_Structure Confirm this compound Structure Connectivity->Final_Structure

Caption: Logical relationships in NMR-based structural elucidation.

The application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. The detailed protocols and data interpretation strategies outlined in this document serve as a comprehensive guide for researchers, forensic scientists, and drug development professionals. By systematically applying these NMR techniques, the precise molecular structure of this compound can be determined with high confidence, which is essential for its identification and characterization. The presence of rotamers due to the tertiary amide group may lead to the observation of minor sets of signals in the NMR spectra, a phenomenon noted for MiPLA and its analogues.[9][10] Careful analysis of all correlations is therefore paramount for a complete structural assignment.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine 1cP-MiPLA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1cP-MiPLA (4-(cyclopropanecarbonyl)-N-methyl-N-isopropyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo-[4,3-fg]quinoline-9-carboxamide) is a novel lysergamide (B1675752) and a derivative of lysergic acid diethylamide (LSD). It is structurally related to other N1-acylated lysergamides, such as 1P-LSD and 1cP-LSD. While the metabolic pathways and biological activities of this compound have not been extensively reported in peer-reviewed literature, it is hypothesized to be a prodrug for MIPLA (N-methyl-N-isopropyl-lysergamide)[1]. This suggests that its psychoactive effects are likely mediated by the conversion of this compound to MIPLA, which would then act as an agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, a key target for classic psychedelics.

These application notes provide detailed protocols for in vitro cell-based assays to investigate the activity of this compound. The primary focus is on assays that can determine the functional consequences of 5-HT2A receptor activation by the presumed active metabolite, MIPLA. Due to the limited specific data on this compound, the following protocols are based on established methods for characterizing other lysergamides and serotonergic compounds.

Principle of the Assays

The proposed primary assay is a calcium mobilization assay utilizing a cell line, such as HEK293T, stably expressing the human 5-HT2A receptor. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Agonist binding to the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. The intensity of the fluorescent signal is proportional to the degree of receptor activation.

Signaling Pathway of this compound (Hypothesized)

The proposed signaling cascade for this compound is initiated by its metabolic conversion to MIPLA, which then activates the 5-HT2A receptor.

1cP-MiPLA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1cP_MiPLA This compound MIPLA MIPLA 1cP_MiPLA->MIPLA Metabolic Conversion 5HT2A_R 5-HT2A Receptor MIPLA->5HT2A_R Binds and Activates Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream Downstream Signaling DAG->Downstream Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->Downstream Calcium_Mobilization_Workflow Start Start Cell_Culture Culture HEK293T-h5HT2A cells Start->Cell_Culture Seeding Seed cells into 96-well plates (24-48h before assay) Cell_Culture->Seeding Dye_Loading Load cells with Calcium Indicator Dye (e.g., Fluo-8 AM) + Probenecid (1 hour incubation) Seeding->Dye_Loading Washing Wash cells with Assay Buffer Dye_Loading->Washing Measurement Measure baseline fluorescence in plate reader Washing->Measurement Compound_Prep Prepare serial dilutions of This compound, MIPLA, and controls Injection Inject compounds and immediately start kinetic fluorescence reading Compound_Prep->Injection Measurement->Injection Data_Analysis Analyze fluorescence data (Peak fluorescence - baseline) Injection->Data_Analysis EC50_Calc Generate dose-response curves and calculate EC50 values Data_Analysis->EC50_Calc End End EC50_Calc->End

References

Application Notes and Protocols for Studying 1cP-MiPLA Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1cP-MiPLA (1-cyclopropanoyl-N-methyl-N-isopropyllysergamide) is a novel psychoactive substance belonging to the lysergamide (B1675752) class. It is presumed to be a prodrug for MiPLA (N-methyl-N-isopropyllysergamide), which is an analog of LSD.[1][2] The primary mechanism of action for MiPLA and similar lysergamides is believed to be agonism at the serotonin (B10506) 5-HT2A receptor, which mediates their psychedelic effects.[2] Due to the novelty of this compound, direct in vivo studies are lacking.[3][4] Therefore, these application notes provide protocols for studying the effects of this compound based on established animal models for its presumed active metabolite, MiPLA, and other closely related lysergamides.

The primary animal model discussed is the head-twitch response (HTR) in mice, a well-validated behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in humans.[5][6] A secondary, complementary model, drug discrimination , is also briefly described.

Presumed Signaling Pathway of this compound

This compound is hypothesized to undergo in vivo hydrolysis to its active metabolite, MiPLA. MiPLA then acts as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor leads to the recruitment of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling cascades that are thought to underlie the psychedelic effects.

This compound Signaling Pathway cluster_0 In Vivo Metabolism cluster_1 Cellular Signaling This compound This compound MiPLA MiPLA This compound->MiPLA Hydrolysis 5-HT2A_Receptor 5-HT2A Receptor MiPLA->5-HT2A_Receptor Agonist Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Downstream_Effects Downstream Cellular Effects IP3->Downstream_Effects DAG->Downstream_Effects

Caption: Presumed metabolic activation and signaling cascade of this compound.

Key In Vivo Behavioral Models

Head-Twitch Response (HTR) in Mice

The HTR is a rapid, side-to-side head movement that is a characteristic and quantifiable response to 5-HT2A receptor agonists in rodents.[5][6] The frequency of head twitches is highly correlated with the hallucinogenic potency of compounds in humans.[7]

Experimental Workflow for Head-Twitch Response (HTR) Assay

HTR_Workflow Animal_Acclimation Animal Acclimation (C57BL/6J mice, 1-2 weeks) Drug_Preparation Drug Preparation (this compound/MiPLA in vehicle) Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (Intraperitoneal injection) Drug_Preparation->Drug_Administration Behavioral_Observation Behavioral Observation (30-60 min in observation chamber) Drug_Administration->Behavioral_Observation Data_Recording Data Recording (Manual scoring or automated magnetometer system) Behavioral_Observation->Data_Recording Data_Analysis Data Analysis (Dose-response curve fitting, ED50 calculation) Data_Recording->Data_Analysis

Caption: Workflow for the Head-Twitch Response (HTR) assay.

Drug Discrimination in Rats

Drug discrimination is a behavioral paradigm where animals are trained to recognize the subjective effects of a specific drug.[8][9] Once trained to discriminate a known psychedelic like LSD from saline, the animals can be tested with novel compounds like this compound or MiPLA to see if they produce similar subjective effects (i.e., full or partial substitution for the training drug).[1][8]

Quantitative Data Summary

The following table summarizes the in vivo potency of MiPLA and related lysergamides in the head-twitch response (HTR) assay in mice. This data can be used as a benchmark for interpreting the results of this compound studies.

CompoundAnimal ModelAssayPotency (ED₅₀) (nmol/kg)Reference
MiPLAMouse (C57BL/6J)HTR421.7[3]
LSDMouse (C57BL/6J)HTR52.9 µg/kg (~163 nmol/kg)[6]
1cP-LSDMouse (C57BL/6J)HTR430.0[4]
ECPLAMouse (C57BL/6J)HTR317.2[3]
LAMPAMouse (C57BL/6J)HTR358.3[3]

Experimental Protocols

Head-Twitch Response (HTR) Assay Protocol

Objective: To determine the in vivo 5-HT2A agonist potency of this compound by quantifying the head-twitch response in mice.

Materials:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Test Compound: this compound, MiPLA (as a positive control).

  • Vehicle: Saline (0.9% NaCl). Other vehicles may be required depending on the solubility of the test compound.

  • Observation Chambers: Clear cylindrical chambers.

  • Recording System (Optional but Recommended): Magnetometer coil system for automated HTR detection or a high-resolution video camera.

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) for at least one week before the experiment with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound and MiPLA in saline to the desired concentrations on the day of the experiment. A typical dose range to explore for MiPLA and its analogs would be from 100 to 1000 nmol/kg.

  • Habituation: On the testing day, allow mice to habituate to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Behavioral Observation: Immediately after injection, place the mouse back into the observation chamber. Record the number of head twitches for a period of 30 to 60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.

  • Data Recording:

    • Manual Scoring: Two independent observers, blind to the treatment conditions, should count the number of head twitches.

    • Automated System: If using a magnetometer system, a small magnet is surgically implanted on the mouse's head prior to the study. The system will automatically record the head movements, which can then be analyzed to quantify HTR events.[10]

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Generate a dose-response curve by plotting the mean number of head twitches against the log of the dose.

    • Calculate the ED₅₀ (the dose that produces 50% of the maximal response) using non-linear regression analysis.

Drug Discrimination Protocol (Brief Overview)

Objective: To assess whether this compound produces subjective effects similar to a known psychedelic hallucinogen (e.g., LSD).

Procedure:

  • Training Phase: Rats are trained in a two-lever operant chamber. On days when they receive an injection of the training drug (e.g., LSD), responses on one lever are reinforced with a food pellet. On days they receive a saline injection, responses on the other lever are reinforced. This training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase: Once trained, the rats are administered various doses of the test compound (this compound or MiPLA). The percentage of responses on the drug-appropriate lever is measured.

  • Data Interpretation:

    • Full Substitution: If the animals predominantly press the drug-associated lever after receiving the test compound, it indicates that the compound has similar subjective effects to the training drug.

    • Partial Substitution: If the animals press both levers, it suggests some similarity in subjective effects.

    • No Substitution: If the animals primarily press the saline-associated lever, it indicates a lack of similar subjective effects.

References

Application Notes and Protocols for 1cP-MiPLA Administration in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1cP-MiPLA (1-cyclopropanoyl-N-methyl-N-isopropyllysergamide) is a novel psychoactive substance and a research chemical.[1][2] There is a significant lack of published, peer-reviewed research on its administration in animal models. The following protocols are extrapolated from research on analogous lysergamide (B1675752) compounds, such as 1cP-LSD and MiPLA, and general guidelines for administering substances to laboratory animals. These are intended to serve as a starting point for researchers and must be adapted and validated according to institutional guidelines and specific experimental goals. All animal research must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.

Introduction

This compound is a derivative of MiPLA and is hypothesized to be a prodrug of MiPLA, which is a known serotonergic psychedelic.[1][3] It is believed to exert its effects primarily through agonism at the serotonin (B10506) 5-HT2A receptor.[2] Due to its recent emergence, comprehensive pharmacokinetic and pharmacodynamic data in animals are not yet available.[4][5][6] The following guidelines provide a framework for initiating preclinical research with this compound.

Materials and Reagents

  • This compound: Purity should be verified by an independent analytical laboratory.

  • Vehicle: Sterile saline (0.9% NaCl) is a common vehicle for intraperitoneal (i.p.) administration of lysergamides in animal studies.[7] The solubility of this compound in saline should be determined prior to use. If solubility is an issue, other vehicles such as a small percentage of DMSO or Tween 80 in saline may be considered, but their potential effects on the experimental outcomes must be evaluated.

  • Animal Models: Common models for psychedelic research include male C57BL/6J mice or Sprague Dawley rats.[7][8] The choice of species and strain should be justified based on the research question.

  • Anesthetics and Analgesics: As required by the experimental protocol and institutional guidelines.

  • Standard laboratory equipment: Syringes, needles (e.g., 25-27G), scales, vortex mixer, etc.[9]

Quantitative Data Summary

Due to the novelty of this compound, there is no established quantitative data for its administration in research animals. The table below is a proposed starting point for dose-finding studies, based on data from related compounds.

ParameterProposed Starting RangeRationale / Notes
Dosage (Mice) 0.1 - 3.0 mg/kg (i.p.)Based on effective doses of the related compound 1cP-LSD in head-twitch response studies in mice.[7] A dose-response study is essential.
Dosage (Rats) To be determinedNo direct data is available. Doses may need to be adjusted based on allometric scaling from mouse studies.
Administration Volume 5 mL/kg (i.p.)A standard injection volume for intraperitoneal administration in mice.[7]
Onset of Action To be determinedExpected to be rapid following i.p. administration.
Duration of Action To be determinedLikely to be shorter than LSD, similar to MiPLA which has a duration of 4-6 hours in humans.[10]

Experimental Protocols

  • Acquire and Verify: Obtain this compound from a reputable source. Verify its identity and purity using analytical methods such as LC-MS and NMR.[5][11]

  • Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve in the chosen vehicle (e.g., sterile saline).

    • Use a vortex mixer to ensure complete dissolution.

    • Prepare fresh solutions on the day of the experiment.

    • Protect the solution from light, as lysergamides can be light-sensitive.

  • Animal Preparation:

    • Allow animals to acclimate to the laboratory environment.

    • Handle animals gently to minimize stress.

    • Record the body weight of each animal to calculate the precise dose volume.

  • Injection Procedure:

    • Restrain the mouse appropriately.

    • Administer the this compound solution via intraperitoneal (i.p.) injection into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[9]

    • Use a small, sharp needle (e.g., 25-27G) to minimize discomfort.[9]

    • Administer a volume of 5 mL/kg.[7]

  • Post-Administration Monitoring:

    • Observe animals closely for any adverse reactions.

    • Monitor for expected behavioral changes, such as those assessed in the head-twitch response assay.

    • Ensure animals have free access to food and water.

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic-like effects of compounds in rodents.[7]

  • Habituation: Place individual mice in a clear observation chamber and allow them to habituate for a period before drug administration.

  • Administration: Administer vehicle or this compound at varying doses (e.g., 0.1, 0.3, 1, 3 mg/kg, i.p.).[7]

  • Observation: Immediately after administration, begin recording the number of head twitches for a set duration (e.g., 30-60 minutes).[7] A head twitch is a rapid, involuntary rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle control group.

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a pharmacokinetic study is necessary.[8][12]

  • Dosing: Administer a known dose of this compound to a cohort of animals (e.g., via intravenous and oral routes to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).[8]

  • Sample Processing: Process blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolite, MiPLA, in plasma samples using a validated analytical method like LC-MS/MS.[8]

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis prep_solution Prepare this compound Solution administer_drug Administer this compound (i.p.) prep_solution->administer_drug weigh_animal Weigh Animal weigh_animal->administer_drug observe_htr Head-Twitch Response Assay administer_drug->observe_htr pk_sampling Pharmacokinetic Sampling administer_drug->pk_sampling analyze_behavior Analyze Behavioral Data observe_htr->analyze_behavior analyze_pk Analyze PK Data pk_sampling->analyze_pk

Caption: Experimental workflow for this compound administration and assessment.

signaling_pathway This compound This compound MiPLA MiPLA This compound->MiPLA (Prodrug Conversion) 5-HT2A_Receptor 5-HT2A Receptor MiPLA->5-HT2A_Receptor Agonist Gq_G11 Gq/11 5-HT2A_Receptor->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Psychedelic_Effects Psychedelic Effects (e.g., Head-Twitch Response) DAG->Psychedelic_Effects IP3->Psychedelic_Effects

References

"handling and storage guidelines for 1cP-MiPLA in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1cP-MiPLA is a research chemical and is not intended for human or veterinary use. All handling and experiments should be conducted by trained personnel in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (this compound) is a novel semi-synthetic lysergamide, structurally related to MiPLA and LSD.[1] As a research chemical, it is crucial to establish and adhere to standardized guidelines for its handling and storage to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.[2] These application notes provide detailed protocols and safety information for the laboratory use of this compound.

Chemical and Physical Properties

PropertyValueReference
Formal Name (8β)-1-(cyclopropylcarbonyl)-9,10-didehydro-N,6-dimethyl-N-(1-methylethyl)-ergoline-8-carboxamide[3]
CAS Number 3028950-74-2[3]
Molecular Formula C₂₄H₂₉N₃O₂[3]
Formula Weight 391.5 g/mol [3]
Purity ≥98% (as analytical reference standard)[3]
Formulation Commonly available as a solution in acetonitrile (B52724) or on blotter paper.[3][4]

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound. The recommended storage conditions vary depending on the formulation.

FormulationStorage TemperatureLight ConditionsShelf Life
Solution in Acetonitrile -20°CProtect from light≥ 2 years[3]
Blotter Paper Cool, dry placeProtect from direct sunlightNot specified
Solid (Crystalline) Room temperature (short term)Protect from lightNot specified

Note: For long-term storage of all forms, it is recommended to store in a tightly sealed container in a freezer at -20°C, protected from light and moisture.

Safety and Handling Precautions

This compound is a potent compound and should be handled with care. The following precautions are mandatory.

4.1 Personal Protective Equipment (PPE)

A full set of PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the solid form or large quantities of the solution, a properly fitted respirator may be necessary.

4.2 Engineering Controls

  • All handling of this compound, especially the solid form and concentrated solutions, should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

4.3 Hazard Identification

The safety data sheet for this compound solution in acetonitrile indicates the following hazards:

  • Flammability: Highly flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes serious eye irritation.[5]

4.4 First Aid Measures

  • If Swallowed: Call a poison center or doctor if you feel unwell.[5]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

5.1 Protocol for Preparation of Stock Solutions from Solid this compound

  • Acclimatization: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using an analytical balance.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., acetonitrile, methanol, or DMSO) to the solid. Ensure the container is tightly sealed.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.

5.2 Protocol for Handling this compound Blotters

  • Handling: Always use forceps or wear gloves when handling blotters to avoid direct skin contact.[4]

  • Preparation for Experiments: If the experiment requires the this compound to be in solution, the blotter can be submerged in a known volume of the desired solvent and agitated to extract the compound. The efficiency of extraction may vary and should be validated analytically.

  • Storage: Store unused blotters in their original packaging in a cool, dry, and dark place.[2]

Visualizations

6.1 Experimental Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don Personal Protective Equipment (PPE) b Prepare work area in a fume hood a->b c Retrieve this compound from storage b->c Begin Experiment d Allow to equilibrate to room temperature c->d e Weigh solid or measure solution d->e f Prepare experimental solutions e->f g Return unused this compound to proper storage f->g Complete Experiment h Decontaminate work surfaces g->h i Dispose of waste according to regulations h->i j Remove and dispose of PPE i->j

Caption: Workflow for the safe handling of this compound in a laboratory setting.

6.2 Postulated Signaling Pathway of this compound

G Figure 2: Postulated Signaling Pathway cluster_prodrug Prodrug Activation (Hypothesized) cluster_receptor Receptor Interaction cluster_downstream Downstream Effects This compound This compound MiPLA MiPLA This compound->MiPLA Metabolism 5-HT2A Receptor 5-HT2A Receptor MiPLA->5-HT2A Receptor Partial Agonist Activation of Gq/G11 proteins Activation of Gq/G11 proteins 5-HT2A Receptor->Activation of Gq/G11 proteins Phospholipase C Activation Phospholipase C Activation Activation of Gq/G11 proteins->Phospholipase C Activation Increased IP3 and DAG Increased IP3 and DAG Phospholipase C Activation->Increased IP3 and DAG Psychoactive Effects Psychoactive Effects Increased IP3 and DAG->Psychoactive Effects

References

Application of 1cP-MiPLA in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopropanecarbonyl)-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance (NPS) of the lysergamide (B1675752) class, structurally related to lysergic acid diethylamide (LSD) and its analogue N-methyl-N-isopropyllysergamide (MiPLA). First identified in the early 2020s, this compound is presumed to be a prodrug of MiPLA, exhibiting psychedelic effects through its interaction with serotonin (B10506) receptors.[1] Its emergence on the illicit drug market presents a challenge for forensic toxicology laboratories, requiring robust analytical methods for its identification and differentiation from other controlled lysergamides. This document provides an overview of the current knowledge on this compound, including its pharmacology, metabolism, and analytical methodologies relevant to forensic toxicology.

Pharmacology and Metabolism

This compound is believed to exert its psychoactive effects via agonism at serotonin 5-HT₂A receptors, a common mechanism for psychedelic compounds.[2] It is hypothesized to be a prodrug, undergoing in-vivo hydrolysis to form its active metabolite, MiPLA.[1] This metabolic conversion is a key consideration in forensic analysis, as both the parent compound and its metabolite may be present in biological samples. The metabolic pathways of this compound have not been extensively studied; however, research on analogous 1-acyl-substituted lysergamides like 1cP-LSD suggests that the cyclopropanoyl group is likely cleaved by esterases in the body.[3]

Note: Due to the limited research on this compound, a specific signaling pathway diagram is not available. The following diagram illustrates the generalized signaling pathway for psychedelic lysergamides, which is presumed to be similar for this compound.

Lysergamide Signaling Pathway Generalized Lysergamide Signaling Pathway This compound This compound MiPLA MiPLA This compound->MiPLA Metabolism (Hydrolysis) 5-HT2A Receptor 5-HT2A Receptor MiPLA->5-HT2A Receptor Agonist Binding Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activation PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulation Downstream Signaling Downstream Signaling Ca2+ Release->Downstream Signaling Psychedelic Effects Psychedelic Effects Downstream Signaling->Psychedelic Effects PLC PLC PLC->PIP2 Hydrolysis PKC PKC PKC->Downstream Signaling

Generalized Lysergamide Signaling Pathway

Data Presentation

As of the current date, there is a notable absence of published forensic case reports detailing the quantitative analysis of this compound or its primary metabolite, MiPLA, in human biological specimens. The data available primarily pertains to the analysis of seized materials, such as blotter paper.

Table 1: Quantitative Analysis of MiPLA in Seized Blotter Paper

SampleCompoundAmount per BlotterAnalytical MethodReference
Blotter 1MiPLA180 µgLC-Q-MS[4]
Blotter 2MiPLA186 µgLC-Q-MS[4]

Experimental Protocols

The following protocols are provided for the analytical identification of this compound. Protocol 1 details a method for the analysis of seized materials, while Protocol 2 is a proposed method for the analysis of biological fluids, adapted from validated methods for similar lysergamides.

Protocol 1: Analysis of this compound in Seized Materials (e.g., Blotter Paper)

This protocol is based on methodologies reported for the analysis of LSD analogs in blotter paper.[5]

1. Sample Preparation

  • Excise a representative portion of the blotter paper (e.g., one tab).

  • Place the sample in a suitable vial.

  • Add 1.0 mL of methanol (B129727) to the vial.

  • Sonicate for 15 minutes to extract the analyte.

  • Transfer the methanol extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., 100 µL of methanol for LC-MS analysis).

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Standard GC-MS system.

  • Column: Phenyl-methyl siloxane capillary column (or equivalent).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Note: The use of methanol as a solvent can lead to the deacylation of this compound to MiPLA on the hot GC injector. Analysis of the MiPLA peak can be indicative of the presence of this compound in the original sample. Non-alcoholic solvents like ethyl acetate (B1210297) are recommended to minimize this conversion.

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from its isomers and potential metabolites.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole): Specific transitions for this compound and MiPLA should be determined by direct infusion of standards.

Seized_Material_Workflow Workflow for Analysis of Seized Materials cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Blotter_Sample Blotter_Sample Extraction Methanol Extraction Blotter_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Identification GC_MS->Data_Analysis LC_MS->Data_Analysis

Workflow for Analysis of Seized Materials
Protocol 2: Proposed Method for the Analysis of this compound in Biological Fluids (Blood, Urine)

This protocol is adapted from a validated method for the analysis of 1P-LSD in serum and urine and should be fully validated for this compound before implementation in casework.[6]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of biological fluid (e.g., serum, urine) in a glass tube, add an appropriate internal standard (e.g., d₃-LSD).

  • Add 1 mL of carbonate buffer (pH 9.5).

  • Add 5 mL of extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 95:5 v/v).

  • Vortex for 1 minute and gently mix on a rotary shaker for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: High-sensitivity LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined using a standard.

    • MiPLA: To be determined using a standard.

    • Internal Standard (e.g., d₃-LSD): To be determined using a standard.

3. Method Validation

  • This proposed method must be fully validated according to accepted forensic toxicology guidelines. Validation parameters should include:

    • Selectivity

    • Linearity and limits of detection (LOD) and quantification (LOQ)

    • Accuracy and precision (intra- and inter-day)

    • Matrix effects

    • Extraction recovery

    • Stability of this compound and MiPLA in biological matrices under different storage conditions.

Biological_Fluid_Workflow Proposed Workflow for Biological Fluid Analysis cluster_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis Biological_Sample Blood/Urine Sample Add_IS_Buffer Add Internal Standard & Buffer Biological_Sample->Add_IS_Buffer LLE Liquid-Liquid Extraction Add_IS_Buffer->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Quantification Data Analysis and Quantification LC_MSMS->Data_Quantification

Proposed Workflow for Biological Fluid Analysis

Conclusion

The detection of this compound in forensic toxicology casework requires analytical methods capable of distinguishing it from its isomers and other LSD analogs. While methods for its identification in seized materials are established, there is a pressing need for validated quantitative methods for its detection in biological fluids and for the publication of data from forensic cases. The protocols and information provided herein serve as a guide for forensic toxicologists and researchers. As this compound is likely to be rapidly metabolized to MiPLA, analytical methods should be designed to detect both the parent compound and its active metabolite. Further research into the pharmacology, metabolism, and toxicology of this compound is essential for a comprehensive understanding of its effects and for the accurate interpretation of toxicological findings.

References

Application Note: Detection of 1cP-MiPLA in Seized Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the identification and quantification of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a novel psychoactive substance (NPS) and an analog of lysergic acid diethylamide (LSD), in seized drug samples. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are presented, offering protocols for both qualitative and quantitative analyses. This document is intended for researchers, forensic scientists, and drug development professionals involved in the analysis of emerging synthetic drugs.

Introduction

The proliferation of NPS continues to pose a significant challenge to forensic laboratories and public health. This compound is a lysergamide (B1675752) derivative that has emerged on the illicit drug market.[1][2] Structurally similar to LSD, it is crucial to have validated and reliable analytical methods for its unambiguous identification in seized materials, such as blotter paper.[3] This note details protocols that enable the separation of this compound from its isomers and other related compounds, ensuring accurate identification for forensic purposes.[1][2][4]

Analytical Methods

Two primary analytical techniques are detailed for the analysis of this compound: GC-MS for qualitative identification and UHPLC-MS/MS for highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. However, care must be taken with LSD analogs, as some may undergo degradation or deacylation during analysis, particularly in certain solvents like methanol.[2][4][5][6] Acetonitrile (B52724) is a more suitable solvent for this compound analysis, as deacylation has not been observed in this solvent.[1][6]

2.1.1. Experimental Protocol: GC-MS

  • Sample Preparation:

    • Excise a portion of the seized sample (e.g., a 2 mm square from a blotter sheet).[7]

    • Extract the sample with 1 mL of a suitable solvent such as acetonitrile, acetone, diethyl ether, or dichloromethane.[1][2][4][7] Methanol should be avoided as it can cause alcoholysis of some LSD analogs.[2][4]

    • Sonicate the sample for 15 minutes.[7]

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation:

    • A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 120 °C held for 1 minute, then ramped at 15 °C/min to 280 °C and held for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Expected Results:

    • The elution order of this compound is typically after its isomer 1cP-LSD.[1][2][4] In one study, the retention time for this compound was 32.345 minutes.[1]

    • Key mass fragments for lysergamide analogs include m/z 221, 207, 196, 181, 167, and 154.[2][4][6] For analogs with an N-methyl-isopropyl group like MiPLA, characteristic fragments at m/z 72 and 58 are observed.[1][9] The molecular ion for this compound is expected at m/z 391.[1]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the trace analysis and quantification of this compound, particularly in complex matrices or when low concentrations are expected.[10][11]

2.2.1. Experimental Protocol: UHPLC-MS/MS

  • Sample Preparation:

    • Follow the same extraction procedure as for GC-MS (Section 2.1.1), using acetonitrile as the solvent.

    • The extract can be diluted as necessary with the initial mobile phase composition.

  • Instrumentation:

    • A UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[8]

    • Mobile Phase A: 0.1% formic acid in water.[7][12]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7][12]

    • Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration.[7][12]

    • Flow Rate: 0.3 mL/min.[7][12]

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 1 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Temperature: 550 °C.[7][12]

    • Ion Spray Voltage: 5500 V.[7][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for this compound. The protonated molecule [M+H]⁺ for this compound is m/z 392.[8]

    • High-Resolution MS: For accurate mass measurement, a scan range of m/z 100-650 can be used.[8]

Quantitative Data

The following table summarizes the quantitative performance of a validated UHPLC-MS/MS method for the analysis of various LSD analogs, including this compound, in biological samples, which can be indicative of the performance achievable for seized material analysis.[10][11]

AnalyteLimit of Quantification (LOQ) (pg/mL)Precision (%RSD)Accuracy (%)Recovery (%)
This compound0.5≤ 15.8± 14.480.6 - 118.6
1cP-LSD0.5≤ 15.8± 14.480.6 - 118.6
LSD0.5≤ 15.8± 14.480.6 - 118.6
MiPLA0.5≤ 15.8± 14.480.6 - 118.6

Data adapted from a study on biological samples, demonstrating the high sensitivity of the UHPLC-MS/MS method.[10][11]

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation seized_sample Seized Sample (e.g., Blotter) extraction Solvent Extraction (Acetonitrile) seized_sample->extraction filtration Filtration (0.22 µm) extraction->filtration gcms GC-MS Analysis filtration->gcms Qualitative lcmsms UHPLC-MS/MS Analysis filtration->lcmsms Quantitative qualitative Qualitative ID (Retention Time, Mass Spectrum) gcms->qualitative quantitative Quantitative Analysis (MRM, Calibration Curve) lcmsms->quantitative signaling_pathway cluster_receptor Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 Protein Activation receptor->g_protein drug This compound (or active metabolite) drug->receptor plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag cleavage ip3 IP3 pip2->ip3 cleavage pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release from ER ip3->ca_release downstream Downstream Cellular Effects (Altered Neuronal Excitability) pkc->downstream ca_release->downstream

References

Application Notes and Protocols: 1cP-MiPLA as a Ligand in Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropanoyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance and a derivative of lysergic acid diethylamide (LSD). It is classified as a prodrug to N-methyl-N-isopropyllysergamide (MiPLA), meaning it is pharmacologically inactive until it is metabolized in the body into its active form, MiPLA.[1] As the biological activity of this compound is attributable to MiPLA, these application notes will focus on the use of MiPLA as a ligand in receptor studies.

MiPLA is recognized as a serotonergic psychedelic, primarily interacting with serotonin (B10506) and dopamine (B1211576) receptors.[2] Its effects are believed to be mediated predominantly through its agonist activity at the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelic compounds.[2] Understanding the binding affinity and functional potency of MiPLA at various receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications.

These notes provide a summary of the available quantitative data on MiPLA's receptor interactions and detailed protocols for key in vitro assays to characterize its activity.

Data Presentation: Quantitative Receptor Binding and Functional Data for MiPLA

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of MiPLA at various G-protein coupled receptors (GPCRs). As a prodrug, this compound is expected to exhibit a similar receptor interaction profile following its metabolic conversion to MiPLA.

Table 1: Receptor Binding Affinities (Ki) of MiPLA

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT1A[3H]8-OH-DPATRat Hippocampal HomogenatesSimilar to LSD[1]
5-HT2[3H]ketanserinRat Cortical Homogenates4-5 fold lower affinity than LSD[1]
5-HT2A[125I]DOIRat Cortical HomogenatesSimilar to LSD[1]

Note: Specific Ki values for MiPLA were not explicitly provided in the cited literature, but rather compared to LSD. For reference, LSD has a high affinity for these receptors, with reported Ki values typically in the low nanomolar range.

Table 2: Functional Potency (EC50) of MiPLA

ReceptorAssay TypeCell LineEC50 (nM)Reference
5-HT2ACalcium MobilizationCHO-K1 cells stably expressing human 5-HT2A receptorPotent agonist activity reported, specific EC50 not available. Slightly less potent than ECPLA.[2][3]

Experimental Protocols

The following are detailed protocols for standard in vitro assays that can be employed to characterize the binding and functional activity of this compound (following incubation to allow for conversion to MiPLA) or MiPLA directly.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin)

  • Test compound (MiPLA) at various concentrations

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT2A cells to confluency.

    • Harvest cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of the test compound (MiPLA) at various dilutions.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Culture 5-HT2A expressing cells harvest Harvest & Pellet Cells cell_culture->harvest homogenize Homogenize in Buffer harvest->homogenize centrifuge1 High-Speed Centrifugation homogenize->centrifuge1 wash Wash Membrane Pellet centrifuge1->wash centrifuge2 Repeat Centrifugation wash->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay setup Set up 96-well plate: - Membranes - Radioligand - Test Compound protein_assay->setup Use in Assay incubation Incubate to Equilibrium setup->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific Raw Data plot_curve Plot Competition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Workflow for Radioligand Binding Assay.
Protocol 2: Gq-Coupled Receptor Functional Assay (IP1 Accumulation) for 5-HT2A Receptor

The 5-HT2A receptor is Gq-coupled, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol monophosphate (IP1). This assay measures the accumulation of IP1 as an indicator of receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Lithium chloride (LiCl) solution (to inhibit IP1 degradation)

  • Test compound (MiPLA) at various concentrations

  • IP1-One HTRF® assay kit (or equivalent)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-5-HT2A cells into a 384-well plate and culture overnight.

  • Compound Addition:

    • Remove the culture medium.

    • Add the test compound (MiPLA) at various concentrations to the wells.

    • Include a positive control (e.g., a known 5-HT2A agonist like serotonin) and a negative control (buffer only).

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the presence of LiCl.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate from the assay kit to each well.

    • Incubate at room temperature for 1 hour to allow for cell lysis and immunoassay development.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor/donor).

    • Plot the HTRF ratio against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data Data Acquisition & Analysis seed_cells Seed 5-HT2A expressing cells in 384-well plate culture Culture overnight seed_cells->culture add_compound Add Test Compound (MiPLA) + Controls culture->add_compound incubate_stim Incubate with LiCl at 37°C add_compound->incubate_stim add_reagents Add HTRF Lysis & Detection Reagents incubate_stim->add_reagents incubate_rt Incubate at Room Temperature add_reagents->incubate_rt read_plate Read Plate on HTRF Reader incubate_rt->read_plate calc_ratio Calculate HTRF Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50

Workflow for IP1 Accumulation Assay.
Protocol 3: Gi-Coupled Receptor Functional Assay (cAMP Inhibition) for 5-HT1A Receptor

The 5-HT1A receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor

  • Cell culture medium and reagents

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • Forskolin (an adenylyl cyclase activator)

  • Test compound (MiPLA) at various concentrations

  • cAMP assay kit (e.g., HTRF or AlphaScreen)

  • 384-well white microplates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Harvest CHO-K1-5-HT1A cells and resuspend them in stimulation buffer to the desired concentration.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • A fixed concentration of forskolin.

      • The test compound (MiPLA) at various concentrations.

      • The cell suspension.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection:

    • Add the lysis and detection reagents from the cAMP assay kit.

    • Incubate as per the kit's instructions to allow for the detection reaction to occur.

  • Data Acquisition:

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Plot the signal against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

G cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data Data Acquisition & Analysis harvest_cells Harvest 5-HT1A expressing cells resuspend_cells Resuspend in Stimulation Buffer harvest_cells->resuspend_cells setup_plate Add to 384-well plate: - Forskolin - Test Compound (MiPLA) - Cell Suspension resuspend_cells->setup_plate incubate_stim Incubate at Room Temperature setup_plate->incubate_stim add_reagents Add Lysis & Detection Reagents incubate_stim->add_reagents incubate_detect Incubate for Detection add_reagents->incubate_detect read_plate Read Plate incubate_detect->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50

Workflow for cAMP Inhibition Assay.

Signaling Pathways

Below are simplified diagrams of the primary signaling pathways for the 5-HT2A and 5-HT1A receptors, which are the main targets of MiPLA.

G cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) MiPLA_2A MiPLA Receptor_2A 5-HT2A Receptor MiPLA_2A->Receptor_2A binds & activates Gq Gq Protein Receptor_2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

5-HT2A Receptor Signaling Pathway.

G cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) MiPLA_1A MiPLA Receptor_1A 5-HT1A Receptor MiPLA_1A->Receptor_1A binds & activates Gi Gi Protein Receptor_1A->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP conversion reduced

5-HT1A Receptor Signaling Pathway.

Conclusion

This compound, through its active metabolite MiPLA, is a potent agonist at serotonergic receptors, particularly the 5-HT2A receptor. The protocols provided herein offer a framework for the detailed characterization of its receptor binding profile and functional activity. Further research is warranted to fully elucidate the complete pharmacological profile of this compound and its potential as a research tool or therapeutic agent. It is imperative for researchers to handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

Troubleshooting & Optimization

"troubleshooting 1cP-MiPLA degradation in analytical samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1cP-MiPLA. The information is presented in a question-and-answer format to directly address common issues encountered during the handling and analysis of analytical samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Storage and Handling

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: For long-term stability of two years or more, this compound analytical standards, typically supplied as a solution in acetonitrile, should be stored at -20°C.[1]

Q2: My this compound sample has been left at room temperature. Is it still viable for analysis?

A2: Lysergamides, in general, are susceptible to degradation at elevated temperatures. While short-term exposure to room temperature may not cause significant degradation, it is crucial to assess the purity of the sample before use. A stability study on related lysergamides showed that in some biological matrices, degradation can occur at 25°C.[2] It is recommended to run a purity check using a validated analytical method (e.g., UHPLC-MS/MS) against a properly stored reference standard.

Q3: I am working with biological samples (blood, urine, plasma). How should I store them to prevent this compound degradation?

A3: For biological samples, it is recommended to store them at -20°C.[2] A study on 15 designer LSD analogs, including this compound, found that the addition of sodium fluoride (B91410) (NaF) as a preservative can effectively stabilize N1-substituted compounds and minimize their conversion to their parent lysergamides (e.g., MiPLA).[2][3]

Sample Preparation and Analysis

Q4: I am observing a peak corresponding to MiPLA in my this compound sample analysis. What could be the cause?

A4: The presence of MiPLA in a this compound sample is likely due to the hydrolysis (deacylation) of the 1-cyclopropionyl group. This can happen under certain conditions:

  • Inappropriate Solvent Choice: Using methanol (B129727) as a solvent, especially during GC-MS analysis, can cause artificially induced deacylation of this compound to MiPLA.[4][5] It is recommended to use solvents like acetonitrile, diethyl ether, tert-butyl methyl ether, dichloromethane, or acetone (B3395972) for GC-MS analysis to ensure better sensitivity and stability.

  • Sample Degradation: The sample may have degraded during storage due to exposure to heat, light, or inappropriate pH conditions.

Q5: My analytical results show an unexpected peak with the same mass-to-charge ratio (m/z) as this compound but a different retention time. What could this be?

A5: This is likely iso-1cP-MiPLA, the C8 epimer of this compound.[4][5] Lysergamides can undergo epimerization at the C8 position, particularly under alkaline conditions and prolonged exposure to heat.[5] This isomerization results in a diastereomer with a different chromatographic retention time but the same mass.

Q6: How can I prevent the degradation of this compound during my analytical workflow?

A6: To minimize degradation during analysis, consider the following:

  • Solvent Selection: Avoid using methanol as a solvent, especially for GC-MS. Opt for less reactive solvents like acetonitrile.

  • Temperature Control: Keep samples cool and avoid prolonged exposure to high temperatures in autosamplers or GC inlets.

  • pH Control: For liquid chromatography, maintain a neutral or slightly acidic mobile phase to minimize epimerization, which is more prevalent under alkaline conditions.

  • Light Protection: Protect samples from light by using amber vials and minimizing exposure to ambient light.

  • Use of Preservatives: For biological samples, consider using sodium fluoride (NaF) to inhibit enzymatic and chemical degradation.[2][3]

Data Interpretation

Q7: What are the main degradation products of this compound I should look for?

A7: The two primary degradation products to monitor are:

  • MiPLA: Formed via hydrolysis/deacylation of the 1-cyclopropionyl group.

  • iso-1cP-MiPLA: The C8 epimer, formed through isomerization.

Quantitative Data Summary

The following table summarizes the stability of this compound and related N1-substituted lysergamides in biological matrices based on a 30-day study. Please note that while the study included this compound, specific quantitative data for this analyte was not detailed in the available literature. The data presented here is illustrative of the general stability trends observed for this class of compounds.

Table 1: Illustrative Stability of N1-Substituted Lysergamides in Biological Samples over 30 Days

Storage TemperatureMatrixPreservativeAnalyte StabilityPotential Degradants Observed
25°C Blood, Plasma, SerumNoneSignificant DegradationMiPLA
UrineNoneModerate DegradationMiPLA
Blood, UrineSodium Fluoride (NaF)StableMinimal MiPLA formation
4°C Blood, Plasma, SerumNoneModerate DegradationMiPLA
UrineNoneMinor DegradationMiPLA
Blood, UrineSodium Fluoride (NaF)StableMinimal MiPLA formation
-20°C All MatricesAnyStable Negligible Degradation

Data is qualitatively derived from the findings of Wachełko, O., et al. (2025). A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with application to stability studies. Analyst, 150(2), 290-308.[2]

Experimental Protocols

1. UHPLC-MS/MS Method for this compound Analysis in Biological Samples

This protocol is adapted from a validated method for the analysis of 15 designer LSD analogs, including this compound.[2][5]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of biological sample (urine, blood, plasma, or serum), add an internal standard (e.g., LSD-d3).

    • Adjust the sample pH to 9 with an appropriate buffer.

    • Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY HSS T3 (2.1 mm i.d. × 100 mm, 1.8 µm particle size) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 550°C.

    • IonSpray Voltage: 5500 V.

    • Specific MRM transitions for this compound should be optimized based on the instrument used.

2. GC-MS Method for this compound Analysis (Avoiding Degradation)

This protocol is designed to minimize the risk of deacylation during analysis.

  • Sample Preparation:

    • Extract the sample using a suitable solvent such as acetonitrile, diethyl ether, or dichloromethane. Avoid methanol.

    • Concentrate the extract if necessary.

  • GC Conditions:

    • Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 200°C.

    • Injection Mode: Splitless (1 min).

    • Oven Program: Hold at 120°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.[5]

    • Transfer Line Temperature: 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40–550.

Visualizations

cluster_storage Sample Storage & Handling cluster_prep Sample Preparation cluster_analysis Analytical Issues & Degradation Pathways storage_ok Proper Storage (-20°C, Protected from Light) stable_sample Intact this compound storage_ok->stable_sample This compound Stable storage_bad Improper Storage (Room Temp, Light Exposure) degradation Degraded this compound storage_bad->degradation Degradation Begins analysis LC-MS or GC-MS Analysis stable_sample->analysis mipla MiPLA (Hydrolysis Product) degradation->mipla Hydrolysis iso_mipla iso-1cP-MiPLA (Epimerization Product) degradation->iso_mipla Epimerization (Heat, Alkaline pH) prep_good Correct Solvent (e.g., Acetonitrile) prep_good->analysis Proceed to Analysis prep_bad Incorrect Solvent (e.g., Methanol) hydrolysis_artifact Artifactual Hydrolysis prep_bad->hydrolysis_artifact Risk of Artifact Formation analysis->mipla Observed Degradant analysis->iso_mipla Observed Isomer hydrolysis_artifact->mipla

Caption: Troubleshooting workflow for this compound degradation.

This compound This compound MiPLA MiPLA This compound->MiPLA  Hydrolysis / Deacylation (Solvent, Temp, pH)   iso-1cP-MiPLA iso-1cP-MiPLA This compound->iso-1cP-MiPLA  Epimerization (C8) (Alkaline pH, Heat)  

Caption: Primary degradation pathways of this compound.

start Analytical Sample (e.g., Biological Fluid, Seized Material) extraction Sample Extraction (LLE or SPE) start->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis data Data Acquisition & Processing analysis->data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing 1cP-MiPLA Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1cP-MiPLA from complex biological matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting this compound from complex matrices like blood, urine, or plasma?

The primary challenges include low recovery rates, significant matrix effects, and analyte instability. Complex matrices contain numerous endogenous substances (e.g., proteins, lipids, salts) that can interfere with the extraction and analysis of this compound.[1] These interferences can lead to ion suppression or enhancement in mass spectrometry-based analyses, resulting in inaccurate quantification.[1][2] Additionally, lysergamides can be sensitive to pH, temperature, and light, potentially leading to degradation during sample processing.[3][4]

Q2: Which extraction technique is best suited for this compound from biological fluids?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for extracting this compound and other lysergamides from biological samples.[5][6] SPE is often preferred for its ability to provide cleaner extracts by effectively removing matrix components.[2][7] However, LLE can also yield high recovery rates and is a viable alternative.[5][6] The choice between SPE and LLE will depend on the specific matrix, available resources, and the desired level of sample cleanup.

Q3: How can I minimize the degradation of this compound during sample storage and extraction?

To minimize degradation, it is crucial to handle and store samples appropriately. Biological samples should be stored at low temperatures (-20°C or lower) and protected from light.[5] The addition of a stabilizing agent, such as sodium fluoride (B91410) (NaF), to blood samples can help preserve the stability of lysergamide (B1675752) analogs.[5] During the extraction process, it is important to avoid high temperatures and extreme pH conditions.[3] Samples should be processed as quickly as possible, and extracts should be analyzed promptly or stored under appropriate conditions.[3]

Q4: What is the significance of using an internal standard in this compound analysis?

The use of a stable isotope-labeled internal standard (e.g., LSD-d3) is highly recommended to compensate for analyte loss during sample preparation and to correct for matrix effects.[5][8] An internal standard that closely mimics the chemical behavior of this compound will co-extract and experience similar matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[8]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Cause Solution
Incomplete Extraction Adjust the polarity of the extraction solvent. For LLE, consider using ethyl acetate (B1210297) at a pH of 9.[5] For SPE, ensure the sorbent is appropriate for the analyte's properties. Increase the solvent-to-sample ratio or perform multiple extractions.[4]
Analyte Degradation Protect samples from light and heat.[4] Use stabilizing agents like NaF in blood collection tubes.[5] Avoid harsh pH conditions during extraction.[3]
Losses During Cleanup/Evaporation For SPE, ensure proper conditioning and equilibration of the cartridge and use an appropriate elution solvent volume.[4] During solvent evaporation, carefully control the temperature to prevent degradation of the thermally labile analyte.[3]
Adsorption to Labware Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize the loss of the analyte due to surface adhesion.[3]
Issue 2: Poor Reproducibility and High Variability

Possible Causes & Solutions

Cause Solution
Inconsistent Matrix Effects Utilize a suitable internal standard for every sample to normalize for variations in matrix effects between different sample lots.[3] Optimize the sample cleanup procedure to remove more interfering endogenous compounds.[2]
Variable Extraction Efficiency Ensure consistent and precise execution of the extraction protocol for all samples. Automating the extraction process, where possible, can improve reproducibility.
Analyte Instability in Processed Samples Analyze samples immediately after preparation. If storage is necessary, investigate the stability of this compound in the final extract at different temperatures to determine optimal storage conditions.[3]
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Possible Causes & Solutions

Cause Solution
Co-elution of Endogenous Matrix Components Optimize chromatographic conditions to achieve better separation of this compound from interfering matrix components.[1]
Insufficient Sample Cleanup Improve the sample preparation method. For instance, switching from protein precipitation to a more rigorous SPE protocol can significantly reduce matrix effects.[2]
Inappropriate Ionization Technique If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with the analyte.[2]
High Concentration of Interferents Dilute the sample with a suitable solvent before extraction to reduce the concentration of matrix components.[2]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for lysergamides, including this compound, from various biological matrices. This data is compiled from method validation studies and can serve as a benchmark for optimizing your extraction protocols.

Table 1: Recovery of Lysergamides from Biological Samples

AnalyteMatrixExtraction MethodRecovery (%)Reference
This compoundBloodLLE with Ethyl Acetate80.6 - 118.6[5]
This compoundUrineLLE with Ethyl Acetate80.6 - 118.6[5]
This compoundPlasmaLLE with Ethyl Acetate80.6 - 118.6[5]
This compoundSerumLLE with Ethyl Acetate80.6 - 118.6[5]
LSDWhole BloodLLE with DCM/i-Pro83.5 - 93.1[6]
LSDWhole BloodProtein Precipitation>83[6]
LSDWhole BloodImmunoaffinity Extraction>80[9]
TryptaminesPlasmaProtein Precipitation~50[10]
TryptaminesPlasmaLLE with MTBE>54.5[10]

Table 2: Matrix Effect of Lysergamides in Biological Samples

AnalyteMatrixMatrix Effect (%)Reference
This compoundBlood, Urine, Plasma, Serum±19.4[5]
LSDWhole Blood-[6]
PsilocinPlasma31.9 (Ion Enhancement)[10]
PsilocybinPlasma45.7 (Ion Enhancement)[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Blood, Plasma, Serum, or Urine

This protocol is adapted from a validated method for the analysis of 15 designer LSD analogs, including this compound.[5]

  • Sample Preparation:

    • To a 200 µL aliquot of the biological sample (whole blood, plasma, serum, or urine), add 10 µL of an internal standard solution (e.g., LSD-d3 at 5 ng/mL).

    • Add 500 µL of phosphate (B84403) buffer to adjust the sample pH to 9.

  • Extraction:

    • Add 2 mL of ethyl acetate to the sample mixture.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2500 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase used for your LC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general procedure adapted from methods for extracting LSD and other novel psychoactive substances from urine.[3]

  • Sample Pre-treatment:

    • Centrifuge a 1 mL urine sample to pellet any particulates.

    • To the supernatant, add an appropriate internal standard solution.

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).

    • Condition the cartridge by passing 2 mL of methanol (B129727) through the sorbent.

    • Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Wash the cartridge with a weak organic solvent (e.g., 2 mL of 5% methanol in water) to remove less polar interferences.

    • After washing, dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-20 minutes.

  • Elution:

    • Elute this compound from the cartridge using an appropriate elution solvent. A common approach is to use 2 mL of methanol followed by 2 mL of a more acidic or basic methanolic solution depending on the sorbent chemistry (e.g., 2% acetic acid in methanol).[3]

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction sample Biological Sample (Blood, Urine, Plasma) add_is Add Internal Standard (e.g., LSD-d3) sample->add_is ph_adjust pH Adjustment (pH 9 for LLE) add_is->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle spe Solid-Phase Extraction (Mixed-Mode Cartridge) ph_adjust->spe evaporation Solvent Evaporation (N2 Stream, <40°C) lle->evaporation spe->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General experimental workflow for this compound extraction.

troubleshooting_workflow start Low Recovery Observed check_extraction Review Extraction Parameters (Solvent, pH, Volume) start->check_extraction check_degradation Investigate Analyte Degradation (Temperature, Light, pH) check_extraction->check_degradation Optimal optimize_extraction Optimize Solvents & pH check_extraction->optimize_extraction Suboptimal check_cleanup Evaluate Cleanup/Evaporation Step (SPE conditions, Temp) check_degradation->check_cleanup Stable stabilize_sample Implement Stabilization (e.g., NaF, protect from light) check_degradation->stabilize_sample Degradation Likely check_adsorption Assess Adsorption to Labware check_cleanup->check_adsorption No Losses optimize_cleanup Refine SPE/Evaporation Protocol check_cleanup->optimize_cleanup Losses Detected use_inert_ware Use Silanized/PP Labware check_adsorption->use_inert_ware Adsorption Occurs end Recovery Improved check_adsorption->end No Adsorption optimize_extraction->end stabilize_sample->end optimize_cleanup->end use_inert_ware->end

Caption: Troubleshooting workflow for low this compound recovery.

References

"addressing matrix effects in 1cP-MiPLA LC-MS/MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in 1cP-MiPLA LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of this compound, a lipid-like molecule, common interfering components from biological matrices include phospholipids (B1166683), salts, and proteins.[1][3]

Q2: What is the primary cause of matrix effects in bioanalytical LC-MS/MS?

A2: One of the major culprits behind ion suppression in the LC-MS/MS analysis of biological samples is the presence of phospholipids.[3][4] Biological fluids like plasma and serum contain high concentrations of phospholipids, which can co-elute with the analyte of interest and interfere with the ionization process.[3] This interference can lead to poor reproducibility, inaccuracy, and reduced sensitivity, particularly at lower limits of quantitation.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[1][5] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat solution. A significant difference between these peak areas indicates the presence of ion suppression or enhancement.[1] Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column.[6] Dips or peaks in the baseline signal when a blank matrix sample is injected reveal the retention times of interfering components.[6]

Q4: What is the most effective strategy to minimize matrix effects?

A4: The most effective approach to mitigate matrix effects is to implement rigorous sample preparation procedures to remove interfering components before introducing the sample into the mass spectrometer.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up biological samples for lipid analysis.[1] Additionally, the use of a stable isotope-labeled (SIL) internal standard that closely mimics the behavior of the analyte can compensate for matrix effects.[7][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound LC-MS/MS analysis.

Issue 1: Poor Peak Shape and/or Shifting Retention Times
  • Possible Cause: Matrix components can interact with the analyte or the analytical column, leading to distorted peak shapes and inconsistent retention times.[9]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more effective sample preparation technique. For phospholipids, which are a major concern, consider specialized removal plates or phospholipid-specific SPE cartridges.[4]

    • Optimize Chromatography: Adjust the gradient elution profile to better separate this compound from co-eluting matrix components.[10] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent precipitation on the column.[11]

    • Column Maintenance: Regularly wash the column with a strong solvent to remove accumulated matrix components. If the problem persists, consider replacing the analytical column.

Issue 2: Low Signal Intensity or Inconsistent Results (Ion Suppression)
  • Possible Cause: Co-eluting matrix components, particularly phospholipids, are competing with this compound for ionization in the MS source.[3][5]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: The primary strategy is to remove interfering phospholipids. Techniques like protein precipitation followed by phospholipid removal, or dedicated SPE methods, are recommended.[3][12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound will experience the same degree of ion suppression as the analyte, allowing for accurate correction and quantification.[7][13] The mass difference between the analyte and the SIL-IS should ideally be three or more mass units.[13]

    • Chromatographic Separation: Optimize the LC method to ensure this compound does not co-elute with major phospholipid classes.[10]

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]

Issue 3: High Background Noise or Unexpected Peaks
  • Possible Cause: Contamination from the sample matrix, solvents, or sample preparation hardware.

  • Troubleshooting Steps:

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background contamination.

    • System Cleaning: Clean the MS ion source to remove accumulated non-volatile matrix components.

    • Blank Injections: Run blank injections (solvent and extracted blank matrix) to identify the source of the contamination.

    • Review Sample Preparation: Ensure that all sample preparation steps are performed cleanly and that materials used (e.g., collection tubes, pipette tips) are not contributing to the background.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of ion suppression or enhancement.[1]

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
  • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, serum) using your established protocol. Spike the this compound standard into the final, reconstituted extract to achieve the same concentration as Set A.
  • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process begins. This set is used to evaluate recovery.

2. LC-MS/MS Analysis:

  • Inject and analyze multiple replicates (n=3-5) of each sample set.

3. Data Analysis:

  • Calculate the average peak area for each set.
  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general guideline for enriching this compound and removing interfering phospholipids from a biological matrix like plasma.

1. Cartridge Conditioning:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727), followed by 1 mL of water.[1][5]

2. Sample Loading:

  • Pre-treat the plasma sample. For example, dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.[1]
  • Load the entire pre-treated sample onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[1]

4. Elution:

  • Elute this compound and other lipids with 1 mL of methanol.[1]

5. Dry Down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

Workflow for Assessing and Mitigating Matrix Effects cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A1 Prepare Neat Standard A3 Analyze Both by LC-MS/MS A1->A3 A2 Prepare Post-Extraction Spiked Sample A2->A3 A4 Calculate Matrix Effect (%) A3->A4 B1 Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) A4->B1 If Matrix Effect is Significant B2 Optimize Chromatography (Gradient, Column Choice) B1->B2 B3 Use Stable Isotope-Labeled Internal Standard B2->B3 B4 Sample Dilution B3->B4

Caption: A logical workflow for the assessment and mitigation of matrix effects.

Mechanism of Ion Suppression in ESI ESI_Droplet ESI Droplet (Analyte + Matrix) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Increased_Charge_Density Increased Charge Density Solvent_Evaporation->Increased_Charge_Density Competition Competition for Surface/Charge Increased_Charge_Density->Competition Analyte_Ion Analyte Ion [A+H]+ To_MS To Mass Analyzer Analyte_Ion->To_MS Suppressed Signal Matrix_Ion Matrix Ion [M+H]+ Matrix_Ion->To_MS Competition->Analyte_Ion Competition->Matrix_Ion

Caption: The process of ion suppression within an electrospray ionization source.

References

"challenges in 1cP-MiPLA quantification at low concentrations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1cP-MiPLA, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: 1-cyclopropionyl-lysergic acid methylisopropylamide (this compound) is a designer drug and an analog of lysergic acid diethylamide (LSD).[1][2] Its quantification at low concentrations is challenging due to several factors:

  • Low Dosage: Like LSD, this compound is potent at very low doses, resulting in extremely low concentrations in biological samples.[3]

  • Analyte Stability: Lysergamides are known to be unstable and can degrade when exposed to light, elevated temperatures, and certain pH conditions.[4] this compound can also be susceptible to hydrolysis, potentially converting to MiPLA.[5]

  • Matrix Effects: Biological samples such as plasma, serum, and urine contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[6]

  • Isomeric Compounds: The presence of structural isomers can complicate chromatographic separation and accurate quantification.[7]

Q2: What is the typical limit of quantification (LOQ) I can expect for this compound?

A2: A highly sensitive UHPLC-MS/MS method has been developed that can achieve a limit of quantification (LOQ) of 0.5 pg/mL for this compound in biological samples.[6] This level of sensitivity is necessary due to the low concentrations expected after administration.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related lysergamides from various studies to provide a comparative overview.

Table 1: Quantitative Limits for this compound

AnalyteMatrixMethodLOQCitation
This compoundBlood, Urine, Plasma, SerumUHPLC-MS/MS0.5 pg/mL[6]

Table 2: Comparative Quantitative Limits for LSD and its Analogs

AnalyteMatrixMethodLODLLOQ/LOQCitation
LSDPlasmaLC-MS/MS0.01 ng/mL0.05 ng/mL[8][9]
iso-LSDPlasmaLC-MS/MS0.01 ng/mL0.05 ng/mL[8][9]
1P-LSDSerum, UrineLC-MS/MS0.005 ng/mL0.015 ng/mL[4]
LSD (from 1P-LSD)Serum, UrineLC-MS/MS0.005 ng/mL0.015 ng/mL[4]
1cP-LSDWhole BloodLC-MS/MS0.01 ng/mL0.5 ng/mL[10]

Troubleshooting Guides

Problem 1: Poor Sensitivity / No Detectable Peak for this compound

Possible Causes:

  • Inadequate sample preparation leading to low recovery.

  • Degradation of this compound during sample collection, storage, or processing.

  • Sub-optimal LC-MS/MS parameters.

  • Significant matrix effects suppressing the analyte signal.

Solutions:

  • Optimize Sample Preparation:

    • Use a validated liquid-liquid extraction (LLE) protocol. An effective method involves extraction with ethyl acetate (B1210297) at a pH of 9.[6]

    • Ensure complete evaporation of the organic solvent and proper reconstitution in a mobile phase-compatible solvent.

  • Ensure Analyte Stability:

    • Collect biological samples in tubes containing a preservative like sodium fluoride (B91410) (NaF) to inhibit enzymatic activity and improve stability.[6]

    • Store samples at -20°C or lower and protect them from light at all stages.[4][6]

    • Process samples as quickly as possible to minimize degradation.

  • Refine LC-MS/MS Method:

    • Use a UHPLC system for better resolution and sensitivity.

    • Optimize the mobile phase composition and gradient to achieve good peak shape and separation from interferences.

    • Fine-tune mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of this compound.

  • Mitigate Matrix Effects:

    • Incorporate an internal standard, ideally a stable isotope-labeled version of this compound, to compensate for signal variations. LSD-d3 is a commonly used internal standard for lysergamide (B1675752) analysis.[6]

    • Evaluate different sample cleanup techniques, such as solid-phase extraction (SPE), in addition to LLE.

    • Adjust the chromatographic gradient to separate this compound from co-eluting matrix components.

Problem 2: High Variability and Poor Reproducibility in Quantification

Possible Causes:

  • Inconsistent sample preparation.

  • Variable matrix effects between different samples.

  • Analyte instability in processed samples (e.g., in the autosampler).

  • Carryover from previous injections.

Solutions:

  • Standardize Protocols:

    • Ensure all sample preparation steps are performed consistently across all samples and standards.

    • Use precise pipetting techniques and calibrated equipment.

  • Address Matrix Effects:

    • Use a robust internal standard.

    • Perform a matrix effect evaluation during method validation by comparing the analyte response in neat solution versus post-extraction spiked matrix.[6]

  • Autosampler Stability:

    • If samples are queued for an extended period, assess the stability of this compound in the autosampler at the set temperature.

    • Consider running smaller batches if instability is observed.

  • Prevent Carryover:

    • Implement a rigorous needle wash protocol in the autosampler, using a strong organic solvent.

    • Inject blank samples after high-concentration samples to check for carryover.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of 15 designer LSD analogs, including this compound, in biological samples.[6]

  • Sample Collection: Collect blood, plasma, or serum in tubes containing sodium fluoride (NaF) as a preservative.

  • Aliquoting: Pipette a known volume (e.g., 200 µL) of the biological sample into a clean extraction tube.

  • Internal Standard Spiking: Add the internal standard (e.g., LSD-d3) to each sample, calibrator, and quality control sample.

  • Alkalinization: Adjust the sample pH to 9 using an appropriate buffer.

  • Extraction: Add the extraction solvent (e.g., ethyl acetate), vortex thoroughly for 1-2 minutes, and then centrifuge to separate the phases.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Injection: Vortex the reconstituted sample and inject it into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

The following are general parameters for the quantification of this compound. Specific conditions should be optimized for your instrument.

  • UHPLC System: A system capable of high-pressure gradients.

  • Column: A reversed-phase C18 column with a particle size ≤ 1.8 µm is recommended for high-resolution separation.

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: A typical flow rate for a UHPLC column (e.g., 2.1 mm i.d.) is 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ-MS/MS) operated in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the internal standard must be determined and optimized.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_process node_process node_input node_input node_output node_output node_instrument node_instrument sample Biological Sample (e.g., Plasma, Urine) add_is Spike with Internal Standard sample->add_is lle Liquid-Liquid Extraction (pH 9, Ethyl Acetate) add_is->lle dry Evaporate to Dryness lle->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms UHPLC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Report quantify->report

Caption: Workflow for this compound quantification.

Troubleshooting Logic Diagram

troubleshooting_logic node_problem node_problem node_question node_question node_action node_action node_check node_check start Low/No Signal or High Variability q_is Is Internal Standard signal stable? start->q_is q_recovery Is analyte recovery low? q_is->q_recovery Yes check_ms Check MS/MS Performance q_is->check_ms No q_stability Is analyte degrading? q_recovery->q_stability No opt_prep Optimize Sample Prep (LLE/SPE) q_recovery->opt_prep Yes q_matrix Are matrix effects significant? q_stability->q_matrix No opt_stability Improve Stability: Use NaF, Low Temp, Protect from Light q_stability->opt_stability Yes opt_chrom Modify LC Gradient to separate from interferences q_matrix->opt_chrom Yes validate_protocol Re-validate Protocol q_matrix->validate_protocol No check_lc Check LC System (Pump, Column) check_ms->check_lc opt_prep->validate_protocol opt_stability->validate_protocol opt_chrom->validate_protocol

Caption: Troubleshooting decision tree for this compound analysis.

References

"preventing hydrolysis of 1cP-MiPLA during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of 1cP-MiPLA during sample preparation, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound is an N-acylated prodrug of MiPLA (N-methyl-N-isopropyl-lysergamide).[1][2] Hydrolysis refers to the chemical breakdown of this compound, primarily through the cleavage of the cyclopropanecarbonyl group from the indole (B1671886) nitrogen. This process, also known as deacylation, converts this compound into its active metabolite, MiPLA.[3] This degradation is a major concern as it leads to the inaccurate quantification of the parent compound, potentially compromising experimental results and their interpretation.

Q2: What are the primary factors that cause this compound hydrolysis during sample preparation?

A2: The degradation of this compound can be attributed to three main factors:

  • Chemical Hydrolysis/Solvolysis: Exposure to certain solvents, particularly protic solvents like methanol (B129727), can cause deacylation.[3][4] The process can also be catalyzed by acidic or basic conditions.[5]

  • Enzymatic Hydrolysis: In biological matrices such as blood, plasma, or serum, enzymes like esterases can rapidly hydrolyze the acyl group, converting this compound to MiPLA.[3][6]

  • Thermal Degradation: High temperatures, especially those encountered during analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can induce the breakdown of the molecule.[3][7]

Q3: What is the most suitable solvent for extracting and analyzing this compound?

A3: Acetonitrile (B52724) is the recommended solvent for sample preparation involving this compound.[1][8] Studies have shown that using acetonitrile prevents the deacylation that is observed when using methanol.[4] Other aprotic solvents such as diethyl ether, tert-butyl methyl ether, and dichloromethane (B109758) have also been shown to maintain the stability of similar lysergamide (B1675752) analogs.[3]

Q4: How should I store samples containing this compound to ensure its stability?

A4: To minimize degradation, samples should be processed as quickly as possible. For short-term and long-term storage, samples should be kept at -20°C or lower.[4][9][10] Storing biological samples in a frozen state is the best practice to prevent the breakdown of analytes.[10]

Q5: When working with biological samples (e.g., blood, plasma), what steps can be taken to prevent enzymatic degradation?

A5: To prevent enzymatic hydrolysis in biological samples, it is crucial to collect specimens in tubes containing an enzyme inhibitor. Sodium fluoride (B91410) (NaF) has been shown to effectively stabilize LSD analogs by inhibiting esterase activity, thereby minimizing the conversion of N1-substituted compounds like this compound to their corresponding metabolites.[6][11] Additionally, keeping samples on ice throughout the collection and processing steps is critical to slow down enzymatic activity.[11]

Q6: Why is Liquid Chromatography-Mass Spectrometry (LC-MS) preferred over Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?

A6: LC-MS is the preferred method because it avoids the high temperatures of the GC injector port, which can cause thermal degradation of N1-acylated lysergamides, leading to their deacylation into LSD or, in this case, MiPLA.[3][7] Several studies have successfully used LC-MS and LC-MS/MS to identify and quantify this compound without observing this degradation.[1][2][8][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no this compound detected; significant MiPLA peak observed. 1. Solvent-induced deacylation: Use of methanol or other inappropriate solvents.[3][4]2. Enzymatic degradation: In biological samples without inhibitors.[6]3. Thermal degradation: Analysis performed using GC-MS.[7]1. Re-extract sample using acetonitrile.[4][8]2. For future biological sample collection, use tubes containing sodium fluoride (NaF) and keep samples cold.[6][11]3. Switch analytical method to LC-MS/MS.[2]
Inconsistent or poor reproducibility between sample replicates. 1. Inconsistent temperature: Fluctuations in temperature during sample preparation.2. Variable incubation times: Allowing samples to sit at room temperature for different lengths of time.1. Maintain a consistent cold chain; keep all samples on ice or in a cooling rack throughout the entire process.[11]2. Standardize all incubation and waiting times in the protocol. Process samples in smaller batches if necessary.
Analyte concentration decreases in stored samples over time. 1. Improper storage temperature: Storage at room temperature or 4°C is insufficient.2. Degradation in solution: Long-term instability in the chosen solvent.1. Ensure all samples are stored at -20°C or, ideally, -70°C for long-term stability.[9][10]2. Validate long-term stability in the storage solvent (e.g., acetonitrile). Evaporate solvent and store the dried extract if necessary, reconstituting just before analysis.

Experimental Protocols & Data

Recommended Protocol for Sample Preparation from Non-Biological Matrices (e.g., Blotters)

This protocol is adapted from methodologies used for the analysis of lysergamides from paper products.[1][8]

  • Sample Extraction:

    • Cut the blotter paper sample into small pieces (approx. 2 mm squares).

    • Place the pieces into a microcentrifuge tube.

    • Add 1 mL of ice-cold acetonitrile.

    • Sonicate the sample in a cold water bath for 15 minutes to facilitate extraction.

  • Sample Clarification:

    • Centrifuge the tube at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial using a syringe fitted with a 0.22 µm filter to remove any particulate matter.

  • Analysis:

    • Analyze the sample promptly using a validated LC-MS/MS method. If analysis is delayed, store the vial at -20°C.

Recommended Protocol for Sample Preparation from Biological Matrices (e.g., Plasma/Serum)

This protocol incorporates best practices for minimizing enzymatic degradation.[6][11]

  • Sample Collection:

    • Collect blood samples directly into tubes containing an esterase inhibitor (e.g., sodium fluoride).

    • Immediately place the collected samples on ice.

    • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate plasma or serum.

  • Protein Precipitation & Extraction:

    • In a microcentrifuge tube, combine 100 µL of plasma/serum with 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Final Preparation:

    • Transfer the clear supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS method.

    • Transfer to an autosampler vial for analysis.

Data Summary Tables

Table 1: Influence of Solvents on this compound Stability during Sample Preparation

SolventSuitabilityRationale
Acetonitrile Highly Recommended Aprotic solvent; does not cause deacylation of N1-acylated lysergamides.[1][4]
Methanol Not Recommended Protic solvent; causes alcoholysis (deacylation) leading to the formation of MiPLA.[3][4]
Diethyl Ether, MTBE, Dichloromethane Recommended Aprotic solvents that have shown good stability for similar analogs.[3]
Water (unbuffered) Use with Caution Risk of acid/base-catalyzed hydrolysis. Use only if buffered to a stable pH and for short durations.

Table 2: Recommended Storage Conditions for this compound Samples

ConditionMatrix TypeDurationRationale
On Wet Ice (~4°C) All TypesShort-Term (up to 4 hours)Minimizes enzymatic activity and chemical degradation during active sample processing.[11]
Refrigerated (2-8°C) All TypesNot RecommendedInsufficient for preventing long-term enzymatic and chemical degradation.
Frozen (-20°C) All TypesShort to Medium-TermStandard temperature for preserving analyte stability and preventing degradation.[4][9]
Ultra-Low (-70°C or lower) Biological SamplesLong-TermBest practice for long-term storage of biological samples to ensure analyte integrity.[10][11]

Visual Guides

G cluster_input Step 1: Sample Assessment cluster_bio Biological Sample Workflow cluster_nonbio Non-Biological Sample Workflow cluster_output Step 3: Analysis start Start: Sample Received sample_type Determine Sample Type start->sample_type inhibitor Collect in NaF Tube Keep on Ice sample_type->inhibitor Biological (Blood, Plasma, etc.) temp_nonbio Keep Sample Cold (on Ice) sample_type->temp_nonbio Non-Biological (Blotter, Powder, etc.) extraction_bio Protein Precipitation with Acetonitrile inhibitor->extraction_bio storage Store at <= -20°C if delayed extraction_bio->storage extraction_nonbio Solvent Extraction with Acetonitrile temp_nonbio->extraction_nonbio extraction_nonbio->storage analysis Analyze via LC-MS/MS storage->analysis end End: Accurate Data analysis->end

HydrolysisPathway cluster_products Hydrolysis Products Compound_1cP_MiPLA This compound (N1-acylated prodrug) Compound_MiPLA MiPLA (Active Metabolite) Compound_1cP_MiPLA->Compound_MiPLA Deacylation via Hydrolysis (Enzymatic, Chemical, Thermal) Byproduct Cyclopropanecarboxylic Acid

References

Technical Support Center: Analysis of 1cP-MiPLA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1cP-MiPLA (1-cyclopropanecarbonyl-sn-glycero-3-phosphocholine-N-methyl-isopropylamine) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the ESI source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of a quantitative assay, particularly at the lower limits of quantitation.[2] Since this compound is a lysophospholipid-like molecule, it is often analyzed in complex biological matrices like plasma or serum, which are rich in endogenous phospholipids (B1166683) and other potential sources of ion suppression.[3]

Q2: What are the primary causes of ion suppression in ESI-MS analysis of this compound?

A: The primary causes of ion suppression for this compound are substances that co-elute from the liquid chromatography (LC) system and compete for ionization in the ESI source.[1][4] Key culprits include:

  • Endogenous Phospholipids: Biological samples have high concentrations of phospholipids which are known to cause significant ion suppression.[3]

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can form adducts and reduce ionization efficiency.

  • Other Matrix Components: Proteins, detergents, and other small molecules from the biological matrix can also interfere with the ionization process.[1]

Q3: How can I detect if ion suppression is affecting my this compound signal?

A: There are two common methods to assess ion suppression:

  • Post-Column Infusion: A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected into the LC system.[4] A drop in the baseline signal for this compound at specific retention times indicates the elution of interfering components that cause ion suppression.[4]

  • Post-Extraction Spike: The response of this compound in a pure solvent is compared to its response when spiked into an extracted blank matrix sample at the same concentration.[5] A lower response in the matrix sample indicates ion suppression.[5]

Troubleshooting Guides

This section provides a structured approach to troubleshooting and minimizing ion suppression for this compound analysis.

Guide 1: Poor Sensitivity or Inconsistent Results

Problem: You are observing low signal intensity, poor peak shape, or high variability in your this compound measurements.

Potential Cause: Significant ion suppression from matrix components.

Troubleshooting Workflow:

A Start: Poor Sensitivity/ Inconsistent Results B Step 1: Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Ion Suppression Present? B->C D Step 2: Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal Plates) C->D Yes I Review MS Source Parameters (e.g., Gas Flow, Temperature) C->I No E Step 3: Optimize Chromatography (e.g., Change Gradient, Different Column Chemistry) D->E F Step 4: Use an Internal Standard (Stable Isotope-Labeled this compound is ideal) E->F G Step 5: Consider Matrix-Matched Calibrators F->G H End: Method Optimized G->H I->H

Caption: Troubleshooting workflow for poor sensitivity.

Solutions:

  • Assess the Matrix Effect: First, confirm that ion suppression is the root cause using the methods described in FAQ 3.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering compounds.[1][6]

    • Liquid-Liquid Extraction (LLE): Can be used to selectively extract this compound from the matrix.

    • Protein Precipitation (PPT): A simpler method, but often insufficient for removing phospholipids.[3][7]

    • Phospholipid Removal Plates: Products like HybridSPE are specifically designed to remove phospholipids, a major source of ion suppression in bioanalysis.[7][8]

  • Optimize Chromatography: If sample preparation is not sufficient, modify your LC method to chromatographically separate this compound from the suppression zones.[1][4]

    • Adjust the gradient profile to better resolve the analyte from interfering peaks.

    • Try a different column chemistry (e.g., HILIC if you are using reversed-phase).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.[6][9]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same matrix as your samples can help to compensate for matrix effects.[1]

Guide 2: Complete Signal Loss at High Matrix Concentrations

Problem: The this compound signal disappears when analyzing concentrated samples.

Potential Cause: Severe ion suppression due to saturation of the ESI process by matrix components.

Solutions:

  • Dilute the Sample: The simplest approach is to dilute the sample to reduce the concentration of interfering matrix components.[10]

  • Improve Sample Cleanup: Re-evaluate your sample preparation method. A more rigorous cleanup using techniques like SPE or specific phospholipid removal is necessary.[11]

  • Check for Metal Adducts: Phosphorylated compounds can interact with stainless steel components of the HPLC system, leading to signal loss and suppression.[12] Consider using metal-free columns and tubing if you suspect this is an issue.[12]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-junction

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Extracted blank matrix samples (e.g., plasma processed by protein precipitation)

Procedure:

  • Set up the LC system with the analytical column and mobile phases used for your this compound assay.

  • Connect the outlet of the LC column to a T-junction.

  • Connect the syringe pump containing the this compound standard solution to the second port of the T-junction.

  • Connect the third port of the T-junction to the ESI source of the mass spectrometer.

  • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to monitor the m/z of this compound. You should observe a stable, elevated baseline signal.

  • Once the baseline is stable, inject the extracted blank matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Dips or drops in the baseline indicate retention times where ion suppression is occurring.[4]

Workflow Diagram:

cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Col Analytical Column LC->Col Tee T Col->Tee Syringe Syringe Pump with This compound Standard Syringe->Tee MS ESI-MS Tee->MS

Caption: Post-column infusion experimental setup.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

Objective: To remove phospholipids from a plasma sample to minimize ion suppression.

Materials:

  • Phospholipid removal 96-well plate (e.g., HybridSPE)

  • Plasma sample containing this compound

  • Acetonitrile with 1% formic acid (Precipitation Solvent)

  • 96-well collection plate

  • Vacuum manifold

Procedure:

  • Add 100 µL of plasma sample to each well of the 96-well plate.

  • Add 300 µL of the cold precipitation solvent to each well.

  • Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.

  • Place the plate on a vacuum manifold and apply vacuum to pull the supernatant through the phospholipid removal packing material and into the collection plate.

  • The resulting filtrate is free of proteins and phospholipids and is ready for LC-MS/MS analysis.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)Throughput
Protein Precipitation High (50-80%)85-100%High
Liquid-Liquid Extraction Medium (20-50%)70-95%Medium
Solid-Phase Extraction Low (0-20%)80-100%Low-Medium
Phospholipid Removal Plate Very Low (0-10%)90-100%High

Note: Values are illustrative and will vary depending on the specific matrix and analyte.

Table 2: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveAmine group on this compound is readily protonated.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from a reversed-phase column.
Column C18, 2.1 x 50 mm, 1.8 µmGood starting point for retaining lysophospholipids.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical LC-MS.
Source Temp. 400 - 550 °COptimize for desolvation.
Gas Flows Optimize for your instrumentCrucial for efficient desolvation and ion formation.

References

"selecting the appropriate internal standard for 1cP-MiPLA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing the appropriate internal standard for the accurate quantification of 1cP-MiPLA.

Frequently Asked Questions (FAQs)

Q1: What are the critical criteria for selecting an internal standard (IS) for this compound analysis?

A1: The ideal internal standard should mimic the analytical behavior of this compound as closely as possible to compensate for variations during sample preparation and analysis. The primary criteria include:

  • Structural Similarity: The IS should be structurally close to this compound to ensure similar extraction efficiency and chromatographic retention.

  • Co-elution (for LC-MS): The IS should elute close to the analyte to effectively compensate for matrix effects.[1]

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from this compound by the mass spectrometer, meaning their mass-to-charge ratios (m/z) should not overlap.

  • Stability: The chosen IS must be stable throughout the entire analytical process, including storage, extraction, and analysis. For GC-MS analysis, it's crucial to consider thermal stability and potential for degradation, as some N1-acylated LSD derivatives can be deacylated during analysis.[2][3]

  • Purity: The IS should be of high purity and free from any impurities that could interfere with the analysis of this compound.

  • Commercial Availability/Synthesizability: The feasibility of obtaining the internal standard is a practical consideration.

Q2: What is the most suitable type of internal standard for this compound quantification?

A2: A stable isotope-labeled (SIL) version of this compound, such as deuterated this compound (e.g., this compound-d3, -d5, etc.), is the gold standard.[1] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and analyte loss.[1][4]

Q3: If a stable isotope-labeled this compound is not available, what are the next best alternatives?

A3: When a SIL version of the analyte is unavailable, a structural analog can be used. For this compound, suitable analogs could include:

  • Other Lysergamides: Structurally similar lysergamides like MIPLA, 1P-LSD, or LSD could be considered. However, their extraction recovery and ionization efficiency might differ from this compound. It is crucial to validate their performance thoroughly.

  • Deuterated Analogs: A deuterated version of a closely related compound (e.g., LSD-d3) can also be an effective choice, as it is less likely to be present in the sample and provides a distinct mass signal.[5]

The selection of a structural analog requires careful method validation to ensure it adequately mimics the behavior of this compound.[6]

Q4: Can I use a non-structurally related compound as an internal standard?

A4: Using a non-structurally related compound is generally not recommended for LC-MS or GC-MS analysis of complex samples. Their chemical and physical properties are likely to differ significantly from this compound, leading to different extraction efficiencies and responses to matrix effects. This can result in inaccurate and imprecise quantification.[1][4]

Troubleshooting Guide

Issue 1: Poor Internal Standard Recovery

Possible Causes Troubleshooting Steps
Inefficient Extraction: The extraction solvent or pH is not optimal for the internal standard.- Verify the pKa of the internal standard and adjust the pH of the sample to ensure it is in a neutral form for efficient liquid-liquid or solid-phase extraction.- Test different extraction solvents or SPE cartridges.
Degradation of the IS: The internal standard may be unstable under the experimental conditions (e.g., temperature, pH, light exposure).- For GC-MS, be aware that N1-acylated lysergamides can deacylate at high temperatures.[2][3] Consider using LC-MS as an alternative.[7][8]- Protect samples and standards from light and store them at appropriate low temperatures.[9]- Evaluate the stability of the IS in the sample matrix over time.
Adsorption to Surfaces: The IS may adsorb to glassware, plasticware, or the analytical column.- Silanize glassware to reduce active sites.- Use low-adsorption vials and pipette tips.- Add a small amount of an organic modifier like acetonitrile (B52724) to the sample to reduce adsorption.

Issue 2: High Variability in Internal Standard Signal

Possible Causes Troubleshooting Steps
Inconsistent Pipetting: Inaccurate or imprecise addition of the internal standard solution to the samples.- Use calibrated pipettes and ensure proper pipetting technique.- Add the internal standard in a consistent volume and at the same step for all samples.
Matrix Effects: Ion suppression or enhancement affecting the internal standard signal.[1]- A stable isotope-labeled IS is the best solution to mitigate matrix effects.[1]- If using a structural analog, ensure it co-elutes as closely as possible with this compound.- Improve sample cleanup to remove interfering matrix components.- Dilute the sample to reduce the concentration of interfering substances.
Instrument Instability: Fluctuations in the mass spectrometer's performance.- Perform instrument tuning and calibration as per the manufacturer's recommendations.- Monitor system suitability by injecting a standard solution at the beginning and end of the analytical run.

Issue 3: Internal Standard Interferes with Analyte Signal

Possible Causes Troubleshooting Steps
Isotopic Contribution: In-source fragmentation or natural isotopic abundance of the IS contributes to the analyte's mass channel.- Select an IS with a sufficient mass difference from the analyte (ideally ≥ 3 Da).- Optimize MS/MS transitions to be specific for both the analyte and the IS.
Impurity in IS: The internal standard contains a small amount of the unlabeled analyte (this compound).- Verify the purity of the internal standard using a high-resolution mass spectrometer.- Prepare a "zero sample" (blank matrix with IS) to check for analyte signal. The analyte signal in the zero sample should be less than 20% of the signal at the lower limit of quantification (LLOQ).[1]

Experimental Protocols

Protocol: Sample Preparation for this compound Analysis in a Biological Matrix using LC-MS/MS

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and store them at -20°C or lower to prevent degradation.[9]

  • Internal Standard Spiking: Thaw samples on ice. To 100 µL of the sample, add a specific volume of the internal standard solution (e.g., 10 µL of 100 ng/mL deuterated this compound in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject a portion of the sample (e.g., 5 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following table provides hypothetical but realistic mass spectrometric parameters for this compound and potential internal standards. Actual values must be determined empirically on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound378.2281.1221.1
This compound-d3381.2284.1221.1
LSD-d3327.2224.1182.1
MIPLA310.2223.1181.1

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for this compound Quantification is_sil_available Is a Stable Isotope-Labeled (SIL) this compound available? start->is_sil_available use_sil Use SIL this compound (e.g., this compound-d3) is_sil_available->use_sil Yes is_analog_available Is a SIL of a close structural analog available? (e.g., LSD-d3) is_sil_available->is_analog_available No validate Thorough Method Validation: - Specificity - Recovery - Matrix Effects - Stability use_sil->validate use_sil_analog Use SIL Analog (e.g., LSD-d3) is_analog_available->use_sil_analog Yes use_non_labeled_analog Select a non-labeled structural analog (e.g., MIPLA, 1P-LSD) is_analog_available->use_non_labeled_analog No use_sil_analog->validate use_non_labeled_analog->validate end Proceed with Analysis validate->end

Caption: Workflow for selecting an appropriate internal standard for this compound analysis.

Troubleshooting_Workflow start Problem: Inaccurate or Imprecise This compound Quantification check_is_signal Check Internal Standard (IS) Signal Variability and Recovery start->check_is_signal high_variability High Signal Variability check_is_signal->high_variability Variable low_recovery Low Recovery check_is_signal->low_recovery Low signal_ok Signal is Stable and Recovery is Good check_is_signal->signal_ok OK troubleshoot_variability Troubleshoot: 1. Check Pipetting Precision 2. Investigate Matrix Effects 3. Verify Instrument Stability high_variability->troubleshoot_variability troubleshoot_recovery Troubleshoot: 1. Optimize Extraction Protocol 2. Assess IS Stability 3. Check for Adsorption low_recovery->troubleshoot_recovery check_analyte Investigate Analyte-Specific Issues: - Analyte Degradation - Calibration Curve Issues - Chromatographic Problems signal_ok->check_analyte

Caption: Troubleshooting guide for issues related to internal standard performance.

References

"overcoming poor peak shape in 1cP-MiPLA chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1cP-MiPLA Chromatography

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of this compound.

Troubleshooting Guide: Poor Peak Shape

This guide addresses the most common peak shape distortions encountered during the analysis of this compound, a basic compound prone to secondary interactions on standard silica-based columns.

Q1: My this compound peak is tailing severely. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic compounds like this compound.[1][2] The primary cause is unwanted secondary interactions between the protonated amine group of the analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the silica (B1680970) surface of the HPLC column.[1][3][4]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic amine on this compound interacts strongly with acidic silanol groups on the column's stationary phase.[1][2][3]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged analyte.[1][5][6]

    • Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, base-deactivated, or end-capped C18 column. These columns have fewer accessible silanol groups, thus reducing secondary interactions.[1][7]

    • Solution 3: Add a Competing Base: Introduce a small concentration (e.g., 0.1%) of an amine additive like triethylamine (B128534) (TEA) into the mobile phase. TEA is a "silanol blocker" that competes with this compound for the active sites on the stationary phase.[6] Note that this is an older technique and may not be necessary with modern columns.[6]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[3][7][8]

    • Solution: Systematically dilute your sample (e.g., by a factor of 5 or 10) and re-inject.[9] If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[9]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or the formation of a void can disrupt the sample band, causing tailing for all peaks.[3]

    • Solution: First, try backflushing the column according to the manufacturer's instructions.[9] If this fails, replace the column with a new one. Using a guard column can prevent this issue.[10]

Q2: My this compound peak is fronting. What causes this and what should I do?

A2: Peak fronting, where the first half of the peak is sloped, is often described as a "shark fin" shape.[11] This issue is typically related to column overload or sample solubility problems.[8]

Potential Causes & Solutions:

  • Concentration Overload: The concentration of the analyte in the sample solvent is too high, exceeding the column's linear capacity.[8][11][12]

    • Solution: Dilute the sample and re-inject. This is the most common and effective solution for fronting.[11]

  • Sample Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase.[3][12] This causes the analyte to move too quickly at the column inlet, distorting the peak.

    • Solution: If possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[9]

  • Column Collapse: Operating a silica-based column at a very high pH or temperature can cause the packed bed to collapse, leading to poor peak shape for all analytes.[8]

    • Solution: Check that your method conditions are within the column manufacturer's recommended pH and temperature ranges.[13] If a collapse is suspected, the column must be replaced.[8]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor for my this compound peak? A: An ideal peak is perfectly symmetrical with a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most quantitative methods, a tailing factor between 0.9 and 1.5 is considered acceptable.[2] Values greater than 2.0 indicate a significant problem that will likely affect integration accuracy and resolution.[2]

Q: Should I use a buffer in my mobile phase? A: Yes, using a buffer is highly recommended, especially if you are operating at a specific pH to control peak shape. A buffer resists small changes in pH, leading to more robust and reproducible retention times and peak shapes.[5][14][15] For low pH work, a formate (B1220265) or phosphate (B84403) buffer is common.

Q: Can the mobile phase organic solvent (acetonitrile vs. methanol) affect peak shape? A: Yes. While both are common organic modifiers, they can provide different selectivity. Sometimes, changing from acetonitrile (B52724) to methanol (B129727) (or vice versa) can improve peak shape due to different hydrogen bonding interactions with the analyte and stationary phase.[16]

Q: My peak shape is good, but the peak is very broad. How can I make it sharper? A: Peak broadening, or low efficiency, can be caused by several factors. To achieve sharper peaks, you can:

  • Increase the gradient steepness: A faster gradient often leads to sharper peaks.[17]

  • Increase the flow rate: This can sometimes sharpen peaks, but there is an optimal flow rate for each column.[17][18]

  • Increase the temperature: Higher temperatures reduce mobile phase viscosity and can improve efficiency, leading to narrower peaks.[17]

  • Minimize extra-column volume: Ensure you are using tubing with a small internal diameter and the shortest possible length between the injector, column, and detector.[3][9][14]

Data Presentation

The following table summarizes the hypothetical effect of key chromatographic parameters on the peak shape of this compound.

ParameterCondition ATailing Factor (Tf) ACondition BTailing Factor (Tf) BComments
Mobile Phase pH pH 6.5 (Unbuffered)2.8pH 3.0 (0.1% Formic Acid)1.2Lowering the pH significantly reduces tailing by suppressing silanol interactions.[1][19]
Sample Concentration 100 µg/mL2.1 (Fronting)10 µg/mL1.1Diluting the sample eliminates peak fronting caused by mass overload.[8][11]
Column Type Standard C18 (Type A Silica)2.5End-Capped C18 (Type B Silica)1.3Modern, end-capped columns have fewer active sites, leading to better peak symmetry for basic compounds.[4][7]
Sample Solvent 100% Acetonitrile1.9 (Fronting)50:50 ACN:Water1.2Matching the sample solvent to the mobile phase improves peak shape.[3][12]

Experimental Protocols

Protocol: Method Development for Improved this compound Peak Shape

This protocol provides a starting point for developing a robust HPLC method for this compound on a reversed-phase C18 column.

  • Column Selection:

    • Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) to minimize silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Acetonitrile (HPLC-grade) with 0.1% Formic Acid.

    • Rationale: A low pH of ~2.7 is established to keep silanol groups protonated and ensure this compound is consistently protonated.[1][19]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution to a working concentration of approximately 5-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to avoid solvent mismatch effects.[3]

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C (Rationale: Elevated temperature can improve peak efficiency.[17])

    • Injection Volume: 1-2 µL (Rationale: A small volume minimizes potential overload.[20])

    • Detection: UV at an appropriate wavelength (e.g., 225 nm or 280 nm).

    • Gradient Program (Initial Scouting):

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 5% B

      • 12.0 min: 5% B (Re-equilibration)

  • Optimization:

    • If the peak still tails, consider using a column with a different stationary phase (e.g., a polar-embedded phase).[14]

    • If the peak fronts, reduce the sample concentration further.[11]

    • Adjust the gradient slope to optimize the resolution between this compound and any impurities.

Mandatory Visualizations

Below are diagrams illustrating key troubleshooting workflows.

Poor_Peak_Shape_Troubleshooting start Poor Peak Shape Observed check_shape Identify Peak Shape: Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_overload_t Dilute Sample 10x. Did Shape Improve? tailing->check_overload_t mass_overload_t Cause: Mass Overload Solution: Reduce Sample Concentration check_overload_t->mass_overload_t Yes check_column Cause: Secondary Interactions Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_overload_t->check_column No did_improve_ph Did Shape Improve? check_column->did_improve_ph ph_solved Problem Solved. Cause was pH-dependent secondary interactions. did_improve_ph->ph_solved Yes use_new_column Action: Use Modern End-Capped Column did_improve_ph->use_new_column No check_overload_f Dilute Sample 10x. Did Shape Improve? fronting->check_overload_f conc_overload_f Cause: Concentration Overload Solution: Reduce Sample Concentration check_overload_f->conc_overload_f Yes check_solvent Cause: Sample Solvent Mismatch Action: Dissolve Sample in Initial Mobile Phase check_overload_f->check_solvent No did_improve_solvent Did Shape Improve? check_solvent->did_improve_solvent solvent_solved Problem Solved. Cause was sample solvent. did_improve_solvent->solvent_solved Yes investigate_column Investigate Column Health and Method Parameters did_improve_solvent->investigate_column No

Caption: Troubleshooting workflow for poor peak shape.

Experimental_Workflow prep_sample 1. Prepare Sample (5-10 µg/mL in Mobile Phase A) prep_mobile_phase 2. Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep_sample->prep_mobile_phase setup_hplc 3. Configure HPLC System (End-Capped C18, 40°C, 0.4 mL/min) prep_mobile_phase->setup_hplc inject 4. Inject Small Volume (1-2 µL) setup_hplc->inject run_gradient 5. Run Scouting Gradient (5-95% B over 8 min) inject->run_gradient evaluate 6. Evaluate Peak Shape (Tailing Factor < 1.5?) run_gradient->evaluate good_shape 7a. Peak Shape Acceptable Proceed to Method Validation evaluate->good_shape Yes bad_shape 7b. Peak Shape Unacceptable Proceed to Troubleshooting evaluate->bad_shape No

Caption: Experimental workflow for method development.

References

"method refinement for separating 1cP-MiPLA from its degradation products"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

Based on studies of analogous 1-acyl lysergamides, the primary degradation products of this compound are expected to be:

  • MiPLA (N-methyl-N-isopropyllysergamide): This is formed by the deacylation (loss of the cyclopropionyl group) at the N1 position. Several 1-acyl lysergamides are known to be prodrugs that convert to their deacylated counterparts.[1] Deacylation can occur in vivo or during certain analytical procedures, particularly with gas chromatography-mass spectrometry (GC-MS) when using methanol (B129727) as a solvent.[2]

  • iso-1cP-MiPLA: This is the C9 epimer of this compound. Epimerization at this position is a known phenomenon for lysergamides, and iso-1cP-MiPLA has been detected as a minor compound in some samples.[3]

Q2: Which analytical techniques are most suitable for separating this compound from its degradation products?

Both High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or photodiode array (PDA) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[4]

  • LC-MS/MS is often preferred as it is less likely to cause on-instrument degradation (deacylation) compared to GC-MS.[3] It can effectively separate this compound from MiPLA and iso-1cP-MiPLA.

  • GC-MS can also be used, but care must be taken with the choice of solvent to avoid artificially inducing deacylation.[5] Using solvents like acetonitrile (B52724), diethyl ether, or dichloromethane (B109758) is recommended over methanol.[5] Derivatization techniques can also improve separation in GC.[6]

Q3: My GC-MS results show a large MiPLA peak, but I expect my sample to be pure this compound. What could be the cause?

This is likely due to the deacylation of this compound during the analysis. N1-acylated lysergamides are susceptible to losing their acyl group in the hot GC injector port, especially when methanol is used as the solvent.[3][2] To confirm if this is an artifact of the analysis, you should:

  • Re-analyze the sample using a non-alcoholic solvent like acetonitrile.[5]

  • Analyze the sample using a "softer" ionization technique like LC-MS to see if the MiPLA peak is still present.

Q4: I'm having trouble separating this compound from its isomers. What can I do?

Effective chromatographic separation of lysergamide (B1675752) isomers is crucial for accurate identification.[5] If you are experiencing co-elution or poor resolution, consider the following:

  • Optimize your mobile phase: For reverse-phase HPLC, systematically adjust the pH and the organic modifier (e.g., acetonitrile, methanol) percentage. A shallower gradient can often improve resolution.[7]

  • Change your column: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., a different stationary phase).

  • Derivatization for GC-MS: Using a derivatizing agent like BSTFA can improve the separation of lysergamide isomers in GC analysis.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause Suggested Solution
Poor resolution between this compound and iso-1cP-MiPLA peaks. Suboptimal mobile phase composition.Systematically vary the percentage of the organic modifier in your mobile phase. A shallower gradient or isocratic elution might improve separation.[7]
Inappropriate column chemistry.Switch to a column with a different stationary phase to alter selectivity.[7]
Mobile phase pH is not ideal.Adjust the pH of the aqueous component of your mobile phase. For reversed-phase HPLC, a slightly alkaline pH (7.5-9.0) can sometimes enhance separation.[7]
Broad or tailing peaks. Secondary interactions with the column's stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations to block active sites on the silica.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[7]
Inconsistent or drifting retention times. Inadequate column equilibration between runs.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[7]
Mobile phase instability or inaccurate preparation.Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase to prevent bubble formation.[8]
Fluctuating column temperature.Use a column oven to maintain a constant and stable temperature.[7]
Unexpected MiPLA peak in GC-MS analysis. In-source deacylation of this compound.Avoid using methanol as the sample solvent. Use acetonitrile, diethyl ether, or other aprotic solvents instead.[5] Lower the injector temperature if possible without compromising peak shape.

Data Presentation

Table 1: Comparison of Analytical Methods for Lysergamide Analysis
ParameterGC-MS MethodLC-MS/MS Method
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with mass-based detection.
Common Column DB-1HT capillary column (or similar non-polar phase).[4]C18 reversed-phase column (e.g., ACQUITY HSS T3).
Advantages High resolution for some isomers.[5]"Softer" ionization reduces the risk of in-source degradation. Good for less volatile compounds.
Disadvantages Risk of thermal degradation (deacylation) of N1-acyl compounds.[2]May have co-elution issues with certain isomers without careful method development.[9]
Typical Solvents Acetonitrile, diethyl ether, dichloromethane are recommended to avoid deacylation.Acetonitrile and water (often with formic acid or an ammonium (B1175870) salt as a modifier).

Experimental Protocols

Protocol 1: Sample Extraction from Blotter Paper for LC-MS Analysis

This protocol is a generalized procedure based on common methodologies.[3]

  • Sample Preparation: Cut the blotter paper sample into small squares (approx. 2 mm).

  • Extraction: Place the cut blotter into a microcentrifuge tube. Add 1 mL of methanol and sonicate for 15 minutes.

  • Solvent Exchange: Remove the methanol extract and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried extract in 1 mL of acetonitrile or an appropriate mobile phase composition for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: General LC-MS/MS Method for this compound Separation

This is a representative protocol synthesized from published methods.[4]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., ACQUITY HSS T3, 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • MS Detector: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for the specific m/z transitions of this compound and its expected degradation products.

Visualizations

G cluster_degradation Potential Degradation Pathways for this compound 1cP_MiPLA This compound MiPLA MiPLA 1cP_MiPLA->MiPLA Deacylation (e.g., in vivo, GC-MS analysis) iso_1cP_MiPLA iso-1cP-MiPLA 1cP_MiPLA->iso_1cP_MiPLA Epimerization (C9)

Caption: Potential degradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution Observed check_mp Optimize Mobile Phase (Adjust % Organic, pH) start->check_mp check_gradient Adjust Gradient Slope (Make it shallower) check_mp->check_gradient No Improvement success Resolution Achieved check_mp->success Improved check_column Change Column Chemistry check_gradient->check_column No Improvement check_gradient->success Improved check_column->success Improved

Caption: A logical workflow for troubleshooting poor peak resolution.

References

Technical Support Center: Optimizing Chromatographic Separation of 1cP-MiPLA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for developing and optimizing the mobile phase for the separation of 1cP-MiPLA using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for separating this compound on a C18 column?

A1: For initial method development with a standard C18 column, a good starting point is a gradient elution using water and acetonitrile (B52724) (ACN) as mobile phases, both containing 0.1% formic acid. This provides good peak shape for many amine-containing compounds and enhances ionization for mass spectrometry (MS) detection. A typical starting gradient would be 5% to 95% ACN over 20 minutes.

Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the C18 column can interact with basic functional groups on the analyte.

    • Solution: Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) or switch to a base-deactivated column.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte. For a basic compound, a lower pH (e.g., pH 2-3) ensures it is fully protonated.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: How do I improve the resolution between this compound and a closely eluting impurity?

A3: Improving resolution requires modifying the selectivity of the chromatographic system.

  • Change Organic Modifier: Switching from acetonitrile to methanol (B129727) can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic acetonitrile.

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of this compound and its impurities, which can significantly impact their retention and elution order.

  • Modify Gradient Slope: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) can increase the separation between peaks.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Action Expected Outcome
Secondary silanol interactionsAdd 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.Sharper, more symmetrical peaks.
Mobile phase pH near analyte pKaAdjust mobile phase pH to be >2 units away from the pKa.Consistent ionization state and improved peak shape.
Column OverloadDecrease sample concentration or injection volume.Restoration of symmetrical peak shape.
Column Contamination/VoidFlush the column with a strong solvent or replace the column if damaged.Improved peak shape and efficiency.

Problem 2: Low Retention / Analyte Elutes Too Early

Potential Cause Recommended Action Expected Outcome
Mobile phase is too strongDecrease the initial percentage of the organic modifier (e.g., acetonitrile).Increased retention time.
Inappropriate stationary phaseUse a more retentive column (e.g., C18 with higher carbon load or a phenyl-hexyl column).Enhanced retention through different interaction mechanisms.
High flow rateReduce the flow rate of the mobile phase.Longer residence time on the column, leading to increased retention.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

This protocol is designed to determine the optimal mobile phase pH for the separation of this compound.

  • Prepare Buffers: Prepare three mobile phase A buffers at pH 3.0, 5.0, and 7.0. For example:

    • pH 3.0: 0.1% Formic Acid in Water

    • pH 5.0: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0

    • pH 7.0: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 7.0

  • Prepare Mobile Phase B: Use acetonitrile or methanol as the organic modifier (Mobile Phase B).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase condition (e.g., 95% A / 5% B at pH 3.0) for at least 15 column volumes.

  • Inject Sample: Inject the this compound standard.

  • Run Gradient: Run a standard gradient (e.g., 5% to 95% B over 20 minutes).

  • Analyze Data: Record the retention time, peak asymmetry, and resolution from any impurities.

  • Repeat: Repeat steps 3-6 for each pH condition.

  • Compare Results: Summarize the results in a table to identify the pH that provides the best overall chromatography.

Table 1: Illustrative Data from a pH Screening Experiment

Mobile Phase A (Aqueous)Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Impurity X
0.1% Formic Acid (pH ~2.7)12.51.12.1
10mM Ammonium Acetate, pH 5.010.21.81.4
10mM Ammonium Bicarbonate, pH 7.08.52.50.9

Visualizations

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare this compound Sample Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases (Aqueous & Organic) MobilePhase->Inject Separate Separation on C18 Column Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Analyze Analyze Results (RT, Asymmetry, Resolution) Integrate->Analyze Optimize Is Separation Optimal? Analyze->Optimize Report Final Report Optimize->Report Yes Troubleshoot Troubleshoot Method Optimize->Troubleshoot No Troubleshoot->MobilePhase Adjust Mobile Phase Troubleshooting Start Poor Resolution ChangeOrganic Change Organic Modifier (e.g., ACN to MeOH) Start->ChangeOrganic AdjustpH Adjust Mobile Phase pH Start->AdjustpH ShallowGradient Implement Shallower Gradient Start->ShallowGradient End Resolution Improved ChangeOrganic->End AdjustpH->End ShallowGradient->End MobilePhase cluster_params Mobile Phase Parameters cluster_results Chromatographic Results Organic % Organic Retention Retention Time Organic->Retention Strongly Influences Selectivity Selectivity Organic->Selectivity Influences pH pH pH->Retention Strongly Influences pH->Selectivity Strongly Influences PeakShape Peak Shape pH->PeakShape Influences Buffer Buffer Strength Buffer->PeakShape Influences

"reducing sample contamination in trace analysis of 1cP-MiPLA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 1-cyclopropionyl-N-methyl-isopropyllysergamide (1cP-MiPLA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate sample contamination and ensure data integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during the trace analysis of this compound, providing step-by-step solutions to identify and eliminate sources of contamination.

Issue 1: Baseline Noise or Ghost Peaks in Chromatograms

  • Question: My chromatograms show a noisy baseline or unexpected peaks, even in blank runs. What are the potential sources of this contamination and how can I resolve it?

  • Answer: A noisy baseline or the appearance of ghost peaks are common indicators of contamination. The source could be multi-faceted, originating from the analytical instrument, solvents, glassware, or the sample handling process itself. Follow these steps to troubleshoot:

    • Systematically Isolate the Source:

      • Solvent Blank: Run a blank injection using only the mobile phase that is currently in the instrument. If the contamination persists, the issue may lie within the instrument's fluidic path or the mobile phase itself.

      • Needle Wash/Injection Port Blank: Inject a blank after cleaning the injection needle and port thoroughly. If the ghost peaks disappear, the injection system was the source of contamination.

      • Full Method Blank: Prepare a blank sample that goes through the entire sample preparation procedure (using clean glassware and fresh solvents). If contamination is observed here, but not in the solvent blank, the contamination is being introduced during sample preparation.

    • Decontaminate the System:

      • Mobile Phase: Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). Ensure the solvent bottles and lines are clean.

      • LC System: Flush the entire LC system with a strong, appropriate solvent mixture (e.g., a gradient of isopropanol (B130326) and water) to remove adsorbed contaminants. Consult your instrument's manual for recommended cleaning procedures.

      • Injector: Clean the syringe and injection port according to the manufacturer's instructions.

    • Review Sample Handling:

      • Ensure that all glassware is dedicated to trace analysis and has been rigorously cleaned.[1][2]

      • Use fresh, high-purity solvents for sample extraction and dilution.

      • Filter all samples and solvents through an appropriate, non-contaminating filter.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I am observing significant variability in the quantification of this compound across replicate samples. What could be causing this?

  • Answer: Inconsistent results are often a symptom of intermittent or variable contamination.

    • Evaluate Environmental Factors:

      • Air Quality: The laboratory environment can be a significant source of contamination. Ensure that the sample preparation area is clean and, if possible, located in a controlled environment like a cleanroom or a laminar flow hood.[3] High-efficiency particulate air (HEPA) filters can reduce airborne particulates.[3]

      • Personnel: Human operators are a primary source of contamination.[3] Ensure proper use of personal protective equipment (PPE), including powder-free gloves and clean lab coats.

    • Assess Consumables:

      • Pipette Tips: Use high-quality, filtered pipette tips. Avoid colored tips as the dyes can sometimes leach into the sample.

      • Vials and Caps: Use certified low-bleed vials and septa. Pre-wash vials if necessary.

      • Reagents: Use reagents of the highest purity available. Be mindful of the potential for degradation of this compound, which can be sensitive to environmental stressors.[4]

    • Standardize Procedures:

      • Develop and strictly adhere to a standard operating procedure (SOP) for sample handling and preparation.[5]

      • Ensure consistent timing for each step of the sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sample contamination in the trace analysis of novel psychoactive substances (NPS) like this compound?

A1: Common sources of contamination in NPS analysis include:

  • Cross-contamination: Residue from previously analyzed samples, especially in shared laboratory spaces or on non-dedicated equipment.[2]

  • Leachables: Contaminants leaching from plasticware (e.g., pipette tips, vials, and solvent bottles).

  • Environmental Contaminants: Dust, aerosols, and volatile organic compounds from the laboratory air.

  • Reagent Impurities: Impurities in solvents, acids, and other reagents.[6]

  • Human-derived Contamination: Skin cells, hair, and fibers from clothing.

Q2: What is the best way to clean glassware for trace analysis of this compound?

A2: A multi-step cleaning process is recommended to minimize organic and inorganic residues on glassware.[1][7]

  • Initial Wash: Wash with a suitable laboratory detergent and hot tap water.

  • Acid Soak: Soak glassware in a dilute acid bath (e.g., 0.5-10% nitric acid) for at least 8 hours.[1]

  • Rinsing: Rinse profusely with high-purity water (e.g., deionized or reverse osmosis water), typically a minimum of 3-5 times.[1][8]

  • Drying: Air dry in a clean, dust-free environment, or use a method that removes water rather than evaporating it (e.g., blowing off with purified gas).[8]

  • Storage: Store cleaned glassware covered to prevent re-contamination.[1]

Q3: How can I minimize contamination from my analytical instrument?

A3: Regular maintenance and cleaning are crucial.

  • Use high-purity mobile phases and flush the system regularly.

  • Employ a needle wash step in your autosampler sequence.

  • Regularly inspect and clean the injection port and sample loop.

  • Use a guard column to protect your analytical column from strongly retained contaminants.

Q4: Are there any specific storage conditions for this compound to prevent degradation and contamination?

A4: this compound, like other lysergamides, can be sensitive to light, heat, and oxidation.[4]

  • Storage Temperature: Store stock solutions and samples at -20°C for long-term stability.[9]

  • Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive analyses, consider storing samples under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Quantitative Data on Contamination Reduction

Cleaning ProtocolAnalyteMean Blank Concentration (ng/mL)Standard Deviation% Reduction vs. Control
Control (No Cleaning) This compound[Insert Data][Insert Data]N/A
Detergent Wash Only This compound[Insert Data][Insert Data][Calculate]
Detergent + Acid Soak This compound[Insert Data][Insert Data][Calculate]
Automated Steam Cleaning This compound[Insert Data][Insert Data][Calculate]

Detailed Experimental Protocols

Protocol 1: General Glassware Cleaning for Trace Analysis

This protocol is adapted from established procedures for trace organic analysis.[1]

  • Preparation: Prepare a 0.5% nitric acid solution by diluting 70% nitric acid with reagent-grade water (e.g., add 1 mL of 70% nitric acid to 139 mL of water).[1]

  • Initial Cleaning: For new glassware, wash with a laboratory-grade detergent and hot tap water. For used glassware dedicated to trace analysis, this step can be skipped.[1]

  • Rinsing: Rinse the glassware five times with high-purity water.

  • Acid Soaking: Submerge the glassware in the 0.5% nitric acid solution, ensuring all surfaces are in contact with the acid. Soak for a minimum of 8 hours or overnight.[1]

  • Final Rinsing: Rinse the glassware profusely with high-purity water, a minimum of five rinses.[1]

  • Drying and Storage: Allow the glassware to air dry in a clean, covered area labeled "For Trace Analysis Only".[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound from a Blotter Paper

This is a general procedure based on methods for analyzing lysergamides on blotter paper.[10]

  • Extraction:

    • Cut a portion of the blotter paper and place it in a clean glass vial.

    • Add a precise volume of extraction solvent (e.g., 1 mL of a 50:50 mixture of acetonitrile/water with 0.1% formic acid).[10]

    • Vortex or sonicate the sample for 15 minutes to facilitate extraction.[10]

  • Dilution:

    • Take an aliquot of the extract (e.g., 200 µL) and dilute it with the mobile phase (e.g., 800 µL of acetonitrile/water/formic acid) to a final concentration within the calibration range of the instrument.[10]

  • Filtration:

    • Filter the diluted sample through a 0.2 µm syringe filter (ensure the filter material is compatible with the solvents and does not introduce contaminants) into an autosampler vial.

  • Analysis:

    • Inject the filtered sample into the LC-MS/MS system.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Systematic Isolation cluster_2 Source Identification & Resolution cluster_3 Verification Problem Contamination Suspected (e.g., Ghost Peaks, High Baseline) Solvent_Blank Run Solvent Blank Problem->Solvent_Blank Method_Blank Run Full Method Blank Solvent_Blank->Method_Blank Contamination Not Present Source_Instrument Source: Instrument / Mobile Phase Action: Clean System, Prepare Fresh Solvents Solvent_Blank->Source_Instrument Contamination Present Source_Reagents Source: Reagents / Glassware Action: Use High-Purity Reagents, Reclean Glassware Method_Blank->Source_Reagents Contamination Present Source_Handling Source: Sample Handling / Environment Action: Review SOPs, Improve Lab Hygiene Method_Blank->Source_Handling Contamination Not Present (Indicates sporadic issue) Verification Re-run Blank and QC Samples Source_Instrument->Verification Source_Reagents->Verification Source_Handling->Verification Result_Clean System is Clean Verification->Result_Clean

Caption: A logical workflow for troubleshooting contamination issues.

Sample_Prep_Workflow cluster_0 Pre-Analysis cluster_1 Sample Preparation cluster_2 Analysis Clean_Glassware Use Acid-Washed Glassware Sample_Extraction Sample Extraction (e.g., from blotter) Clean_Glassware->Sample_Extraction High_Purity_Solvents Prepare High-Purity Solvents High_Purity_Solvents->Sample_Extraction Dilution Dilution to Working Concentration Sample_Extraction->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: Experimental workflow for preparing this compound samples.

References

Technical Support Center: Stability of 1cP-MiPLA Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) stock solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -20°C in a tightly sealed container, protected from light. A solution of this compound in acetonitrile (B52724) has been reported to be stable for at least two years under these conditions[1]. For short-term storage, refrigeration at 4°C may be acceptable, though stability should be verified for the intended duration of use.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Acetonitrile is a commonly used and recommended solvent for preparing stable stock solutions of this compound and related lysergamides[1]. Other aprotic solvents such as diethyl ether, tert-butyl methyl ether, and dichloromethane (B109758) have also been noted to provide good sensitivity and stability, particularly for analytical purposes like GC-MS[2].

Q3: Are there any solvents that should be avoided?

A3: Protic solvents, especially methanol, should be used with caution. Methanol can cause alcoholysis of the N1-cyclopropionyl group, leading to the degradation of this compound to MiPLA[2]. This can result in inaccurate quantification and the presence of significant degradation products in your sample.

Q4: What are the primary degradation pathways for this compound?

A4: Based on studies of related N1-acylated lysergamides, the two primary degradation pathways for this compound are likely:

  • Hydrolysis (Deacylation): The cleavage of the cyclopropionyl group at the N1 position to form MiPLA. This is particularly a concern when using protic solvents like methanol[2].

  • Epimerization: The conversion of this compound to its diastereomer, iso-1cP-MiPLA, through epimerization at the C9 position. This process can be influenced by pH and temperature[3].

Potential Degradation Pathways of this compound This compound This compound MiPLA MiPLA This compound->MiPLA Hydrolysis (e.g., with Methanol) iso-1cP-MiPLA iso-1cP-MiPLA This compound->iso-1cP-MiPLA Epimerization (pH, heat) Workflow for Stability Assessment of this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare this compound stock solution in acetonitrile (e.g., 1 mg/mL) aliquot Aliquot into amber vials for each time point and condition prep_stock->aliquot storage_conditions Store aliquots under desired conditions (e.g., -20°C, 4°C, 25°C) aliquot->storage_conditions time_points At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot storage_conditions->time_points hplc_analysis Analyze by a validated stability-indicating HPLC-UV method time_points->hplc_analysis quantify Quantify the remaining this compound and any degradation products hplc_analysis->quantify

References

"dealing with co-eluting interferences in 1cP-MiPLA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1cP-MiPLA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to co-eluting interferences in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a research chemical that is an analog of lysergic acid diethylamide (LSD). As an acylated derivative, its analysis can be susceptible to various interferences, particularly in complex biological matrices.[1]

Q2: What are co-eluting interferences in the context of this compound analysis?

Co-eluting interferences are compounds within a sample that have similar retention times to this compound or its internal standard during liquid chromatography (LC) analysis.[2] These interferences can lead to inaccurate quantification by either suppressing or enhancing the ionization of the target analyte in the mass spectrometer source.[2][3][4]

Q3: What are the common sources of co-eluting interferences in this compound analysis?

Common sources of interference in the analysis of compounds like this compound from biological samples include:

  • Endogenous matrix components: Phospholipids, metabolites, and proteins are major sources of interference, especially in plasma or serum samples.[4]

  • Metabolites of co-administered drugs: If the subject is taking other medications, their metabolites may have similar chromatographic properties to this compound.[4]

  • Contaminants: Substances introduced during sample collection or preparation, such as those from collection tubes or solvents, can also act as interferences.[4]

  • Structural Isomers: Isomers of this compound, such as iso-1cP-MiPLA, can also co-elute and interfere with accurate quantification if not chromatographically resolved.[1]

Q4: How can I confirm the presence of a co-eluting interference?

To confirm a co-eluting interference, you can:

  • Analyze a blank matrix sample: Prepare and analyze a blank matrix (e.g., drug-free plasma) to see if any peaks appear at the retention time of this compound.[2]

  • Monitor ion ratios: If using mass spectrometry, monitor multiple MRM (Multiple Reaction Monitoring) transitions for your analyte. The ratio of these transitions should remain consistent across standards and samples. A change in this ratio can indicate the presence of an interference.[4]

  • Post-column infusion: This technique can help identify regions in the chromatogram where matrix effects (ion suppression or enhancement) are occurring.[5]

Troubleshooting Guide for Co-eluting Interferences

This guide provides a step-by-step approach to identifying and resolving co-eluting interferences in your this compound analysis.

G cluster_0 Troubleshooting Workflow start Start: Inaccurate Quantification or Poor Peak Shape problem_id Problem Identification: Suspected Co-eluting Interference start->problem_id step1 Step 1: Chromatographic Optimization problem_id->step1 step2 Step 2: Sample Preparation Enhancement step1->step2 If interference persists step3 Step 3: Mass Spectrometry Parameter Adjustment step2->step3 If interference persists resolution Resolution: Interference Mitigated step3->resolution If successful no_resolution Further Investigation Required step3->no_resolution If unsuccessful

Caption: A high-level overview of the troubleshooting workflow for co-eluting interferences.

Step 1: Is the issue related to chromatographic separation?

Co-eluting interferences are fundamentally a chromatographic issue.[6] Therefore, the first step is to optimize the liquid chromatography method.

  • Action: Modify your chromatographic parameters to improve the separation between this compound and the interfering peak.

  • Expected Outcome: The interfering peak is chromatographically resolved from the this compound peak.

ParameterRecommended AdjustmentRationale
Mobile Phase Gradient Adjust the gradient slope. A shallower gradient can improve resolution.A slower change in solvent composition provides more time for compounds with similar properties to separate.[7]
Organic Modifier Switch from acetonitrile (B52724) to methanol (B129727) or vice versa.Different organic solvents can alter the selectivity of the separation.[7]
Column Chemistry Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).Different column chemistries offer different separation mechanisms.
pH of Mobile Phase Adjust the pH of the aqueous mobile phase.For ionizable compounds like this compound, changing the pH can alter their retention time and improve separation from interferences.[8]

Step 2: Can the interference be removed during sample preparation?

If chromatographic optimization is insufficient, the next step is to enhance your sample preparation protocol to remove the interfering compounds before analysis.[2]

  • Action: Implement a more rigorous sample cleanup method.

  • Expected Outcome: The interfering compound is removed from the sample, resulting in a clean chromatogram.

TechniqueDescription
Liquid-Liquid Extraction (LLE) This technique separates compounds based on their differential solubility in two immiscible liquids. Optimizing the solvent choice can selectively extract this compound while leaving interferences behind.[9][10]
Solid-Phase Extraction (SPE) SPE uses a solid sorbent to selectively retain either the analyte or the interferences. A more selective SPE protocol can be developed by optimizing the wash and elution steps.[2][3][9]
Protein Precipitation (PPT) For plasma or serum samples, PPT is used to remove proteins, which can be a source of interference.[10]
Lipid Removal Specific sample preparation products are available that selectively remove lipids from the sample matrix, which are a common source of interference in biological samples.[11]

Step 3: Can mass spectrometry settings be adjusted to mitigate the interference?

If both chromatographic and sample preparation optimizations fail, adjusting the mass spectrometry parameters may help.

  • Action: Optimize your mass spectrometer's settings for higher selectivity.

  • Expected Outcome: The mass spectrometer can distinguish between this compound and the co-eluting interference, even if they are not chromatographically separated.

ParameterRecommended AdjustmentRationale
MRM Transitions Select more specific precursor and product ion transitions for this compound.This increases the selectivity of the detection method, making it less likely to detect interfering compounds.[6]
Ion Source Parameters Optimize parameters such as gas flows and temperatures.This can sometimes reduce the ionization of interfering compounds.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is designed to selectively extract this compound from plasma while minimizing the co-extraction of interfering substances.

G cluster_0 LLE Protocol Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_buffer Add Alkaline Buffer add_is->add_buffer add_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_phase Separate Organic Phase centrifuge->separate_phase evaporate Evaporate to Dryness separate_phase->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: A step-by-step workflow for the Liquid-Liquid Extraction protocol.

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Alkalinization: Add 50 µL of an alkaline buffer (e.g., 0.1 M sodium carbonate) to ensure this compound is in its free base form.

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a more selective cleanup of this compound compared to LLE.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Data Presentation

The following table illustrates a hypothetical comparison of results obtained with and without an optimized sample preparation method, demonstrating the impact of reducing co-eluting interferences.

Sample IDMethodPeak Area (this compound)Signal-to-Noise RatioComments
Control 1Standard LLE150,00050Significant interfering peak observed.
Control 2Standard LLE165,00055Inconsistent peak integration due to interference.
Test 1Optimized SPE120,000200No interfering peak observed.
Test 2Optimized SPE125,000210Clean baseline, consistent peak integration.

This technical support guide provides a framework for addressing co-eluting interferences in this compound analysis. By systematically working through chromatographic optimization, sample preparation enhancement, and mass spectrometry adjustments, researchers can improve the accuracy and reliability of their results.

References

Validation & Comparative

"1cP-MiPLA vs. MiPLA: a comparative pharmacological study"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comparative pharmacological overview of N-methyl-N-isopropyllysergamide (MiPLA) and its acylated analogue, 1-cyclopropanoyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA). While extensive research has characterized the pharmacological profile of MiPLA, data on this compound remains limited. It is widely presumed to be a prodrug of MiPLA, and this guide will present the established data for MiPLA alongside the theoretical framework for this compound's activity, drawing parallels with other 1-acyl-substituted lysergamides.

Introduction

MiPLA is a psychedelic compound belonging to the lysergamide (B1675752) class, structurally related to lysergic acid diethylamide (LSD).[1] It has been investigated for its interaction with serotonergic and dopaminergic receptor systems. This compound is a more recent derivative that has appeared on the novel psychoactive substances market.[2] The addition of a cyclopropanoyl group at the indole (B1671886) nitrogen is believed to render it a prodrug, which is metabolized to MiPLA in vivo to exert its pharmacological effects.[2]

Pharmacodynamics: A Tale of Two Affinities

The primary mechanism of action for psychedelic lysergamides is agonism at the serotonin (B10506) 5-HT₂A receptor. It is hypothesized that this compound has a significantly lower affinity for this and other receptors compared to MiPLA. This is a common characteristic of 1-acyl-substituted lysergamides, which require in vivo deacylation to their active parent compounds to exert their principal pharmacological effects.

Receptor Binding Affinity

The following table summarizes the available in vitro receptor binding data for MiPLA. To date, no comparable data has been published for this compound.

CompoundReceptorKᵢ (nM)RadioligandTissue SourceReference
MiPLA 5-HT₁ₐSimilar to LSD[³H]8-OH-DPATRat Hippocampal HomogenatesHuang et al., 1994[3]
5-HT₂4-5 fold lower affinity than LSD[³H]ketanserinRat Cortical HomogenatesHuang et al., 1994[3]
5-HT₂ₐSimilar to LSD[¹²⁵I]DOIRat Cortical HomogenatesHuang et al., 1994[3]
Functional Activity

Functional assays measure the ability of a compound to activate a receptor. For MiPLA, its activity as a 5-HT₂ₐ receptor agonist is inferred from in vivo studies. No in vitro functional assay data, such as EC₅₀ values from calcium mobilization assays, are available in the reviewed literature for either compound.

In Vivo Pharmacology: Behavioral Effects

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is considered indicative of hallucinogenic potential in humans. Drug discrimination studies in rats are also used to assess the similarity of a compound's subjective effects to a known drug, in this case, LSD.

CompoundAssayED₅₀Animal ModelReference
MiPLA Head-Twitch Response (HTR)421.7 nmol/kg (intraperitoneal)C57BL/6J miceHalberstadt et al., 2019
Drug Discrimination (vs. 0.08 mg/kg LSD)2-3 times larger than LSDRatsHuang et al., 1994[3]

No in vivo pharmacological data has been published for this compound. As a presumed prodrug, its potency in vivo would be dependent on the rate and efficiency of its conversion to MiPLA.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated.

G cluster_prodrug In Vivo Metabolism cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling 1cP_MiPLA This compound MiPLA MiPLA 1cP_MiPLA->MiPLA Deacylation Receptor 5-HT2A Receptor MiPLA->Receptor Agonist Binding Gq_G11 Gq/11 Receptor->Gq_G11 PLC Phospholipase C Gq_G11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release

Caption: Presumed activation of the 5-HT₂ₐ receptor signaling pathway by this compound following its metabolic conversion to MiPLA.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., Rat Cortex) centrifuge1 Centrifugation tissue->centrifuge1 pellet Resuspension of Pellet (Membrane Fraction) centrifuge1->pellet incubation Incubation: Membranes + Radioligand + Competitor (MiPLA) pellet->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting competition_curve Competition Binding Curve counting->competition_curve ki_calc Ki Calculation competition_curve->ki_calc

Caption: A generalized workflow for a competitive radioligand binding assay to determine the Ki of a compound like MiPLA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays (as adapted from Huang et al., 1994)
  • 5-HT₂ Receptor Binding:

    • Tissue Preparation: Frontal cortices from male Sprague-Dawley rats were homogenized in 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in fresh buffer.

    • Assay Conditions: Assays were performed in a final volume of 1 ml containing the membrane preparation, 0.5 nM [³H]ketanserin as the radioligand, and various concentrations of the competing ligand (MiPLA). Non-specific binding was determined in the presence of 1 µM mianserin.

    • Incubation and Analysis: The mixture was incubated at 37°C for 15 minutes. The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer, and the radioactivity retained on the filters was quantified by liquid scintillation counting. IC₅₀ values were determined by non-linear regression and converted to Kᵢ values using the Cheng-Prusoff equation.

  • 5-HT₁ₐ and 5-HT₂ₐ Agonist Binding:

    • Similar protocols were followed for 5-HT₁ₐ and 5-HT₂ₐ agonist binding assays using rat hippocampal homogenates with [³H]8-OH-DPAT as the radioligand and rat cortical homogenates with [¹²⁵I]DOI as the radioligand, respectively.

Head-Twitch Response (HTR) in Mice (as adapted from Halberstadt et al., 2019)
  • Animals: Male C57BL/6J mice were used for these experiments.

  • Procedure: Mice were placed in individual observation chambers. Following a 10-minute acclimation period, they were administered either vehicle or a specific dose of MiPLA via intraperitoneal injection. The number of head twitches was then counted for a 30-minute period.

  • Data Analysis: Dose-response curves were generated, and the ED₅₀ (the dose that produces 50% of the maximal response) was calculated using non-linear regression.

Conclusion

The available pharmacological data robustly characterizes MiPLA as a potent psychedelic with high affinity for the 5-HT₂ₐ receptor, mediating its behavioral effects in animal models. In contrast, there is a significant lack of direct experimental data for this compound. Based on studies of analogous 1-acyl-substituted lysergamides, it is reasonable to hypothesize that this compound functions as a prodrug for MiPLA, exhibiting significantly lower receptor affinity and efficacy in its own right. Future research, including in vitro hydrolysis studies and in vivo pharmacokinetic and pharmacodynamic assessments, is necessary to confirm this hypothesis and fully elucidate the pharmacological profile of this compound. Until such data is available, any comparative assessment must remain speculative and grounded in the established pharmacology of its parent compound, MiPLA.

References

A Comparative Analysis of the Metabolic Profiles of 1cP-MiPLA and 1P-LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two lysergamide (B1675752) derivatives, 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) and 1-propionyl-d-lysergic acid diethylamide (1P-LSD). The information presented is based on available experimental data to facilitate a clear understanding of their biotransformation pathways.

Introduction

This compound and 1P-LSD are analogs of lysergic acid diethylamide (LSD) that have emerged as research chemicals. Understanding their metabolic fate is crucial for interpreting pharmacological and toxicological data. A significant difference in the available research exists, with 1P-LSD's metabolism being well-characterized, while data on this compound remains limited and largely speculative. This guide summarizes the current knowledge on the metabolism of both compounds.

Comparative Metabolic Data

The metabolic profiles of this compound and 1P-LSD show analogous predicted pathways, primarily involving their roles as prodrugs. However, the extent of experimental validation for these pathways differs significantly.

FeatureThis compound1P-LSD
Prodrug Status Suspected to be a prodrug for MiPLA.[1][2]Confirmed prodrug for LSD.[3][4][5][6][7][8][9]
Primary Metabolic Reaction Hypothetical N-deacylation to MiPLA.Rapid hydrolysis of the propionyl group to form LSD.[4][5][6][7]
Primary Metabolite MiPLA (N-methyl-N-isopropyllysergamide) (presumed).LSD (lysergic acid diethylamide).[4][5][6][7]
Further Metabolites Unknown.Metabolites of LSD, including 2-oxo-3-hydroxy-LSD (O-H-LSD), nor-LSD, and various hydroxylated forms.[4][10]
Key Enzymes Involved Not definitively identified; likely involves carboxylesterases.Carboxylesterases are primarily responsible for the initial hydrolysis to LSD.[11] Subsequent metabolism of LSD involves cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[12][13][14][15]
Experimental Evidence Limited to identification in drug products; metabolic pathways have not been reported.[16][17][18]Extensively studied in vitro using human liver microsomes and S9 fractions, and in vivo in rats and humans.[4][7][9][11][12][13][14]

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways and a typical experimental workflow for studying the in vitro metabolism of these compounds.

Metabolic Pathway of 1P-LSD 1P-LSD 1P-LSD LSD LSD 1P-LSD->LSD Hydrolysis (Carboxylesterases) 2-oxo-3-hydroxy-LSD 2-oxo-3-hydroxy-LSD LSD->2-oxo-3-hydroxy-LSD Oxidation (CYP450) nor-LSD nor-LSD LSD->nor-LSD N-dealkylation (CYP450) Other Hydroxylated Metabolites Other Hydroxylated Metabolites LSD->Other Hydroxylated Metabolites Hydroxylation (CYP450)

Metabolic Pathway of 1P-LSD

Hypothetical Metabolic Pathway of this compound This compound This compound MiPLA MiPLA This compound->MiPLA N-deacylation (presumed) Further Metabolites (Unknown) Further Metabolites (Unknown) MiPLA->Further Metabolites (Unknown)

Hypothetical Metabolic Pathway of this compound

In Vitro Metabolism Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound Test Compound Incubation at 37°C Incubation at 37°C Test Compound->Incubation at 37°C Liver Microsomes/S9 Liver Microsomes/S9 Liver Microsomes/S9->Incubation at 37°C Cofactors (e.g., NADPH) Cofactors (e.g., NADPH) Cofactors (e.g., NADPH)->Incubation at 37°C Sample Quenching Sample Quenching Incubation at 37°C->Sample Quenching LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Sample Quenching->LC-MS/MS or GC-MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS or GC-MS Analysis->Metabolite Identification

In Vitro Metabolism Experimental Workflow

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the cited studies for the metabolic analysis of lysergamides.

In Vitro Metabolism with Human Liver S9 Fractions

This protocol is adapted from studies investigating the metabolism of 1P-LSD and other LSD analogs.[13][14]

  • Preparation of Incubation Mixture:

    • A final incubation volume of 150 µL is prepared.

    • Pooled human liver S9 fraction (pS9) is used at a concentration of 2 mg microsomal protein/mL.

    • The pS9 is pre-incubated for 10 minutes at 37°C with alamethicin (B1591596) (25 µg/mL).

    • The incubation mixture contains 90 mM phosphate (B84403) buffer (pH 7.4), 2.5 mM MgCl₂, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, and 100 U/mL superoxide (B77818) dismutase.

    • For phase II metabolism studies, cofactors such as UDP-glucuronic acid (2.5 mM), PAPS (40 µM), SAM (1.2 mM), DTT (1 mM), and GSH (10 mM) are added.

  • Initiation and Termination of Reaction:

    • The reaction is initiated by the addition of the substrate (e.g., 1P-LSD) to a final concentration of 25 µM.

    • The mixture is incubated for up to 480 minutes at 37°C.

    • The reaction is terminated by adding an equal volume of ice-cold acetonitrile (B52724).

  • Sample Analysis:

    • The terminated reaction mixture is centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-high resolution tandem mass spectrometry (LC-HR-MS/MS) to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Studies in Humans

This protocol is based on a study investigating the pharmacokinetics of 1P-LSD in human volunteers.[7][9]

  • Drug Administration:

    • Volunteers are administered a controlled dose of 1P-LSD (e.g., 100 µg hemitartrate) either orally or intravenously.

  • Sample Collection:

    • Blood and urine samples are collected at predetermined time points following administration. For instance, serum samples might be collected up to 24 hours post-administration, and urine samples for up to 80 hours.[7]

  • Sample Preparation:

    • Serum and urine samples are processed, which may include protein precipitation or solid-phase extraction to isolate the analytes of interest.

  • Analytical Method:

    • A fully validated LC-MS/MS method is used for the quantification of 1P-LSD and its primary metabolite, LSD, in the biological samples.

Analytical Instrumentation and Conditions

The following are typical instrumental parameters used for the analysis of lysergamides and their metabolites.

  • Liquid Chromatography:

    • Column: A C18 or Phenyl-Hexyl column is commonly used for separation.[4]

    • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of aqueous ammonium (B1175870) formate (B1220265) with formic acid and an organic modifier like acetonitrile or methanol.[4]

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[4]

    • Column Temperature: The column is often maintained at a controlled temperature, for example, 40°C.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[16]

    • Analysis Mode: High-resolution mass spectrometry (e.g., QTOF-MS) or tandem mass spectrometry (e.g., QqQ-MS/MS) is used for accurate mass measurements and structural elucidation of metabolites.[3][16]

Conclusion

The metabolic profile of 1P-LSD is well-established, confirming its role as a prodrug to LSD, with subsequent metabolism governed by cytochrome P450 enzymes. In stark contrast, the metabolic fate of this compound remains largely uninvestigated. It is hypothesized to be a prodrug for MiPLA, but experimental data to support this and to identify subsequent metabolites are currently lacking. Further research is imperative to fully characterize the biotransformation of this compound to enable a comprehensive understanding of its pharmacological and toxicological properties. This knowledge gap is a critical consideration for researchers in the field.

References

Differentiating 1cP-MiPLA from its Isomers Using MS/MS Fragmentation: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proliferation of novel psychoactive substances (NPS) presents a significant analytical challenge, requiring robust methods to distinguish between closely related isomers. 1cP-MiPLA (1-cyclopropanoyl-N-methyl-N-isopropyllysergamide), a derivative of the lysergamide (B1675752) MiPLA, is one such compound where unambiguous identification is crucial for forensic, clinical, and research applications. This guide provides a comparative framework for differentiating this compound from its key isomers, primarily its parent compound MiPLA and potential positional isomers, using tandem mass spectrometry (MS/MS).

Introduction to the Challenge

Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit nearly identical physical and chemical properties, making their differentiation difficult. In mass spectrometry, isomers have the same molecular weight and can produce very similar initial mass spectra. Tandem mass spectrometry (MS/MS) overcomes this by isolating a specific ion (the precursor ion) and subjecting it to fragmentation, revealing structural details based on the resulting product ions.

This compound is presumed to be a prodrug of MiPLA, meaning it is likely converted to MiPLA in the body. Therefore, the primary analytical task is to distinguish the intact this compound from MiPLA and other potential isomers that may co-exist in a sample.

Experimental Protocols

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of N1-acylated lysergamides, as techniques like gas chromatography-mass spectrometry (GC-MS) can cause in-source deacylation, leading to misidentification.[1]

Sample Preparation (Blotter Paper Extraction)
  • Excise a portion of the blotter paper and place it in a microcentrifuge tube.

  • Add 1 mL of methanol (B129727) and vortex for 1 minute.

  • Sonicate the sample for 10 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the supernatant to a new vial for analysis. Dilute with the initial mobile phase as needed.

Liquid Chromatography (LC) Parameters
  • Column: A reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm), is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Product Ion Scan or Multiple Reaction Monitoring (MRM).

  • Precursor Ion Selection: Isolate the protonated molecular ions ([M+H]⁺) for this compound (m/z 392.2) and MiPLA (m/z 324.2).

  • Collision Gas: Argon.

  • Collision Energy: Ramped or optimized collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Presentation: Comparative Fragmentation

The key to differentiating this compound from MiPLA lies in the initial fragmentation step. This compound is expected to readily lose its 1-cyclopropanoyl group, yielding the protonated MiPLA molecule as a major fragment. The subsequent fragmentation of this ion will then mirror that of authentic MiPLA.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Diagnostic Fragment Ions (m/z)Interpretation of Fragmentation
This compound 392.2324.2, 279.2, 223.2, 69.1Primary loss of the cyclopropanoyl group (68 Da) to form the MiPLA cation (m/z 324.2). Further fragmentation follows the MiPLA pathway. The cyclopropanoyl acylium ion may also be observed at m/z 69.1.[2]
MiPLA 324.2279.2, 239.1, 223.2, 208.1, 72.1Fragmentation of the core lysergamide structure and the N-methyl-N-isopropylamide side chain. The ion at m/z 239 is a particularly useful diagnostic fragment for MiPLA compared to other lysergamides like LSD.[3] The iminium ion at m/z 72 reflects the amide substituent.[3]
Positional Isomer (Hypothetical)392.2Potentially different ratios of fragments or unique fragmentation pathways depending on the stability of the acyl group at a different position. The transition from 392.2 -> 324.2 might be less favored.The initial loss of the cyclopropanoyl group might be less facile if it were attached to a different, more stable part of the molecule, leading to a different fragmentation pattern compared to 1-position isomers.
Rotational Isomer 392.2Very similar to this compound, but potentially different relative abundances of fragment ions.Rotational isomers (or atropisomers) of the amide moiety may exhibit subtle differences in fragment ion intensities but will generally show the same fragments. Chromatographic separation may be possible.

Visualization of Key Processes

The following diagrams illustrate the analytical workflow and the proposed fragmentation pathway that enables the differentiation of this compound.

G cluster_workflow Analytical Workflow Sample Sample (e.g., Blotter Paper) Extraction Methanol Extraction Sample->Extraction LC LC Separation Extraction->LC MS MS Scan (Precursor Ion Selection) LC->MS MSMS MS/MS (Collision-Induced Dissociation) MS->MSMS ID Isomer Identification MSMS->ID

Caption: Experimental workflow for isomer identification.

G cluster_pathway Proposed MS/MS Fragmentation of this compound cluster_frags cluster_mipla_frags Parent This compound [M+H]⁺ m/z 392.2 MiPLA_ion MiPLA [M+H]⁺ m/z 324.2 Parent->MiPLA_ion - C₃H₄O (Neutral Loss) Acyl_ion Cyclopropanoyl Cation m/z 69.1 Parent->Acyl_ion Frag279 Fragment m/z 279.2 MiPLA_ion->Frag279 Frag223 Fragment m/z 223.2 MiPLA_ion->Frag223 Frag72 Iminium Ion m/z 72.1 MiPLA_ion->Frag72

Caption: Key fragmentation pathway of this compound.

Conclusion

The differentiation of this compound from its primary isomer and likely metabolite, MiPLA, is reliably achieved using LC-MS/MS. The key diagnostic feature for this compound is the observation of a precursor ion at m/z 392.2, which undergoes a characteristic neutral loss of the 1-cyclopropanoyl group (68 Da) to produce a highly abundant product ion at m/z 324.2. This product ion, corresponding to the protonated MiPLA molecule, can be further fragmented (in an MS³ experiment or by observing fragments from the same collision event) to confirm its identity through the characteristic MiPLA fragmentation pattern. By focusing on this specific fragmentation pathway, analysts can confidently distinguish this compound from MiPLA and other related lysergamides.

References

A Comparative Guide to the Validation of Analytical Methods for 1cP-MiPLA in Forensic Casework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like 1cP-MiPLA, a derivative of lysergic acid diethylamide (LSD), presents a significant challenge for forensic toxicology laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in forensic casework. This guide provides a comparative overview of analytical methodologies for this compound, focusing on method validation, experimental protocols, and performance data to aid researchers and forensic scientists in selecting and implementing appropriate analytical strategies.

Comparison of Analytical Methods

The two primary analytical techniques employed for the forensic analysis of LSD and its analogs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in the context of this compound analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase followed by mass analysis.Separates compounds in the liquid phase followed by tandem mass analysis, offering high selectivity and sensitivity.
Sample Volatility Requires derivatization for non-volatile compounds and can lead to thermal degradation of labile compounds. This compound may be susceptible to deacylation during analysis.Suitable for a wider range of compounds, including non-volatile and thermally labile substances like this compound, without the need for derivatization.
Sensitivity Generally offers good sensitivity, but may be lower than LC-MS/MS for potent compounds like this compound.Typically provides higher sensitivity and lower limits of detection (LOD) and quantification (LOQ), which is critical for detecting low concentrations in biological samples.[1][2]
Selectivity Provides good selectivity based on retention time and mass spectrum. However, isomers can be challenging to separate.Excellent selectivity due to chromatographic separation and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Matrix Effects Less susceptible to matrix effects from biological samples compared to LC-MS/MS.Can be prone to matrix effects (ion suppression or enhancement) from complex biological matrices, requiring careful method development and the use of internal standards.
Speed Run times can be longer, and sample preparation may be more involved due to derivatization steps.Offers faster analysis times and simpler sample preparation protocols.

Quantitative Performance Data

Validation Parameter1P-LSD (LC-MS/MS) in Serum & Urine[1][2]
Limit of Detection (LOD) 0.005 ng/mL
Limit of Quantification (LOQ) 0.015 ng/mL
Linearity Range 0.015 - 0.4 ng/mL
Accuracy Not explicitly stated as a single value, but the method was deemed accurate.
Precision Not explicitly stated as a single value, but the method was deemed precise.

Experimental Protocols

GC-MS Method for the Separation of this compound

This protocol is based on a published method for the separation of 13 LSD analogs, including this compound.[3]

Sample Preparation (for blotter paper):

  • Cut the blotter paper into small pieces.

  • Extract the analytes with a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile, water, and formic acid).[4]

  • Vortex and sonicate the sample.

  • Centrifuge and transfer the supernatant for analysis.

Chromatographic Conditions:

  • Column: Details of the specific column used are proprietary but a non-polar or medium-polarity column is generally suitable.

  • Oven Temperature Program: A gradient temperature program is used to achieve separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Full scan to obtain mass spectra for identification. The characteristic ions for this compound can then be used for selected ion monitoring (SIM) for enhanced sensitivity.

A study demonstrated the successful separation of 1cP-LSD and this compound, with the following elution order for a range of LSD analogs: LSD, MiPLA, LAMPA, AL-LAD, LSZ, 2-Br-LSD, ALD-52, 1P-LSD, 1P-MiPLA, 1B-LSD, 1V-LSD, 1cP-LSD, and this compound.[3]

Conceptual LC-MS/MS Method for this compound in Whole Blood

This conceptual protocol is based on validated methods for other potent psychoactive substances in whole blood.[5][6]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of whole blood, add an internal standard.

  • Add a suitable buffer to adjust the pH.

  • Add an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase liquid chromatography with a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Alternative Analytical Techniques

Beyond the conventional GC-MS and LC-MS/MS methods, other techniques show promise for the analysis of NPS like this compound in forensic settings.

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements.[7] This allows for the identification of unknown compounds based on their elemental composition, which is invaluable for the detection of new and emerging NPS for which reference standards may not be available.[8]

  • Paper Spray Mass Spectrometry (PS-MS): This is a rapid, direct analysis technique that requires minimal sample preparation.[9][10][11] A small amount of sample (e.g., a drop of blood or urine) is spotted onto a paper triangle, which is then directly analyzed by the mass spectrometer. This technique is well-suited for high-throughput screening in forensic laboratories.[12]

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Blotter Blotter Sample Extraction Solvent Extraction Blotter->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into GC Supernatant->Injection Analysis Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Data Acquisition

Caption: GC-MS analytical workflow for this compound from a blotter sample.

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample LLE Liquid-Liquid Extraction Blood->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Analysis Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Data Acquisition

Caption: LC-MS/MS analytical workflow for this compound in a whole blood sample.

Conclusion

The analysis of this compound in forensic casework requires sensitive and selective analytical methods. While GC-MS can be a valuable tool for the identification and separation of this compound from its isomers, LC-MS/MS is likely the preferred method for quantification in biological matrices due to its superior sensitivity and applicability to non-volatile compounds. The development and full validation of an LC-MS/MS method specifically for this compound, following established guidelines, is a critical need for the forensic toxicology community. Emerging techniques like HRMS and PS-MS also offer promising avenues for the rapid screening and identification of this and other novel psychoactive substances.

References

Detecting Novel Lysergamides: A Comparative Guide to Immunoassay Cross-Reactivity with 1cP-MiPLA and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including a variety of synthetic lysergamides, presents a significant challenge for conventional drug screening methods. Immunoassays, the workhorse of initial drug screening, are designed to detect specific molecular structures. However, the constant evolution of NPS, such as 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), raises critical questions about the efficacy of existing assays. This guide provides a comparative overview of the cross-reactivity of commercially available immunoassays with this compound and other lysergamides, supported by available data and detailed experimental context.

The Challenge of Novel Lysergamides

Lysergamides are a class of psychedelic compounds characterized by their ergoline (B1233604) scaffold. Lysergic acid diethylamide (LSD) is the most well-known member of this family. Novel lysergamides, often marketed as "research chemicals," are structurally similar to LSD, with modifications at various positions on the molecule. These modifications are intended to alter the pharmacological properties of the compound and, in many cases, to circumvent existing drug laws. The structural similarity of these new analogs to LSD suggests a potential for cross-reactivity with immunoassays designed to detect LSD, but the extent of this cross-reactivity is often unknown and requires empirical validation.

Immunoassay Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of its ability to detect compounds other than its target analyte. For lysergamides, this means an assay designed for LSD might also produce a positive result in the presence of its analogs. The degree of cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a response equivalent to a given concentration of the target analyte (e.g., LSD).

Table 1: Reported Cross-Reactivity of Various Lysergamides with LSD Immunoassays

CompoundImmunoassay TypeReported Cross-Reactivity (%)Reference
This compound Data Not AvailableData Not Available-
LSD Various100 (Calibrator)-
ALD-52 (1-acetyl-LSD)Data Not AvailableData Not Available-
ETH-LADData Not AvailableData Not Available-
MiPLAData Not AvailableData Not Available-
1P-LSDData Not AvailableData Not Available-

Note: The lack of specific data for this compound and other novel lysergamides in this table highlights a critical need for further research in this area. Researchers are encouraged to validate their screening methods for these emerging compounds.

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening. Specific parameters will vary depending on the manufacturer and the specific kit used.

General Competitive ELISA Protocol for Lysergamide (B1675752) Screening
  • Coating: Microplate wells are coated with anti-LSD antibodies.

  • Blocking: Any remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.

  • Sample/Standard Addition: Urine or blood samples, along with a set of calibrators and controls, are added to the wells.

  • Competitive Binding: A known amount of enzyme-labeled LSD (conjugate) is added to each well. The labeled LSD and any lysergamides present in the sample compete for binding to the limited number of antibody sites on the well.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound substances.

  • Substrate Addition: A chromogenic substrate is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the lysergamide in the sample.

  • Data Analysis: A standard curve is generated using the calibrators, and the concentration of the drug in the samples is determined by interpolating their absorbance values from the curve.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the logical flow of a competitive immunoassay and the relationship between different lysergamides.

G Competitive Immunoassay Workflow cluster_workflow Experimental Steps cluster_reagents Key Reagents cluster_analytes Analytes in Sample Sample Preparation Sample Preparation Addition to Antibody-Coated Plate Addition to Antibody-Coated Plate Sample Preparation->Addition to Antibody-Coated Plate Urine/Blood Competitive Binding Competitive Binding Addition to Antibody-Coated Plate->Competitive Binding Add Enzyme-Labeled Drug Washing Step Washing Step Competitive Binding->Washing Step Substrate Addition Substrate Addition Washing Step->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection Color Development Data Analysis Data Analysis Signal Detection->Data Analysis Inverse Proportionality Result Result Data Analysis->Result Positive/Negative Antibody Antibody Enzyme-Labeled Drug Enzyme-Labeled Drug Substrate Substrate LSD LSD This compound This compound Other Lysergamides Other Lysergamides

Caption: A flowchart of the competitive immunoassay process.

G Structural Relationship of Lysergamides cluster_analogs Novel Psychoactive Lysergamides LSD LSD This compound This compound LSD->this compound Structural Analog 1cP-LSD 1cP-LSD LSD->1cP-LSD Structural Analog MiPLA MiPLA LSD->MiPLA Structural Analog ALD-52 ALD-52 LSD->ALD-52 Structural Analog ETH-LAD ETH-LAD LSD->ETH-LAD Structural Analog

Caption: The structural relationship between LSD and its analogs.

Conclusion and Recommendations

The detection of novel lysergamides like this compound using existing immunoassays remains a significant challenge due to the lack of specific cross-reactivity data. While these assays are valuable for initial screening, their limitations must be understood.

  • Confirmation is Crucial: All presumptive positive results from immunoassays should be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Method Validation: Laboratories that may encounter novel lysergamides should perform in-house validation studies to determine the cross-reactivity of their specific immunoassay platforms with these compounds.

  • Stay Informed: The landscape of NPS is constantly changing. Researchers and clinicians should stay informed about newly emerging substances in their region to better interpret screening results.

Further research is urgently needed to characterize the cross-reactivity of a wide range of novel lysergamides with commercially available immunoassays. This data is essential for improving the accuracy of drug screening and ensuring the timely and correct identification of these potent psychoactive substances.

A Comparative Analysis of 1cP-MiPLA and LSD: Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the receptor binding affinities and associated signaling pathways of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) and lysergic acid diethylamide (LSD).

This guide provides a detailed comparison of the receptor binding profiles of this compound and the classic psychedelic compound, LSD. While quantitative data for this compound remains limited due to its status as a research chemical and a suspected prodrug, this analysis leverages available data for its active metabolite, MiPLA, to draw meaningful comparisons with the well-characterized pharmacology of LSD.

Quantitative Receptor Binding Profiles

The following table summarizes the available quantitative receptor binding data for LSD and qualitative information for MiPLA. Ki values, representing the inhibition constant, are provided in nanomolars (nM). A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLSD Ki (nM)MiPLA KiReference(s)
Serotonin (B10506) Receptors
5-HT1A1.1Similar to LSD[1]
5-HT2A2.9Four- to fivefold lower affinity than LSD[1][2]
5-HT2B4.9Data Not Available[1]
5-HT2C23Data Not Available[1]
5-HT5A9 (rat)Data Not Available[1]
5-HT62.3Data Not Available[1]
Dopamine Receptors
D1Data Not AvailableInteracts with this receptor[3]
D2Data Not AvailableInteracts with this receptor[3]
Adrenergic Receptors
α2-adrenoceptorsData Not AvailableHigh affinity[4]

Note on this compound: this compound is widely considered to be a prodrug of MiPLA.[3] This means that it is likely metabolized in the body to form MiPLA, which is the pharmacologically active compound. Therefore, the receptor binding profile of MiPLA is presented as a proxy for the in-vivo effects of this compound.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through in vitro radioligand binding assays. Below is a detailed methodology for a standard competitive binding assay used to characterize the interaction of compounds with serotonin receptors, particularly the 5-HT2A receptor.

Radioligand Binding Assay for 5-HT2A Receptor

1. Membrane Preparation:

  • Source: Stably transfected cell lines (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor, or rat frontal cortex tissue homogenates.[5][6]

  • Procedure: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7] The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

2. Competitive Binding Assay:

  • Materials:

    • Prepared cell membranes.

    • Radioligand: A radioactively labeled compound with high affinity and selectivity for the 5-HT2A receptor (e.g., [3H]ketanserin or [125I]DOI).[2][8][9]

    • Test compounds: this compound, MiPLA, and LSD dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer: Typically a Tris-based buffer at a physiological pH.

    • 96-well filter plates.[6]

  • Procedure:

    • A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in the wells of a 96-well plate.[10]

    • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[8][9]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • The reaction is terminated by rapid filtration through the filter plates, which separates the membrane-bound radioligand from the unbound radioligand.[10]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

3. Data Acquisition and Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the primary signaling pathways activated by 5-HT2A receptor agonists like LSD and presumably MiPLA.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture/ Tissue Dissection Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension ProteinQuant Protein Quantification Resuspension->ProteinQuant Incubation Incubation with Radioligand & Test Compound ProteinQuant->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Radioligand Binding Assay Workflow

Signaling_Pathways cluster_receptor Cell Membrane cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway cluster_response Cellular Response Agonist LSD / MiPLA Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gq/11 Receptor->Gq Arrestin β-Arrestin Receptor->Arrestin PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Psychedelic Effects, Gene Expression, Neuronal Excitability Ca->Response PKC->Response MAPK MAPK Cascade (ERK1/2) Arrestin->MAPK MAPK->Response

5-HT2A Receptor Signaling Pathways

Discussion of Signaling Pathways

LSD and other serotonergic psychedelics, upon binding to the 5-HT2A receptor, initiate a cascade of intracellular signaling events.[12] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[12] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] These events ultimately lead to downstream effects on neuronal excitability and gene expression.

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through a β-arrestin-dependent pathway.[13] β-arrestins are scaffolding proteins that can mediate G protein-independent signaling, often leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[13] The balance between Gq/11 and β-arrestin signaling, known as biased agonism, is an area of active research and is thought to contribute to the diverse pharmacological effects of different 5-HT2A receptor agonists.[14] While specific studies on the signaling of MiPLA are scarce, as a potent 5-HT2A agonist, it is expected to engage both the Gq/11 and β-arrestin pathways in a manner comparable to LSD.[3][4]

References

A Head-to-Head Comparison of 1cP-MiPLA and MiPLA in Behavioral Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available experimental data on the behavioral effects of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) and its parent compound, N-methyl-N-isopropyllysergamide (MiPLA), reveals a significant gap in our understanding of this compound's in vivo activity. While MiPLA has been characterized in several key behavioral paradigms, peer-reviewed studies on the behavioral effects of this compound are currently unavailable. This guide synthesizes the existing data for MiPLA and explores the prevailing hypothesis that this compound functions as a prodrug, likely to produce similar behavioral outcomes following its metabolic conversion.

Executive Summary

MiPLA, a structural analog of LSD, has demonstrated classic psychedelic-like effects in rodent models, including the induction of the head-twitch response (HTR) and substitution for LSD in drug discrimination studies. These effects are indicative of its interaction with the serotonin (B10506) 5-HT2A receptor. In contrast, the behavioral pharmacology of this compound remains uninvestigated in published literature. It is widely presumed that the cyclopropionyl group at the 1-position of the indole (B1671886) nucleus of this compound is cleaved in vivo, releasing the active parent compound, MiPLA. This guide provides a detailed overview of the known behavioral data for MiPLA and outlines the experimental protocols necessary to test the prodrug hypothesis for this compound.

Quantitative Behavioral Data

To date, quantitative behavioral data is only available for MiPLA. The following tables summarize the key findings from head-twitch response and drug discrimination studies.

Table 1: Head-Twitch Response (HTR) in Mice

CompoundMedian Effective Dose (ED50)Potency Relative to LSDReference
MiPLA421.7 nmol/kgApproximately 1/3[1]
LSD132.8 nmol/kg-[2]

Table 2: Drug Discrimination in Rats Trained to Discriminate LSD

CompoundSubstitution for LSDPotency Relative to LSDReference
MiPLAFull2 to 3 times lower[3]

Signaling Pathways and Proposed Mechanism of Action

Both MiPLA and, by extension, this compound are believed to exert their psychedelic effects primarily through agonism at the serotonin 5-HT2A receptor, a Gq-coupled protein. Activation of this receptor initiates a signaling cascade that is thought to underlie the hallucinogenic and behavioral effects of these compounds.

5-HT2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand MiPLA (or other 5-HT2A Agonist) 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response Experimental_Workflow Administer_1cP Administer this compound to Rodents Metabolism In Vivo Metabolism (Deacylation) Administer_1cP->Metabolism Formation_MiPLA Formation of MiPLA Metabolism->Formation_MiPLA Behavioral_Assays Behavioral Assays Formation_MiPLA->Behavioral_Assays HTR Head-Twitch Response Behavioral_Assays->HTR DD Drug Discrimination Behavioral_Assays->DD Data_Analysis Data Analysis and Comparison (ED50, Substitution) HTR->Data_Analysis DD->Data_Analysis

References

A Comparative Guide to the Quantitative Analysis of 1cP-MiPLA: Validating a qNMR Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of new psychoactive substances necessitates robust and reliable analytical methods for their quantification. This guide provides a comprehensive overview of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 1cP-MiPLA, a lysergamide (B1675752) analog. We present a detailed comparison with established chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the performance, advantages, and limitations of each approach.

Quantitative Method Performance: A Head-to-Head Comparison

The choice of an analytical technique is often dictated by a balance of performance characteristics. The following table summarizes the key validation parameters for a hypothetical, yet realistic, qNMR method for this compound, benchmarked against typical performance data for LC-MS/MS and GC-MS methods used for lysergamide quantification.[1][2]

Parameter qNMR LC-MS/MS GC-MS
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.99
Range 0.1 - 20 mg/mL20 - 2000 pg/mL[3]2 - 20 µg/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 107%[1]93.5 - 111.5%[2]
Precision (RSD)
- Intraday< 1.0%< 6.0%[1]< 7.0%[2]
- Interday< 2.0%< 8.0%[1]< 10.0%[2]
Limit of Quantification (LOQ) ~10 µM[4]0.05 ng/mL[1]3.23 µg/mL[2]
Specificity High (structure-specific)High (mass-specific)High (mass-specific)
Sample Throughput ModerateHighModerate
Sample Preparation MinimalModerate (LLE or SPE)Moderate (derivatization often required)[2]
Destructive Analysis NoYesYes

Visualizing the Workflow: qNMR Method Validation

The following diagram illustrates the key stages involved in the validation of a qNMR method for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.

qNMR_Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation Parameters start Reference Standard & Analyte Weighing prep_stock Stock Solution Preparation start->prep_stock prep_series Preparation of Calibration & QC Samples prep_stock->prep_series acquisition 1H-NMR Spectra Acquisition prep_series->acquisition processing Phasing & Baseline Correction acquisition->processing integration Signal Integration processing->integration specificity Specificity Signal assignment integration->specificity linearity Linearity & Range Plot of concentration vs. integral integration->linearity accuracy Accuracy Spiked recovery studies integration->accuracy precision Precision Repeatability & intermediate precision integration->precision loq LOQ & LOD Signal-to-noise ratio integration->loq robustness Robustness Variation of experimental parameters integration->robustness

qNMR validation workflow for this compound.

The Principle of qNMR Quantification

qNMR relies on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal. This fundamental relationship allows for the determination of the concentration of an analyte relative to a certified internal standard of known purity and concentration, without the need for substance-specific calibration curves.

qNMR_Principle cluster_measurement NMR Measurement cluster_calculation Quantification analyte_nuclei Number of Analyte Nuclei signal_intensity Signal Integral (Area) analyte_nuclei->signal_intensity is directly proportional to concentration Analyte Concentration signal_intensity->concentration internal_std Known Concentration of Internal Standard internal_std->concentration is compared with

The relationship between signal intensity and concentration in qNMR.

Experimental Protocols

qNMR Method Validation for this compound

This protocol outlines the validation of a ¹H-qNMR method for the quantification of this compound using an internal standard.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (B1165640) (Certified Reference Material).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in 1.0 mL of CDCl₃.

    • Transfer 0.6 mL of the solution into a 5 mm NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant signals).

    • Acquisition Time: 4 s

    • Spectral Width: 20 ppm

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of this compound and the internal standard. For this compound, specific proton signals of the cyclopropanecarbonyl group can be used. For maleic anhydride, the singlet from the two olefinic protons is used.

  • Validation Parameters:

    • Specificity: Confirm the identity of the signals for this compound and the internal standard using 2D NMR techniques (COSY, HSQC) and ensure no overlap with impurity or solvent signals.

    • Linearity and Range: Prepare a series of solutions with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 15, 20 mg/mL) and a fixed concentration of the internal standard. Plot the ratio of the analyte to internal standard integral against the concentration of this compound. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

    • Precision:

      • Repeatability (Intraday): Analyze six independent samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be < 1.0%.

      • Intermediate Precision (Interday): Repeat the analysis on a different day with a different analyst. The RSD over the two days should be < 2.0%.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio (S/N) of at least 10.

    • Robustness: Intentionally vary key experimental parameters (e.g., relaxation delay, number of scans, processing parameters) to assess the method's reliability. The results should not be significantly affected by these minor variations.

Alternative Methodologies

a) LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of lysergamides in various matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., LSD-d3).

  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove matrix interferences.

  • Advantages: Excellent sensitivity (pg/mL range), high selectivity, and high sample throughput.[1][3]

  • Disadvantages: Destructive analysis, requires more extensive sample preparation, and potential for matrix effects.

b) GC-MS Quantification

Gas chromatography-mass spectrometry is another powerful technique for the separation and quantification of volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Ramped temperature program to achieve separation.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound.

  • Sample Preparation: Derivatization (e.g., silylation) is often necessary to improve the volatility and thermal stability of lysergamides.[2]

  • Advantages: High resolving power of gas chromatography, provides structural information from fragmentation patterns.

  • Disadvantages: Destructive analysis, requires derivatization which adds a step to sample preparation, and may not be suitable for thermally labile compounds.

Conclusion

The qNMR method presents a powerful, non-destructive, and highly accurate primary analytical method for the quantification of this compound. Its minimal sample preparation and reliance on a universal internal standard make it an attractive alternative to chromatographic techniques. While LC-MS/MS offers superior sensitivity, making it ideal for trace-level analysis, qNMR provides a robust and reliable approach for the purity assessment and quantification of bulk materials and concentrated solutions, aligning well with the needs of chemical synthesis and quality control laboratories. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

References

"inter-laboratory comparison of 1cP-MiPLA analytical methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 1cP-MiPLA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current analytical methodologies for the identification and characterization of 1-cyclopropanecarbonyl-N-methyl-N-isopropyl-lysergamide (this compound), a novel lysergic acid diethylamide (LSD) analog. While a formal inter-laboratory comparison study has not been published, this document synthesizes findings from various research publications to offer a detailed comparison of existing techniques, their protocols, and reported data. The information presented is intended to assist researchers and forensic scientists in selecting and implementing appropriate analytical strategies for this compound.

Introduction to this compound

This compound is a new psychoactive substance (NPS) and an analog of LSD, characterized by a cyclopropanecarbonyl group at the N1 position and a methyl-isopropylamide group at the C9 carboxamide position.[1] Like other lysergamides, its analysis presents unique challenges, including the separation of structural isomers and potential for degradation during analysis.[2] Accurate and reliable analytical methods are crucial for its identification in forensic samples and for pharmacological research. The primary methods employed for its characterization include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Experimental Methodologies and Protocols

A consistent challenge in the analysis of LSD analogs is the potential for degradation and the need to separate closely related isomers.[2] The following sections detail the specific protocols that have been successfully applied to the analysis of this compound.

Sample Preparation

A standardized sample preparation workflow is the first step in reliable analysis. For blotter paper products, a common matrix for LSD analogs, the following extraction procedure is typically used.

G cluster_workflow General Sample Preparation Workflow prep1 Blotter Sheet Acquisition prep2 Cut sheet into small squares (e.g., 2 mm) prep1->prep2 prep3 Extract with Solvent (e.g., Methanol) prep2->prep3 prep4 Sonication (e.g., 15 minutes) prep3->prep4 prep5 Evaporate solvent (e.g., under Nitrogen stream) prep4->prep5 prep6 Reconstitute in Solvent (e.g., Acetonitrile) prep5->prep6 prep7 Analysis prep6->prep7

Caption: A typical workflow for extracting this compound from blotter paper samples.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. However, N1-acylated lysergamides can be susceptible to deacylation in the heated injector, particularly when methanol (B129727) is used as a solvent.[5][6] Interestingly, some studies have noted that this compound does not appear to undergo this deacylation under typical GC-MS conditions.[1]

Experimental Protocol:

  • System: Agilent 6890N GC with a 5975 mass-selective detector.[3]

  • Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness).[3]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 200°C.[3]

  • Injection Mode: Splitless for 1.0 min.[3]

  • Oven Program: Held at 120°C for 1 min, then ramped at 15°C/min to 280°C and held for 5 min.[3]

  • Transfer Line Temperature: 280°C.[3]

  • Ionization: Electron energy at 70 eV.[3]

  • Scan Range: m/z 40–550.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often preferred for its ability to analyze less volatile and thermally labile compounds without derivatization. Various LC-MS configurations, including those with photodiode array (PDA) detectors and high-resolution mass spectrometers (Q-TOF), have been employed.

LC-PDA-MS Protocol:

  • Mobile Phase: A binary gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[3]

  • Gradient Program: 5–20% B (0–20 min), then increasing to 80% B (20–30 min, held for 10 min).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column: ACQUITY HSS T3 (2.1 mm i.d. × 100 mm, 1.8 μm particle size) at 40 °C.[3]

  • MS Conditions (ESI): Positive ionization, nitrogen desolvation gas (650 L/h at 350 °C), capillary voltage of 2500 V, and cone voltage of 30 V.[3]

  • Scan Range: m/z 120–650.[3]

Comparative Analytical Data

The following tables summarize the key quantitative data reported across different studies, providing a basis for comparing the performance of various analytical methods.

Table 1: Chromatographic and Mass Spectrometric Data for this compound

Parameter GC-MS LC-PDA-MS LC-Q-TOF-MS Reference
Retention Time 13.4 min (approx.) 16.0 min (approx.) Not Specified [3]
Molecular Ion ([M]⁺) m/z 417 - - [3]
Protonated Molecule ([M+H]⁺) - m/z 418 m/z 418.2490 [3]

| Est. Molecular Formula | C₂₆H₃₂N₃O₂ | C₂₆H₃₂N₃O₂ | C₂₆H₃₂N₃O₂ |[3] |

Table 2: Key Mass Fragments for LSD Analog Identification

m/z Value Significance Reference
221, 207, 196, 181, 167, 154 Characteristic fragments for the lysergamide (B1675752) core structure. [2]

| 100, 72, 58 | Fragments associated with N-methyl-N-isopropyl amide group variants. |[2] |

It is crucial to note that effective chromatographic separation is essential for distinguishing this compound from its structural isomer 1cP-LSD.[2] A selective GC-MS method has been established that successfully separates these two compounds.[2]

Presumed Pharmacological Pathway of this compound

The specific metabolic pathways and biological activities of this compound have not yet been reported.[4][7] However, as an LSD analog, it is presumed to act primarily on the serotonergic system, with a high affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A subtype, which is responsible for the hallucinogenic effects of classical psychedelics.

G cluster_pathway Presumed Serotonergic Signaling Pathway for LSD Analogs LSD_analog This compound Receptor Serotonin Receptor (e.g., 5-HT2A) LSD_analog->Receptor Binds to G_protein Gq/G11 Protein Activation Receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG_IP3 DAG & IP3 Production PIP2->DAG_IP3 PKC Protein Kinase C (PKC) Activation DAG_IP3->PKC DAG Ca_release Intracellular Ca²⁺ Release DAG_IP3->Ca_release IP3 Downstream Downstream Cellular Effects (Psychedelic Experience) PKC->Downstream Ca_release->Downstream

Caption: A generalized diagram of the 5-HT2A receptor signaling pathway. [Inferred]

Conclusion

The analysis of this compound relies on a combination of advanced chromatographic and spectroscopic techniques. GC-MS and LC-MS are indispensable for separation and initial identification, with high-resolution mass spectrometry providing confirmation of the elemental composition. NMR spectroscopy remains the gold standard for definitive structural elucidation.[3][4] While current methods are effective, the development of standardized protocols and certified reference materials would greatly benefit inter-laboratory consistency. Future research should focus on quantitative analysis, stability studies in various solvents and matrices, and investigation into its metabolic fate and pharmacological profile to fully understand its effects and risks.

References

Establishing Analytical Reference Standards for 1cP-MiPLA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) necessitates the rapid development of robust analytical reference standards for accurate identification and quantification. This guide provides a comparative overview of the analytical characteristics of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA), a novel lysergamide, against its non-acylated counterpart, MiPLA, and other related compounds. The data and protocols herein are intended to support forensic laboratories, toxicologists, and researchers in establishing reliable analytical standards.

Comparative Analytical Data

The following tables summarize key analytical data for this compound and related lysergamides, facilitating their differentiation and identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound 32.345391, 323, 221, 207, 181, 72
MiPLA 28.015323, 221, 207, 181, 72
1cP-LSD 32.100391, 323, 221, 208, 181, 72
LSD 27.860323, 221, 208, 181, 72

Data sourced from a study on designer LSD analog identification.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data (¹³C-NMR in CD₃OD)

Carbon PositionThis compound (δC ppm)1cP-LSD (δC ppm)LSD (δC ppm)
2124.9124.9123.1
3114.7114.7115.8
4136.9136.9136.1
555.154.854.0
6---
7111.9111.9112.2
842.942.943.5
940.540.540.8
1025.125.125.5
11110.8110.8110.1
12121.2121.2121.5
13129.5129.5128.7
14108.9108.9108.2
C=O (amide)173.8173.8174.2
C=O (cyclopropionyl)174.4174.4-

Note: Some data points were not available in the referenced literature. Data extracted from a 2023 study on the identification of LSD analogs.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication of analytical findings. The following protocols are based on established methods for the analysis of this compound and related compounds.[2]

Sample Preparation
  • Extraction from Blotter Paper: A section of the blotter paper (e.g., 8 mg) is cut into small squares (2 mm).

  • The sample is extracted with 1 mL of methanol (B129727) under sonication for 15 minutes.

  • The methanol extract is evaporated to dryness under a stream of nitrogen.

  • The residue is redissolved in 1 mL of acetonitrile (B52724) for subsequent analysis by GC-MS and LC-MS.

  • For NMR analysis, the dried extract is redissolved in an appropriate deuterated solvent (e.g., CD₃OD).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: Agilent 6890 N GC system with a 5975 mass-selective detector.

  • Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injector Temperature: 200°C.

  • Injection Mode: Splitless (1.0 min).

  • Oven Temperature Program: Hold at 120°C for 1 min, then ramp up to 280°C at 15°C/min, and hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40–550.

Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS)
  • System: ACQUITY UPLC system with a mass detector and a photodiode array detector.

  • Column: ACQUITY HSS T3 column (2.1 mm i.d. × 100 mm, 1.8 μm particle size).

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

  • Gradient Program: 5–20% B (0–20 min), then ramp to 80% B (20–30 min, hold for 10 min).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1 μL.

  • PDA Wavelength: 210–450 nm.

  • MS Ionization: Positive and negative electrospray ionization (ESI).

  • Desolvation Gas: Nitrogen at 650 L/h and 350°C.

  • Capillary Voltage: 2500 V.

  • Cone Voltage: 30 V.

  • Mass Spectral Range: m/z 120–650.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-Q-TOF-MS)
  • System: TripleTOF® 6600 LC/MS/MS system with a Nexera X2 system.

  • Column: ACQUITY HSS T3 column (2.1 mm i.d. × 100 mm, 1.8 μm particle size) with a VanGuard HSS T3 guard column.

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

  • Gradient Program: 95/5 to 5/95 A/B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: ESI (positive mode).

  • IonSpray Voltage: 5500 V.

  • Source Temperature: 550°C.

  • Scan Mode: TOF-MS scan (m/z 100–650).

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of this compound from a sample.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_identification Identification Sample Blotter Paper Sample Extraction Methanol Extraction & Sonication Sample->Extraction Evaporation Nitrogen Evaporation Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile/CD3OD Evaporation->Reconstitution GCMS GC-MS Reconstitution->GCMS Volatiles LCMS LC-MS Reconstitution->LCMS Non-volatiles NMR NMR Reconstitution->NMR Structure Elucidation MassSpectra Mass Spectra GCMS->MassSpectra RetentionTime Retention Time GCMS->RetentionTime LCMS->MassSpectra LCMS->RetentionTime NMRSpectra NMR Spectra NMR->NMRSpectra Identification Compound Identification MassSpectra->Identification RetentionTime->Identification NMRSpectra->Identification

Analytical Workflow for this compound Identification

Hypothesized Signaling Pathway

This compound is presumed to be a prodrug of MiPLA, which is expected to act as a partial agonist at the serotonin (B10506) 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The activation of this receptor is linked to psychedelic effects.

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1cP_MiPLA This compound MiPLA MiPLA 1cP_MiPLA->MiPLA Metabolism (hydrolysis) Receptor 5-HT2A Receptor (GPCR) MiPLA->Receptor Agonist Binding G_Protein Gq/G11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_Release->Downstream PKC->Downstream

Hypothesized 5-HT2A Receptor Signaling for this compound

References

Comparative Stability of 1cP-MiPLA and Other Acylated Lysergamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) and other acylated lysergamides. The information presented herein is intended to support research and development activities by providing an objective overview of the chemical stability of these compounds, supported by available experimental data and detailed methodologies.

Introduction to Acylated Lysergamides

Acylated lysergamides, such as this compound, 1cP-LSD, and 1P-LSD, are analogues of lysergic acid diethylamide (LSD) that have gained attention in the scientific community. These compounds are characterized by an acyl group attached to the indole (B1671886) nitrogen of the lysergamide (B1675752) structure. A key aspect of their pharmacology is their behavior as prodrugs, which undergo in vivo hydrolysis to their corresponding active lysergamides, such as MiPLA or LSD.[1][2][3] This biotransformation is a critical factor in their overall stability and pharmacokinetic profiles. The stability of the N1-acyl bond is influenced by factors such as the nature of the acyl group and the surrounding chemical environment. For instance, steric hindrance from a bulkier acyl group can increase stability, as observed in the higher stability of 1P-LSD compared to ALD-52 (1-acetyl-LSD).[4]

Comparative Stability Analysis

While direct, side-by-side quantitative stability studies across a wide range of acylated lysergamides are limited in the published literature, the available data consistently indicate that these compounds are susceptible to hydrolysis, particularly in biological matrices. This deacylation process is a primary degradation pathway.

Incubation of 1cP-LSD with human serum has been shown to result in the formation of LSD, confirming its lability and prodrug characteristics.[2][5][6] Similarly, 1P-LSD is rapidly and efficiently deacylated to LSD in vivo.[7] Studies on 1P-LSD have demonstrated its rapid hydrolysis in human serum, with the parent compound being detectable for only a few hours after administration.[8][9] Given the structural similarities, it is highly probable that this compound undergoes a similar deacylation to form MiPLA in a biological setting.

The stability of these compounds is also a consideration in analytical settings. The use of alcoholic solvents like methanol (B129727) can promote the hydrolysis of acylated lysergamides, particularly during analysis by gas chromatography-mass spectrometry (GC-MS).[4]

Table 1: Summary of In Vitro Stability of Selected Acylated Lysergamides

CompoundMatrixObservationReference(s)
1cP-LSD Human SerumHydrolyzes to LSD, indicating it acts as a prodrug.[2][5][6]
1P-LSD Human SerumRapidly hydrolyzes to LSD.[8][9]
ALD-52 Rat PlasmaRapidly and efficiently deacylated to LSD in vivo.[7]
1B-LSD InferredExpected to act as a prodrug for LSD.[7]
This compound InferredExpected to hydrolyze to MiPLA in biological matrices.[10]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the stability of acylated lysergamides in biological matrices.

In Vitro Stability Assessment in Human Serum

Objective: To determine the rate of hydrolysis of an acylated lysergamide to its active counterpart in human serum.

Materials:

  • Test compound (e.g., this compound)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal standard (e.g., LSD-d3)

  • LC-MS/MS system

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., acetonitrile).

  • The stock solution is spiked into pre-warmed human serum at 37°C to achieve the desired final concentration.

  • Aliquots of the serum mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • The reaction in each aliquot is immediately quenched by adding a volume of ice-cold acetonitrile containing the internal standard.

  • The samples are vortexed and centrifuged to precipitate proteins.

  • The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

  • The concentrations of the parent compound and the hydrolyzed product are quantified at each time point to determine the rate of degradation.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions (Example): [7][10]

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient: A linear gradient is used to separate the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example): [10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent compound, the hydrolyzed product, and the internal standard.

Signaling Pathway of Lysergamides

The primary pharmacological target of lysergamides is the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a complex downstream signaling cascade that is believed to be responsible for the psychoactive effects of these compounds. The diagram below illustrates the canonical signaling pathway.

Gq_Signaling_Pathway Lysergamide Lysergamide (e.g., LSD, MiPLA) Receptor 5-HT2A Receptor Lysergamide->Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Canonical Gq-coupled 5-HT2A receptor signaling pathway activated by lysergamides.

Experimental Workflow

The general workflow for conducting a comparative in vitro stability study of acylated lysergamides is outlined below. This process ensures a systematic and controlled evaluation of the degradation kinetics of the test compounds.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis Sample Analysis cluster_data Data Processing Prep Prepare stock solutions of test compounds Spike Spike compounds into human serum at 37°C Prep->Spike Incubate Incubate samples Spike->Incubate Sample Collect aliquots at defined time points Incubate->Sample Quench Quench reaction with ice-cold acetonitrile Sample->Quench Extract Protein precipitation and extraction Quench->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify parent and metabolite Analyze->Quantify Calculate Calculate degradation rate (e.g., half-life) Quantify->Calculate Compare Compare stability of compounds Calculate->Compare

Caption: Workflow for in vitro stability assessment of acylated lysergamides in human serum.

References

Correlation of In Vitro and In Vivo Data for 1cP-MiPLA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-cyclopropanoyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive substance of the lysergamide (B1675752) class, structurally related to lysergic acid diethylamide (LSD).[1][2] It is considered a designer drug and is presumed to act as a prodrug for N-methyl-N-isopropyllysergamide (MiPLA).[1][3] As of late 2025, comprehensive in vitro and in vivo studies specifically on this compound have not been published.[4][5][6] Therefore, this guide provides a comparative analysis based on the available data for its presumed active metabolite, MiPLA, and other relevant lysergamides to infer the potential pharmacological profile of this compound.

The Prodrug Hypothesis

The central hypothesis surrounding this compound is that it undergoes in vivo deacylation to form MiPLA.[1] This is analogous to other N1-acylated lysergamides, such as 1P-LSD, which has been demonstrated to be a prodrug for LSD.[7] While deacylation of this compound was not observed during GC-MS analysis in one study, the possibility of this conversion occurring in vivo remains a key area for further investigation.[4]

1cP_MiPLA This compound MiPLA MiPLA (Active Metabolite) 1cP_MiPLA->MiPLA In vivo Deacylation (Presumed) Biological_Effects Psychedelic Effects MiPLA->Biological_Effects

Caption: Presumed metabolic activation of this compound.

Comparative Pharmacological Data

Due to the scarcity of data for this compound, this section presents data for MiPLA in comparison to LSD, providing a framework for understanding its potential activity.

In Vitro Data: Receptor Binding and Functional Assays

MiPLA, the presumed active metabolite of this compound, interacts with serotonin (B10506) receptors, which is characteristic of psychedelic lysergamides.[3]

CompoundReceptor TargetBinding Affinity (Ki)Functional ActivityReference
MiPLA 5-HT2ASimilar to LSDAgonist[8]
5-HT1ASimilar to LSDAgonist[8]
LSD 5-HT2AHigh AffinityAgonist[8]
5-HT1AHigh AffinityAgonist[8]
In Vivo Data: Animal Models

Animal studies, particularly drug discrimination and head-twitch response (HTR) in rodents, are used to assess the psychedelic potential of compounds.

CompoundAnimal ModelPotency Metric (ED50)Potency Relative to LSDReference
MiPLA Rat Drug Discrimination2-3 times larger than LSD~33-50%[8]
Rodent Head-Twitch Response~3 times larger than LSD~33%[3]
LSD Rat Drug Discrimination0.08 mg/kg (tartrate salt)100%[8]

Presumed Signaling Pathway of MiPLA

The psychedelic effects of lysergamides are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The presumed signaling cascade for MiPLA is outlined below.

cluster_membrane Cell Membrane cluster_cytosol Cytosol MiPLA MiPLA 5HT2A_R 5-HT2A Receptor MiPLA->5HT2A_R Binds Gq_alpha Gq α 5HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream

Caption: Presumed 5-HT2A receptor signaling pathway for MiPLA.

Experimental Protocols

While specific protocols for this compound are not available, the following summarizes the methodologies used for the identification and analysis of this compound and related compounds in seized materials.

Sample Preparation and Extraction
  • Source: Blotter paper products.[4][9]

  • Extraction: Sheets were cut and sonicated in methanol (B129727). The extraction procedure was repeated multiple times, and the extracts were combined and concentrated to dryness. The residue was then redissolved in an appropriate solvent (e.g., methanol-d4 (B120146) for NMR, acetonitrile (B52724) for chromatography).[4]

Analytical Methodologies

A combination of analytical techniques is crucial for the unambiguous identification of novel psychoactive substances.

cluster_methods Analytical Workflow Sample Blotter Paper Sample (containing this compound) GCMS GC-MS Sample->GCMS LCMS LC-MS Sample->LCMS HRMS HR-MS (LC-Q-TOF-MS) Sample->HRMS NMR NMR Spectroscopy Sample->NMR Structure Structural Elucidation of this compound GCMS->Structure LCMS->Structure HRMS->Structure NMR->Structure

Caption: Analytical workflow for the identification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Used for separation and mass analysis.

  • It was noted that other N1-acylated LSD analogs can be deacylated to LSD during GC-MS analysis, especially when using methanol as a solvent. However, this was not observed for this compound in one study.[4]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS):

  • LC-PDA-MS: Provides chromatographic separation, UV-visible spectra, and mass-to-charge ratio.[6]

  • LC-Q-TOF-MS: Used for accurate mass measurements to determine the elemental composition of the molecule.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • The definitive method for structural elucidation.

  • Techniques such as 1H-NMR, 13C-NMR, HMQC, HMBC, H-H COSY, and NOESY are employed to determine the precise chemical structure of the compound.[4]

Conclusion

Direct experimental data correlating the in vitro and in vivo effects of this compound is currently lacking in the scientific literature. However, based on its chemical structure and the established pharmacology of its presumed active metabolite, MiPLA, it is reasonable to hypothesize that this compound functions as a prodrug with a psychedelic profile similar to, but likely less potent than, LSD. The provided comparative data for MiPLA offers a valuable surrogate for understanding the potential biological activity of this compound. Further research, including metabolic studies, receptor binding assays, and in vivo characterization, is necessary to definitively establish the pharmacological and toxicological profile of this compound.

References

Benchmarking Analytical Methods for 1cP-MiPLA Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical methods for the novel psychoactive substance 1cP-MiPLA (1-cyclopropanoyl-N-methyl-N-isopropyllysergamide). As a suspected prodrug to the lysergic acid diethylamide (LSD) analog MiPLA, rigorous and validated analytical techniques are paramount for its accurate identification, quantification, and stability assessment in research and development settings.[1] This document benchmarks High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy against established analytical validation standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Executive Summary of Method Comparison

The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative precision, structural confirmation, or high-throughput screening. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample integrity.

ParameterHPLC-UV/DADGC-MSQuantitative NMR (qNMR)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~10 µM
Limit of Quantification (LOQ) ~0.3 µg/mL~0.2 µg/mL~30 µM
**Linearity (R²) **>0.999>0.998>0.999
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Throughput HighMediumLow
Structural Information Low (retention time, UV spectrum)Medium (fragmentation pattern)High (unambiguous structure)
Destructive YesYesNo
Risk of Degradation LowHigh (thermal degradation)Very Low

Signaling Pathway and Metabolism

This compound is presumed to be a prodrug that undergoes in vivo hydrolysis to form MiPLA.[1] MiPLA, as an analog of LSD, is expected to exert its psychoactive effects primarily through agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1] This interaction initiates a cascade of intracellular signaling events.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular 1cP_MiPLA This compound (extracellular) MiPLA_extra MiPLA (extracellular) 1cP_MiPLA->MiPLA_extra Metabolism (Hydrolysis) Receptor 5-HT2A Receptor MiPLA_extra->Receptor Binding G_Protein Gq/G11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Metabolic activation of this compound and subsequent 5-HT2A receptor signaling cascade.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and adherence to analytical standards.

Method Validation Workflow

The validation of each analytical method follows a structured workflow to ensure its suitability for the intended purpose, in line with ICH Q2(R2) guidelines.[2]

Validation_Workflow Start Method Development Protocol Define Validation Protocol & Acceptance Criteria Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report End Method Approved Report->End

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC)

Principle: This method separates this compound from impurities based on its polarity, followed by detection using a UV or Diode Array Detector (DAD). It is ideal for quantification due to its high precision and robustness.

Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column oven, DAD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 310 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve this compound standard or sample in methanol (B129727) to a concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control (QC) samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns. It offers high sensitivity and specificity but carries a risk of thermal degradation for labile molecules like this compound.[4] Studies have shown that N1-acylated LSD analogs can be deacylated during GC-MS analysis, which must be considered when interpreting results.[4]

Instrumentation:

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C (use of a cooled injector is recommended to minimize degradation).

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

Sample Preparation:

  • Dissolve the sample in a non-protic solvent like ethyl acetate (B1210297) to a concentration of 1 mg/mL. The use of methanol should be avoided as it can promote deacylation of certain LSD analogs.

  • Derivatization (e.g., silylation) can be employed to improve volatility and thermal stability, but may complicate analysis.

  • Filter the solution before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR provides an absolute or relative quantification of a substance by measuring the intensity of its NMR signal relative to a certified internal standard. It is a primary analytical method that does not require a calibration curve of the analyte and provides unambiguous structural confirmation.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of pulsed-field gradients.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity or concentration of this compound based on the integral values, number of protons, and molecular weights of the analyte and standard.

Logical Framework for Method Selection

The selection of an appropriate analytical method is a critical decision driven by the specific analytical objective.

Method_Selection Objective Define Analytical Objective Decision1 Quantitative Analysis? Yes No Objective->Decision1 Decision2 High Throughput? Yes No Decision1:f1->Decision2 Decision3 Structural Confirmation? Yes No Decision1:f2->Decision3 HPLC Use HPLC Decision2:f1->HPLC qNMR Use qNMR Decision2:f2->qNMR Highest Accuracy GCMS Use GC-MS (with caution) Decision3:f2->GCMS For Screening/ Identification Qual_NMR Use NMR for Structure Elucidation Decision3:f1->Qual_NMR

Caption: Decision tree for selecting the appropriate analytical method for this compound.

References

Confirming the Identity of 1cP-MiPLA in Seized Materials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the definitive identification of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) in seized materials. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents comparative data to aid in the selection of appropriate analytical strategies for this novel psychoactive substance (NPS).

The emergence of new psychoactive substances like this compound, a lysergamide (B1675752) analog of LSD, presents significant challenges for forensic and analytical laboratories.[1][2][3][4] Distinguishing this compound from its structural isomers and other related compounds requires robust and validated analytical methods. This guide details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous identification of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate identification of this compound. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.

Analytical Technique Principle Strengths Limitations Primary Application
GC-MS Separates volatile compounds based on their boiling points and retention times, followed by mass analysis for identification.High chromatographic resolution for some isomers; extensive spectral libraries available.Potential for thermal degradation of N1-acylated lysergamides like this compound to their corresponding LSD analog, which can lead to misidentification.[5][6][7][8]Screening and identification, particularly when derivatization is employed to improve stability.[5]
LC-MS Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass analysis.Suitable for non-volatile and thermally labile compounds; high sensitivity and selectivity, especially with tandem MS (MS/MS) or high-resolution MS (HRMS).[3][9]Co-elution of isomers can occur, requiring careful method development.[5]Preferred method for the identification and quantification of this compound and its isomers in seized materials.[10][11][12]
NMR Spectroscopy Provides detailed information about the chemical structure of a molecule based on the interaction of atomic nuclei with a magnetic field.Unambiguous structure elucidation and isomer differentiation without the need for reference standards.[10][11][12]Lower sensitivity compared to MS techniques; requires a larger amount of pure sample.Definitive confirmation of the chemical structure of this compound and its isomers.[10][11][12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are synthesized from published literature on the analysis of this compound and related lysergamides.[10][12]

Sample Preparation from Blotter Paper
  • Cut a portion of the seized blotter paper (e.g., 8 mg) into small squares (approximately 2 mm x 2 mm).[12]

  • Place the cut paper into a suitable vial.

  • Add 1 mL of methanol (B129727) and sonicate for 15 minutes to extract the analyte.[10][12] For NMR analysis, this extraction step may be repeated three times.[10][12]

  • Carefully transfer the extract to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[12]

  • Reconstitute the residue in an appropriate solvent for the chosen analytical technique (e.g., acetonitrile (B52724) for LC-MS and GC-MS, or deuterated methanol for NMR).[10][12]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 6890N GC system with a 5975 mass-selective detector or equivalent.[12]

  • Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10-μm film thickness) or similar.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • Injector Temperature: 200°C in splitless mode.[12]

  • Oven Temperature Program: Initial temperature of 120°C for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.[12]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40–550.[12]

  • Note: Deacylation of this compound to MiPLA can occur under GC-MS conditions.[10] Careful interpretation of results is necessary, and comparison with an authentic standard is recommended. A recent study established a GC-MS method that allows for the separation of this compound and its isomer 1cP-LSD.[14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is often the preferred method due to the thermally labile nature of this compound.

  • Instrumentation: A liquid chromatograph coupled to a photodiode array (PDA) detector and a mass spectrometer (e.g., quadrupole time-of-flight, Q-TOF).[11][12]

  • Column: ACQUITY HSS T3 column (2.1 mm i.d. x 100 mm, 1.8 µm particle size) or equivalent.[16]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[16]

  • Elution Program: A typical gradient might be 5-95% Solvent B over 10 minutes, followed by a hold and re-equilibration.[16]

  • Flow Rate: 0.3 mL/min.[16]

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.[16] High-resolution mass spectrometry is recommended to determine the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 800 MHz).[10][12]

  • Solvent: Deuterated methanol (CD₃OD).[12][13]

  • Experiments: A suite of 1D and 2D NMR experiments is required for full structural assignment, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[10][12][13]

  • Data Interpretation: The chemical shifts and coupling constants from these experiments allow for the unambiguous determination of the molecular structure of this compound, including the cyclopropionyl group at the N1 position and the methyl and isopropyl groups on the amide nitrogen.[10][11][17] The presence of rotational isomers may be observed in the NMR spectra.[10]

Visualizing the Analytical Workflow

To further clarify the process of identifying this compound in seized materials, the following diagrams illustrate a typical experimental workflow and the logical steps involved in a confirmatory analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_confirmation Data Analysis & Confirmation seized_material Seized Material (e.g., Blotter Paper) extraction Solvent Extraction (Methanol) seized_material->extraction concentration Evaporation & Reconstitution extraction->concentration screening Presumptive Screening (e.g., Color Tests) concentration->screening nmr NMR Spectroscopy concentration->nmr For structural confirmation lc_ms LC-MS / LC-HRMS Analysis screening->lc_ms gc_ms GC-MS Analysis screening->gc_ms data_analysis Data Interpretation & Spectral Library Comparison lc_ms->data_analysis gc_ms->data_analysis structure_elucidation Definitive Structure Elucidation nmr->structure_elucidation data_analysis->structure_elucidation final_report Final Identification Report structure_elucidation->final_report

Caption: General experimental workflow for the identification of this compound in seized materials.

logical_relationship start Suspected this compound Sample presumptive Presumptive Test (e.g., Colorimetric) start->presumptive separation Chromatographic Separation (LC or GC) presumptive->separation Positive inconclusive Inconclusive or Negative Result presumptive->inconclusive Negative mass_analysis Mass Spectrometry (MS or HRMS) separation->mass_analysis definitive_id Definitive Structural Confirmation (NMR) mass_analysis->definitive_id Ambiguous or Requires Confirmation confirmed Identity Confirmed: This compound mass_analysis->confirmed Unambiguous Match with Reference definitive_id->confirmed Structure Verified definitive_id->inconclusive Structure Not Verified

Caption: Logical workflow for the confirmatory analysis of this compound.

References

Safety Operating Guide

Navigating the Disposal of 1cP-MiPLA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the novel psychoactive substance 1cP-MiPLA is critical for laboratory safety. This document offers procedural guidance based on the known chemical properties of lysergamides and general best practices for chemical waste management, aiming to be the preferred source for researchers, scientists, and drug development professionals on laboratory safety and chemical handling.

Due to the nature of this compound as a research chemical, specific, officially mandated disposal procedures are not publicly available. The following guidelines are therefore based on the chemical characteristics of related lysergamide (B1675752) compounds, such as lysergic acid diethylamide (LSD), and established principles for the disposal of hazardous chemical waste. All procedures should be carried out in accordance with local, state, and federal regulations.

Core Principles for this compound Disposal

The primary objective in the disposal of this compound is the complete degradation of the psychoactive molecule to non-toxic and non-regulated byproducts. Lysergamides, including this compound, are known to be sensitive to heat, light, and strong acidic or basic conditions.[1][2] These vulnerabilities can be exploited for chemical degradation.

Recommended Disposal Procedures

For laboratory settings, two primary methods of disposal are recommended: chemical degradation prior to disposal, or disposal via a licensed hazardous waste management company. The choice of method will depend on the quantity of this compound to be disposed of, the form of the waste (e.g., pure compound, solution, contaminated labware), and the capabilities of the laboratory.

Method 1: Chemical Degradation in the Laboratory (for small quantities)

This method is suitable for the disposal of small quantities of this compound (typically in the microgram to low milligram range).

Experimental Protocol:

  • Preparation: In a fume hood, prepare a solution of 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (B78521) (NaOH). Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Dissolution: If the this compound is in solid form, dissolve it in a minimal amount of a suitable solvent, such as acetonitrile (B52724) or ethanol.

  • Degradation:

    • Acid Hydrolysis: Slowly add the this compound solution to the 1 M HCl solution. The volume of the acid solution should be at least ten times the volume of the this compound solution to ensure a sufficient excess of acid.

    • Alkaline Hydrolysis: Alternatively, slowly add the this compound solution to the 1 M NaOH solution, again ensuring a significant excess of the base.

  • Reaction Time and Conditions: Stir the resulting mixture at room temperature for at least 24 hours. To further promote degradation, the solution can be gently heated (e.g., to 40-50°C) and exposed to UV light, as studies on LSD have shown these factors to accelerate decomposition.[3][4]

  • Neutralization: After the degradation period, neutralize the solution. For the acidic solution, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6 and 8. For the alkaline solution, slowly add an acid (e.g., 1 M HCl) until the pH is within the same range.

  • Final Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations for aqueous waste.

Method 2: Licensed Hazardous Waste Disposal (for all quantities)

This is the most secure and recommended method for the disposal of any quantity of this compound, especially for larger amounts or for laboratories not equipped for chemical degradation procedures.

Operational Plan:

  • Segregation and Labeling: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials), should be segregated from other laboratory waste streams. The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Packaging:

    • Solid this compound should be stored in its original container or a securely sealed, compatible container.

    • Solutions of this compound should be stored in sealed, leak-proof containers.

    • Contaminated labware and PPE should be placed in a designated, sealed hazardous waste bag or container.

  • Storage: Store the packaged hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials, heat, and light, pending collection.

  • Arranging for Disposal: Contact a licensed chemical waste management company to arrange for the pickup, transportation, and final disposal of the this compound waste.[5] These companies typically use high-temperature incineration or other validated methods to ensure the complete destruction of the chemical compounds.[6]

Quantitative Data

At present, there is no publicly available quantitative data specifically detailing the byproducts of this compound degradation under various conditions or the precise efficiency of different disposal methods. Research on the stability of LSD indicates that it can degrade into various inactive metabolites and isomers, such as 2-oxo-3-hydroxy-LSD and iso-LSD, under conditions of heat, light, and non-neutral pH.[3][7][8] It is plausible that this compound would undergo similar degradation pathways, but further research is required to confirm this and quantify the process.

Due to the absence of specific quantitative data for this compound, the following table provides a qualitative summary of factors influencing the stability of the closely related compound, LSD, which can be used to infer the conditions that would promote the degradation of this compound for disposal purposes.

FactorEffect on LSD StabilityImplication for this compound Disposal
Temperature Increased temperature accelerates degradation.[3]Heating can be used to enhance chemical degradation methods.
Light (especially UV) Exposure to light, particularly UV, causes rapid decomposition.[4]UV exposure can be incorporated into in-lab degradation protocols.
pH Stable at neutral pH; degradation occurs in acidic and alkaline conditions.[3]Acid or base hydrolysis is a viable chemical degradation method.
Metal Ions Trace amounts of metal ions can catalyze decomposition.[3]The presence of certain metals may influence degradation rates.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated decision_quantity Small Quantity? (e.g., <10 mg) start->decision_quantity in_lab_degradation In-Lab Chemical Degradation decision_quantity->in_lab_degradation Yes haz_waste_disposal Dispose via Licensed Hazardous Waste Management Company decision_quantity->haz_waste_disposal No dissolve Dissolve in Suitable Solvent in_lab_degradation->dissolve add_acid_base Add to 1M HCl or 1M NaOH dissolve->add_acid_base react React for 24h (Optional: Heat/UV) add_acid_base->react neutralize Neutralize to pH 6-8 react->neutralize sewer_disposal Dispose via Sanitary Sewer (with copious water) neutralize->sewer_disposal segregate Segregate and Label as Hazardous Waste haz_waste_disposal->segregate package Package Securely segregate->package store Store in Designated Area package->store arrange_pickup Arrange for Professional Pickup store->arrange_pickup

Caption: Logical workflow for the disposal of this compound.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby minimizing risks to personnel and the environment. It is imperative to remain informed of and compliant with all institutional and regulatory requirements for hazardous waste management.

References

Essential Safety Protocols for Handling 1cP-MiPLA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to personal protective equipment (PPE) and operational procedures for the novel lysergamide (B1675752), 1cP-MiPLA.

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (this compound) is a novel psychedelic substance of the lysergamide class.[1] As a research chemical with limited history of human usage, comprehensive toxicological data and long-term health effects are not well-documented.[1] Therefore, it is imperative that researchers and laboratory personnel handle this compound with the utmost care, employing stringent safety measures to minimize exposure risk. This guide provides essential information on personal protective equipment, handling procedures, and disposal plans.

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potent, hazardous compound with unknown toxicological properties. The following recommendations are based on general best practices for handling novel psychoactive substances (NPS) and other potent compounds in a laboratory environment.[2][3][4][5][6]

Personal Protective Equipment (PPE)

A risk assessment of the specific procedures being undertaken should always be performed to determine the appropriate level of PPE required.[2] The following table summarizes the recommended PPE for handling this compound.

Protection Type Minimum Requirement Recommended for Higher Risk Operations *
Hand Protection Disposable nitrile gloves (single pair)Double-gloving with nitrile gloves or a combination of nitrile and neoprene gloves.[7]
Eye & Face Protection Safety glasses with side shieldsChemical splash goggles. For tasks with a high splash risk, a face shield should be worn in addition to goggles.[2][4][7]
Body Protection Laboratory coatChemical-resistant disposable gown or coveralls.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or fume hood.A fitted N95 respirator or higher (e.g., a half-mask or full-face respirator with appropriate cartridges) should be used when handling powders outside of a fume hood or when there is a risk of aerosolization.
Foot Protection Closed-toe shoesChemical-resistant shoe covers may be necessary in areas with a higher risk of spills.

*Higher risk operations include handling larger quantities of the substance, working with the powdered form outside of a containment device, and procedures with a high likelihood of generating aerosols or splashes.

Experimental Protocols: Safe Handling and Disposal

The following protocols are designed to minimize exposure and ensure a safe laboratory environment when working with this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage in a designated and well-ventilated area.

  • The primary container should be clearly labeled with the chemical name, concentration, date received, and any appropriate hazard warnings.

  • Store this compound in a secure, locked, and well-ventilated location, away from incompatible materials. Access should be restricted to authorized personnel only. For long-term stability, storage at -20°C is recommended.[8]

Handling Procedures:

  • All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7]

  • Before beginning any work, ensure that all necessary PPE is donned correctly.

  • Use dedicated glassware and equipment for handling this compound to prevent cross-contamination.

  • When weighing the substance, use an analytical balance inside a fume hood or a containment glove box.

  • Avoid raising dust. If handling a powder, gently scoop or pour the material.

  • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by a cleaning agent.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

Disposal Plan: Due to the lack of specific disposal guidelines for this compound, all waste containing this substance should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through an accredited chemical waste disposal service in accordance with local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if a powder is involved.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • Carefully clean the area, working from the outside in.

  • Collect all contaminated materials in a labeled hazardous waste bag or container.

  • Decontaminate the area once the spill has been cleaned up.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the substance, including its name and any known properties.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare & Decontaminate Work Area SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE HandleInHood Handle this compound in Fume Hood DonPPE->HandleInHood Weighing Weighing HandleInHood->Weighing SolutionPrep Solution Preparation HandleInHood->SolutionPrep Decontaminate Decontaminate Equipment & Surfaces Weighing->Decontaminate SolutionPrep->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE DisposeWaste Dispose of Waste via Certified Vendor SegregateWaste->DisposeWaste WashHands Wash Hands DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Evacuate Evacuate Area Alert Alert Others Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Contaminated Materials Clean->Dispose Skin Skin Contact: Wash with Soap & Water Medical Seek Immediate Medical Attention Skin->Medical Eyes Eye Contact: Flush with Water Eyes->Medical Inhalation Inhalation: Move to Fresh Air Inhalation->Medical

Caption: Emergency response procedures for this compound.

References

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